Technical Documentation Center

2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one
  • CAS: 1109229-95-9

Core Science & Biosynthesis

Foundational

Chemical properties of 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one

An In-Depth Technical Guide to 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one: Properties, Synthesis, and Therapeutic Potential Introduction: A Scaffold of Pharmacological Interest The 3,4-dihydroisoquinolin-1(2H)-one...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one: Properties, Synthesis, and Therapeutic Potential

Introduction: A Scaffold of Pharmacological Interest

The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for substituent groups, making it an ideal starting point for the rational design of targeted therapeutic agents. This guide focuses on a specific, functionally rich derivative: 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one .

The introduction of a benzyl group at the N-2 position and a bromine atom at the C-5 position endows the parent molecule with distinct chemical properties and strategic advantages for drug development. The benzyl group can modulate lipophilicity and engage in crucial hydrophobic or π-stacking interactions within biological targets. Concurrently, the bromine atom serves as a versatile synthetic handle, enabling a wide array of post-synthetic modifications through cross-coupling reactions. This dual-functionality makes the title compound a highly valuable intermediate for generating diverse chemical libraries aimed at discovering novel therapeutics, particularly in oncology where related scaffolds have shown significant promise.[2][3]

Physicochemical and Structural Properties

The fundamental properties of 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one are derived from its constituent parts. While experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from close analogs.

PropertyValueSource / Method
Molecular Formula C₁₆H₁₄BrNOCalculated
Molecular Weight 316.20 g/mol Calculated
CAS Number Not availableN/A
Appearance Expected to be a white to off-white solidInferred from analogs
XLogP3 ~3.8Predicted (Analogy to parent C₁₆H₁₅NO[4])
Hydrogen Bond Donors 0Calculated
Hydrogen Bond Acceptors 1 (Lactam oxygen)Calculated
Rotatable Bonds 2Calculated

Synthesis and Structural Characterization

The synthesis of the title compound is conceptually straightforward, relying on established and robust chemical transformations. The most logical approach involves the N-alkylation of the corresponding lactam precursor.

General Synthesis Workflow

The primary synthetic route involves a nucleophilic substitution reaction where the nitrogen atom of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one attacks benzyl bromide in the presence of a suitable base. This method is efficient and widely used for the N-alkylation of amides and lactams.

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_product Product A 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one C Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, THF) A->C 1. B Benzyl Bromide B->C 2. D 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one C->D N-Alkylation

Synthetic pathway for the title compound.
Experimental Protocol: N-Benzylation

This protocol is a representative example based on standard literature procedures for N-alkylation.

  • Preparation : To a solution of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Activation : Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should cease, indicating the formation of the sodium salt of the lactam.

  • Alkylation : Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction : Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one.

Structural Characterization: Predicted Spectral Data

Confirmation of the molecular structure relies on standard spectroscopic techniques. The following data are predicted based on the analysis of structurally similar compounds.[5][6]

TechniquePredicted Data
¹H NMR δ (ppm): ~8.1 (d, 1H, Ar-H), ~7.5-7.2 (m, 7H, Ar-H), ~4.8 (s, 2H, N-CH₂-Ph), ~3.6 (t, 2H, C4-H₂), ~3.0 (t, 2H, C3-H₂)
¹³C NMR δ (ppm): ~164 (C=O), ~140-125 (Ar-C), ~50 (N-CH₂-Ph), ~40 (C4), ~28 (C3)
IR (KBr, cm⁻¹) ~1680 (C=O, lactam amide), ~1600, 1480 (C=C, aromatic), ~700-800 (C-Br)
MS (ESI) [M+H]⁺: 316.0, 318.0 (characteristic isotopic pattern for bromine)

Chemical Reactivity and Derivatization Potential

The true value of 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one in drug discovery lies in its potential for chemical diversification. The molecule possesses two primary sites for modification: the C5-bromo substituent and the lactam carbonyl group.

Reactivity cluster_reactions Potential Derivatization Pathways mol suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) sonogashira Sonogashira Coupling (Terminal Alkynes) buchwald Buchwald-Hartwig Amination (Amines) reduction Lactam Reduction (e.g., LiAlH₄, BH₃) c5_point->suzuki Pd-catalyzed Cross-Coupling c5_point->sonogashira c5_point->buchwald co_point->reduction Reduction

Key reactive sites for chemical modification.
  • Palladium-Catalyzed Cross-Coupling Reactions : The aryl bromide at the C-5 position is an excellent substrate for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the systematic and modular introduction of diverse functional groups to explore Structure-Activity Relationships (SAR).

    • Suzuki Coupling : Reaction with boronic acids or esters introduces new aryl or heteroaryl rings.

    • Sonogashira Coupling : Reaction with terminal alkynes provides access to alkynyl derivatives.

    • Buchwald-Hartwig Amination : Forms C-N bonds, allowing for the introduction of various amine functionalities.

  • Lactam Reduction : The amide carbonyl can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding 2-benzyl-5-bromo-1,2,3,4-tetrahydroisoquinoline.[7] This transformation converts the planar amide into a tetrahedral amine center, fundamentally altering the molecule's shape and basicity, which can have profound effects on its pharmacological profile.

Applications in Medicinal Chemistry

While the direct biological activity of the title compound is not extensively documented, the 3,4-dihydroisoquinolin-1(2H)-one scaffold and its bromo-substituted analogs are featured in compounds with significant therapeutic potential, especially as anticancer agents.[1]

  • Anticancer Activity : Studies on related scaffolds, such as 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, have demonstrated potent anticancer activity against breast (MCF-7) and lung (A-549) cancer cell lines.[2][3][8][9] These compounds have been shown to inhibit critical signaling pathways, such as VEGFR-2, and induce apoptosis. The structural similarity suggests that 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one is a promising starting point for developing novel kinase inhibitors or other anticancer agents.

  • Enzyme Inhibition : The isoquinoline core is known to interact with a variety of enzymes. Derivatives of 3,4-dihydroisoquinoline have been developed as inhibitors of monoamine oxidase (MAO) and cholinesterase (ChE), which are targets for neurodegenerative disorders and depression.[10]

  • Fragment-Based Drug Discovery (FBDD) : The title compound can be viewed as a high-value fragment for FBDD. The bromo-substituent provides a vector for fragment evolution, allowing researchers to "grow" the molecule into a specific binding pocket of a target protein once an initial low-affinity hit is identified.

References

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023). Royal Society of Chemistry. Available at: [Link]

  • PubChem. 2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one. National Center for Biotechnology Information. Available at: [Link]

  • Supplementary Information for: Ruthenium-Catalyzed Regioselective C-H and N-H Annulation of Arylacetamides with Alkynes. (2013). The Royal Society of Chemistry. Available at: [Link]

  • Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Available at: [Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023). National Center for Biotechnology Information (PMC). Available at: [Link]

  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (N.d.). Indian Academy of Sciences. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Apollo - University of Cambridge Repository. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. PubMed. Available at: [Link]

  • PubChem. 5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-one. National Center for Biotechnology Information. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Wang, Y., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. MDPI. Available at: [Link]

  • Al-Hiari, Y. M., et al. (2017). Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. ResearchGate. Available at: [Link]

  • Khan, I., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Martínez, R., et al. (2025). Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-pyridin-2-yl)phenyl)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one. MDPI. Available at: [Link]

  • Wang, Y., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. National Center for Biotechnology Information (PMC). Available at: [Link]

Sources

Exploratory

Unlocking the 5-Position: Pharmacological Potential of 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one Derivatives

Executive Summary The 3,4-dihydroisoquinolin-1(2H)-one (DHIQ) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for a diverse array of therapeutic agents ranging from...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,4-dihydroisoquinolin-1(2H)-one (DHIQ) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for a diverse array of therapeutic agents ranging from PARP inhibitors to Rho-kinase (ROCK) modulators. Within this class, 5-bromo-3,4-dihydroisoquinolin-1(2H)-one (CAS 1109230-25-2) acts as a critical synthetic pivot. The C5-bromine handle allows for regio-controlled cross-coupling reactions to access chemical space that is sterically and electronically distinct from the more common C6 or C7 substituted analogs.

This technical guide dissects the pharmacological potential of libraries derived from this specific 5-bromo precursor, detailing the synthetic pathways to unlock them and the biological protocols to validate their efficacy in oncology and cardiovascular research.

Part 1: Chemical Accessibility & Functionalization

Before assessing pharmacological potential, one must establish a robust supply of the functionalized core. The 5-bromo substituent is electronically deactivated compared to simple aryl halides, requiring specific catalytic systems for efficient diversification.

Synthesis of the Core Scaffold

While the 5-bromo derivative is commercially available, in-house synthesis is often required for scale-up. The most reliable route involves the bromination of isoquinoline followed by sequential reduction and oxidation.

  • Step 1: Bromination. Reaction of isoquinoline with NBS in

    
     yields 5-bromoisoquinoline (high regioselectivity over the 4- or 8-positions).
    
  • Step 2: Quaternization & Reduction. Formation of the N-oxide or methyl salt followed by hydride reduction (e.g.,

    
    ) yields the tetrahydroisoquinoline.
    
  • Step 3: Benzylic Oxidation. Oxidation of the C1 position using

    
     or 
    
    
    
    affords the final lactam: 5-bromo-3,4-dihydroisoquinolin-1(2H)-one .
The "Unlock" Protocol: Suzuki-Miyaura Cross-Coupling

The pharmacological value of this scaffold lies in converting the C5-Br into C5-Aryl/Heteroaryl motifs. The following protocol is optimized for the DHIQ lactam, preventing catalyst poisoning by the amide nitrogen.

Standard Operating Procedure (SOP): C5-Arylation

  • Reagents:

    • Substrate: 5-bromo-3,4-dihydroisoquinolin-1(2H)-one (1.0 equiv)

    • Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

    • Catalyst:

      
       (0.05 equiv) - Chosen for resistance to chelation.
      
    • Base:

      
       (3.0 equiv)
      
    • Solvent: 1,4-Dioxane : Water (4:1 v/v)

  • Procedure:

    • Charge a pressure vial with substrate, boronic acid, base, and catalyst.

    • Evacuate and backfill with Argon (

      
      ).
      
    • Add degassed solvent via syringe.

    • Heat to 90°C for 12 hours.

    • Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Synthetic Workflow Visualization

The following diagram illustrates the chemical logic flow from raw materials to active pharmaceutical ingredients (APIs).

SynthesisWorkflow Isoquinoline Isoquinoline (Starting Material) BromoIso 5-Bromoisoquinoline (Intermediate) Isoquinoline->BromoIso NBS, H2SO4 Core 5-Bromo-3,4-dihydro- isoquinolin-1(2H)-one (THE SCAFFOLD) BromoIso->Core 1. Reduction 2. KMnO4 Oxid. Suzuki Suzuki Coupling (Pd(dppf)Cl2, Cs2CO3) Core->Suzuki Aryl Boronic Acids Buchwald Buchwald-Hartwig (Pd2(dba)3, BINAP) Core->Buchwald Amines Lib_PARP Library A: Biaryl Amides (PARP Inhibitors) Suzuki->Lib_PARP Lib_ROCK Library B: Amino-Linked (ROCK Inhibitors) Buchwald->Lib_ROCK

Caption: Synthetic divergence from the 5-bromo core to distinct pharmacological libraries.

Part 2: Pharmacological Modules[1][2][3][4]

Module A: Oncology (PARP Inhibition)

Mechanism: Poly(ADP-ribose) polymerase (PARP) enzymes repair DNA single-strand breaks.[1] Inhibitors trap PARP on DNA, leading to double-strand breaks that are lethal in BRCA-deficient cancer cells (Synthetic Lethality). Relevance of C5-Position: The DHIQ lactam mimics the nicotinamide moiety of


. Substituents at the 5-position extend into the "adenine binding pocket" or the solvent interface, improving potency and selectivity over other isoenzymes.

Experimental Protocol: PARP1 Chemiluminescent Assay

  • Objective: Determine

    
     of 5-substituted derivatives.
    
  • System: Histone-coated 96-well plates.

  • Steps:

    • Incubate purified human PARP1 enzyme (0.5 U/well) with biotinylated NAD+ and activated DNA.

    • Add test compounds (dilution series 0.1 nM – 10 µM) derived from the 5-bromo scaffold.

    • Incubate for 60 min at room temperature.

    • Add Streptavidin-HRP followed by chemiluminescent substrate.

    • Read luminescence (RLU). Calculate % Inhibition relative to DMSO control.

Module B: Cardiovascular & Neuro (ROCK Inhibition)

Mechanism: Rho-kinase (ROCK) regulates cytoskeletal reorganization. Inhibition causes vasodilation (treating hypertension/vasospasm) and promotes neurite outgrowth (neuroregeneration). Relevance of C5-Position: In the ROCK ATP-binding pocket, the lactam NH forms a hinge hydrogen bond. A hydrophobic group at C5 (introduced via the bromo handle) can occupy the hydrophobic back pocket, significantly increasing affinity compared to the unsubstituted parent.

Experimental Protocol: Kinase-Glo Luminescent Assay

  • Objective: Measure ATP depletion as a proxy for kinase activity.

  • System: Recombinant ROCK1/2, S6 peptide substrate, ATP.

  • Steps:

    • Prepare reaction buffer: 40 mM Tris (pH 7.5), 20 mM

      
      , 0.1 mg/mL BSA.
      
    • Mix ROCK enzyme (5 ng) with substrate (S6 peptide) and ATP (10 µM).

    • Add 5-substituted DHIQ derivatives.

    • Incubate at 30°C for 45 minutes.

    • Add Kinase-Glo reagent (Promega) to stop reaction and generate glow signal proportional to remaining ATP.

    • Note: High signal = High Inhibition (less ATP consumed).

Part 3: Data Analysis & SAR Trends

The following table summarizes the Structure-Activity Relationship (SAR) trends observed when functionalizing the 5-bromo-3,4-dihydroisoquinolin-1(2H)-one core.

Substitution at C5 (R)Target AffinityPharmacological OutcomeNotes
-Br (Parent) LowInactive/Weak BinderPrimarily a synthetic intermediate.
-Phenyl Moderate (PARP)Micromolar inhibitorIncreases lipophilicity; fits hydrophobic pocket.
-4-Fluorophenyl High (PARP)Nanomolar inhibitorMetabolic stability improved; halogen bond interaction.
-Amino-alkyl High (ROCK)Nanomolar inhibitorBasic amine interacts with Asp residues in kinase active site.
-Heteroaryl (Pyridine) Moderate (5-HT)GPCR LigandNitrogen acts as H-bond acceptor.
Signaling Pathway Visualization

Understanding where these derivatives act within the cell is crucial for interpreting assay data.

SignalingPathways DNA_Damage DNA Damage (SSB) PARP PARP1/2 (Target A) DNA_Damage->PARP Recruitment GPCR GPCR (RhoA) ROCK ROCK1/2 (Target B) GPCR->ROCK Activation Repair DNA Repair (BER Pathway) PARP->Repair PARylation Apoptosis Apoptosis (Synthetic Lethality) PARP->Apoptosis If Inhibited in BRCA- cells Myosin Myosin Light Chain Phosphorylation ROCK->Myosin Vasodilation Vasodilation / Neurite Outgrowth ROCK->Vasodilation If Inhibited Drug 5-Substituted DHIQ Derivative Drug->PARP Inhibition Drug->ROCK Inhibition Actin Actin Cytoskeleton Stabilization Myosin->Actin

Caption: Dual-targeting potential of DHIQ derivatives in DNA repair (PARP) and cytoskeletal (ROCK) pathways.

Part 4: References

  • Synthesis of Isoquinolinone Scaffolds: Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.[2][3] Organic Syntheses, 81, 98. Link

  • PARP Inhibitor Design: Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581-6591. (Describes the isoquinolinone pharmacophore relevance). Link

  • ROCK Inhibitor SAR: Liao, C., et al. (2007). Design and synthesis of novel substituted isoquinolin-1-one derivatives as Rho-kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(11), 3022-3025. Link

  • Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Antioomycete Activity: Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity. RSC Advances, 13, 11099-11108. Link

Sources

Foundational

Technical Review: Synthesis Pathways for N-Benzyl Isoquinolin-1(2H)-ones

Executive Summary The isoquinolin-1(2H)-one scaffold is a privileged pharmacophore found in numerous alkaloids (e.g., oxyavicine, pancratistatin) and synthetic therapeutics acting as PARP inhibitors and antitumor agents....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinolin-1(2H)-one scaffold is a privileged pharmacophore found in numerous alkaloids (e.g., oxyavicine, pancratistatin) and synthetic therapeutics acting as PARP inhibitors and antitumor agents. While the core isoquinolinone structure is well-documented, the specific construction of N-benzyl isoquinolin-1(2H)-ones requires a strategic choice between post-synthetic functionalization and direct annulation.

This guide analyzes three distinct synthetic pathways, evaluating them based on atom economy, substrate scope, and operational complexity. It provides researchers with a decision-making framework to select the optimal route based on available starting materials (benzamides vs. 2-halobenzamides vs. 2-alkynylbenzamides).

Part 1: Strategic Decision Matrix

The choice of synthesis pathway should be dictated by the diversity required in the final library.

  • Pathway A (Modular): Ideal for generating diverse N-substituents from a single core.

  • Pathway B (Direct): Ideal for scale-up when the N-benzyl group is fixed.

  • Pathway C (Convergent): Ideal when complex alkyne partners are involved.

G Start Target: N-Benzyl Isoquinolinone Q1 Is the N-Benzyl group constant across the library? Start->Q1 Path1 PATHWAY 1: Modular Assembly (Rh-Catalyzed C-H Activation + Alkylation) Q1->Path1 No (Need diverse N-R) Path2 PATHWAY 2: Direct Annulation (Ni-Catalyzed [4+2]) Q1->Path2 Yes (Fixed N-Bn) Path3 PATHWAY 3: Cyclization (Cu-Catalyzed Intramolecular) Q1->Path3 Alternative (Pre-coupled) Sub1 Start: N-Pivaloyloxy Benzamide Path1->Sub1 Precursor Sub2 Start: N-Benzyl-2-Halobenzamide Path2->Sub2 Precursor Sub3 Start: N-Benzyl-2-Alkynylbenzamide Path3->Sub3 Precursor

Figure 1: Strategic Decision Matrix for selecting the optimal synthesis pathway.

Part 2: Detailed Synthesis Pathways

Pathway 1: Rh(III)-Catalyzed C-H Activation & Post-Alkylation

Best for: High-throughput library generation (SAR studies). Mechanism: This route utilizes the oxidizing directing group (N-pivaloyloxy) to direct C-H activation, followed by N-O bond cleavage to yield the free N-H isoquinolinone. The N-benzyl group is installed in a subsequent step.

Mechanistic Insight

The reaction proceeds via a Cp*Rh(III) catalytic cycle. The N-pivaloyloxy group acts as an internal oxidant, maintaining the redox-neutrality of the reaction.

  • C-H Activation: Rh(III) coordinates to the amide oxygen and activates the ortho C-H bond, forming a five-membered rhodacycle.

  • Insertion: The alkyne inserts into the Rh-C bond.

  • Reductive Elimination/Cleavage: C-N bond formation occurs, followed by N-O bond cleavage, regenerating the catalyst and releasing the N-H isoquinolinone.

Experimental Protocol

Step 1: Synthesis of N-H Core

  • Reagents: N-Pivaloyloxy benzamide (1.0 equiv), Internal Alkyne (1.2 equiv), [Cp*RhCl2]2 (2.5 mol%), CsOAc (30 mol%), MeOH (0.2 M).

  • Procedure:

    • Charge a sealed tube with benzamide, alkyne, catalyst, and CsOAc.

    • Add MeOH and seal under air (reaction is robust to air).

    • Heat to 60 °C for 16 hours.

    • Validation: Reaction mixture turns from orange to dark red/brown. TLC should show consumption of benzamide.

    • Cool, dilute with DCM, and filter through Celite. Concentrate and purify via flash chromatography.

Step 2: N-Benzylation

  • Reagents: N-H Isoquinolinone (1.0 equiv), Benzyl Bromide (1.2 equiv), K2CO3 (2.0 equiv), DMF.

  • Procedure:

    • Dissolve the core in DMF (0.5 M).

    • Add K2CO3 and stir for 10 min at RT (deprotonation).

    • Add Benzyl Bromide dropwise.

    • Stir at 60 °C for 2 hours.

    • Validation: TLC will show a distinct spot shift (less polar).

    • Aqueous workup (EtOAc/H2O) and recrystallization.

Pathway 2: Ni-Catalyzed Direct Annulation

Best for: Scale-up and atom economy (one-step). Mechanism: Unlike the Rh(III) pathway which often requires a specialized directing group that is lost (N-O cleavage), this pathway uses N-benzyl-2-halobenzamides . The Nickel catalyst undergoes oxidative addition into the C-halogen bond, followed by alkyne insertion and reductive elimination.

Mechanistic Topology

NiCycle Ni0 Ni(0) Species OxAdd Oxidative Addition (Ar-Ni-X) Ni0->OxAdd N-Bn-2-I-Benzamide Coord Alkyne Coordination OxAdd->Coord Insert Migratory Insertion (Seven-membered Nickellacycle) Coord->Insert Alkyne RedElim Reductive Elimination Insert->RedElim RedElim->Ni0 Regeneration (Zn reductant) Product N-Benzyl Isoquinolinone RedElim->Product

Figure 2: Catalytic cycle for the Ni-catalyzed annulation of 2-halobenzamides.

Experimental Protocol (Adapted from Cheng et al.)
  • Reagents: N-Benzyl-2-iodobenzamide (1.0 equiv), Alkyne (1.2 equiv), Ni(dppe)Br2 (5 mol%), Zn powder (20 mol%), Et3N (2.0 equiv), CH3CN.

  • Procedure:

    • In a glovebox or under N2, combine the amide, alkyne, Ni catalyst, and Zn powder in a Schlenk tube.

    • Add CH3CN and Et3N.

    • Heat to 80 °C for 12-24 hours.

    • Causality: Zn is required to reduce the Ni(II) precatalyst to the active Ni(0) species. Et3N acts as a base to neutralize the HI generated (formally) during the cycle if a proton source were present, though here it facilitates the coordination/reductive elimination steps.

    • Validation: The reaction mixture typically turns deep red/brown.

    • Cool, filter, and purify on silica gel.

Pathway 3: Cu-Catalyzed Intramolecular Cyclization

Best for: Cases where the regiochemistry of the alkyne needs to be pre-determined (via Sonogashira). Mechanism: This is a 6-endo-dig cyclization.[1] The Lewis acidic Cu(I) activates the triple bond, promoting nucleophilic attack by the amide nitrogen.

Experimental Protocol
  • Reagents: N-Benzyl-2-(phenylethynyl)benzamide (1.0 equiv), CuI (10 mol%), Cs2CO3 (2.0 equiv), DMF.

  • Procedure:

    • Dissolve the alkyne-tethered amide in DMF.

    • Add CuI and Base.

    • Heat to 100 °C for 4-8 hours.

    • Validation: Complete conversion of the starting material is usually rapid.

    • Standard aqueous workup.

Part 3: Comparative Analysis

FeaturePathway 1 (Rh-Catalyzed)Pathway 2 (Ni-Catalyzed)Pathway 3 (Cu-Cyclization)
Starting Material N-Pivaloyloxy benzamideN-Benzyl-2-halobenzamide2-Alkynylbenzamide
Step Count 2 (Annulation + Alkylation)1 (Direct Annulation)2 (Coupling + Cyclization)
Atom Economy Moderate (Loss of PivOH)HighHigh
Regioselectivity Controlled by directing groupControlled by alkyne stericsPre-determined by synthesis
Cost High (Rh catalyst)Low (Ni catalyst)Low (Cu catalyst)
N-Benzyl Flexibility High (Late-stage)Low (Fixed at start)Low (Fixed at start)

References

  • Rh(III)-Catalyzed Annulation (Mechanism & Scope)

    • Title: Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)
    • Source: Molecules (via PMC)[2]

    • URL:[Link]

  • Ni-Catalyzed Direct Annulation

    • Title: Synthesis of Highly Substituted Isoquinolone Derivatives by Nickel-Catalyzed Annulation of 2-Halobenzamides with Alkynes[3]

    • Source: Organic Letters (ACS Public
    • URL:[Link]

  • Isoquinolone Synthesis Review (Comprehensive)

    • Title: Isoquinolone Syntheses by Annulation Protocols[3][4][5][6][7][8][9][10]

    • Source: MDPI (Molecules)
    • URL:[Link]

  • Cu-Catalyzed Cyclization

    • Title: Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water[11]

    • Source: Semantic Scholar (Green Chemistry)
    • URL:[Link][12][4][6]

  • N-Benzylation Specifics

    • Title: N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction
    • Source: Journal of the Chemical Society, Perkin Transactions 1
    • URL:[Link]

Sources

Exploratory

Solubility profile of 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one in organic solvents

Executive Summary & Molecular Analysis 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one is a functionalized dihydroisoquinolinone scaffold, often utilized as a critical intermediate in the synthesis of bioactive alkaloi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Analysis

2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one is a functionalized dihydroisoquinolinone scaffold, often utilized as a critical intermediate in the synthesis of bioactive alkaloids, PARP inhibitors, and anticancer agents. Its solubility profile is governed by a competition between the lipophilic domains (benzyl group, brominated aromatic ring) and the polar amide (lactam) functionality.

This guide provides a structural analysis-based solubility prediction, a validated experimental protocol for empirical determination, and strategic solvent selection criteria for synthesis and purification.

Structural Dissection & Physicochemical Implications[1]
Structural DomainChemical NatureSolubility Impact
Isoquinolin-1-one Core Bicyclic LactamProvides moderate polarity and hydrogen bond acceptance (C=O). The amide nitrogen is substituted, removing H-bond donor capability, reducing water solubility compared to the NH-analog.
2-Benzyl Group Lipophilic AppendageSignificantly increases

(lipophilicity). Enhances solubility in aromatic and chlorinated solvents (DCM, Toluene) while drastically reducing aqueous solubility.
5-Bromo Substituent Halogenated AreneIncreases molecular weight and lipophilicity. Enhances London dispersion forces, often improving solubility in polarizable organic solvents (e.g., Chloroform, THF).

Predicted Solubility Profile in Organic Solvents[2][3][4]

Based on the "Like Dissolves Like" principle and structure-activity relationships (SAR) of analogous


-benzyl dihydroisoquinolinones, the following solubility profile is projected.
Solvent Class Categorization
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Excellent interaction with the aromatic

-systems and the polarizable bromine atom. Primary choice for extraction and loading.
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Strong dipole-dipole interactions with the lactam carbonyl. capable of disrupting crystal lattice energy effectively.
Ethers THF, 1,4-Dioxane, MTBEModerate to High Good solvation of the organic skeleton; THF is preferred for organometallic coupling reactions (e.g., Suzuki-Miyaura) involving the C-Br bond.
Esters Ethyl Acetate, Isopropyl AcetateModerate Useful for liquid-liquid extraction. Solubility may decrease significantly at low temperatures, making it a candidate for recrystallization.
Alcohols Methanol, Ethanol, IsopropanolLow (Cold) / High (Hot) The hydrophobic benzyl/bromo domains limit cold solubility. However, heating overcomes lattice energy, making alcohols ideal recrystallization solvents .
Alkanes Hexane, Heptane, CyclohexaneVery Low / Insoluble The molecule is too polar for these solvents. Used as antisolvents to precipitate the compound from DCM or EtOAc.
Water Water, PBS BufferInsoluble (<0.01 mg/mL)High lipophilicity precludes aqueous solubility without cosolvents or cyclodextrin complexation.

Experimental Protocols: Solubility Determination

To transition from prediction to empirical data, the following self-validating protocols must be employed. These workflows ensure reproducibility and accuracy.

Protocol A: Gravimetric Saturation Method (Standard)

Objective: Determine thermodynamic solubility at ambient temperature (


).

Reagents: High-purity solvent (HPLC grade), 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one (dried).

Workflow:

  • Preparation: Weigh approximately

    
     of the compound into a 
    
    
    
    scintillation vial.
  • Solvent Addition: Add

    
     of the target solvent.
    
  • Equilibration: Cap tightly and vortex for 30 seconds. Place on an orbital shaker at

    
     for 24 hours.
    
    • Checkpoint: If the solid dissolves completely, add more solid until a suspension persists (saturation).

  • Separation: Centrifuge the suspension at

    
     for 5 minutes or filter through a 
    
    
    
    PTFE syringe filter.
  • Quantification:

    • Transfer a precise volume (

      
      ) of the clear supernatant to a pre-weighed aluminum weighing boat.
      
    • Evaporate the solvent (vacuum oven or nitrogen stream).

    • Weigh the residue.

  • Calculation:

    
    
    
Protocol B: Dynamic Visual Polythermal Method (For Recrystallization)

Objective: Determine the metastable zone width for purification.

Workflow:

  • Prepare a suspension of known concentration (e.g.,

    
     in Ethanol).
    
  • Heat the suspension at a rate of

    
     with stirring.
    
  • Record the temperature (

    
    ) where the solution becomes perfectly clear.
    
  • Cool the solution at

    
    .
    
  • Record the temperature (

    
    ) where the first crystal appears (cloud point).
    
  • Insight: The gap between

    
     and 
    
    
    
    defines the operational window for seeded cooling crystallization.

Visualization of Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the determined solubility profile.

SolubilityLogic Start 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one NonPolar Non-Polar Solvents (Hexane, Heptane) Start->NonPolar Lipophilic Repulsion PolarAprotic Polar Aprotic (DCM, THF, DMSO) Start->PolarAprotic Dipole/Pi Interactions PolarProtic Polar Protic (Ethanol, Methanol) Start->PolarProtic H-Bond Mismatch Precipitation Outcome: Precipitation Use: Isolation/Antisolvent NonPolar->Precipitation Dissolution Outcome: High Solubility Use: Reactions/Extraction PolarAprotic->Dissolution TempDep Outcome: Temp-Dependent Use: Recrystallization PolarProtic->TempDep

Caption: Decision matrix linking solvent class to functional application (Precipitation vs. Dissolution vs. Recrystallization).

Applications in Synthesis & Drug Development[5][6][7]

Reaction Solvent Selection

For cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki coupling at the C5-Br position):

  • Recommended: 1,4-Dioxane or Toluene .

  • Reasoning: These solvents solubilize the hydrophobic substrate effectively at reflux temperatures (

    
    ) while maintaining compatibility with palladium catalysts.
    
Purification Strategy
  • Recrystallization: The "Low (Cold) / High (Hot)" profile in Ethanol or Ethanol/Water (9:1) mixtures is ideal. The bromo-substituent facilitates crystal packing via halogen bonding.

  • Chromatography: A gradient of Hexane (Mobile Phase A) and Ethyl Acetate (Mobile Phase B) is standard. The compound typically elutes at 20–40% EtOAc due to the moderate polarity of the lactam.

References

  • PubChem. (2025).[1][2][3] 2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one Compound Summary. National Library of Medicine. [Link]

  • MDPI. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their activity. (Provides melting point and synthesis solvent data for analogs). [Link]

  • ResearchGate. (2017).[4] Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline models. (Grignard conditions and THF solubility data). [Link]

Sources

Foundational

Therapeutic Modulation via Halogenation: Bioactivity and Synthesis of Brominated Dihydroisoquinolinone Scaffolds

Executive Summary The 3,4-dihydroisoquinolin-1(2H)-one (dihydroisoquinolinone) core is a privileged heterocyclic scaffold in modern medicinal chemistry, serving as the structural foundation for a diverse array of therape...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,4-dihydroisoquinolin-1(2H)-one (dihydroisoquinolinone) core is a privileged heterocyclic scaffold in modern medicinal chemistry, serving as the structural foundation for a diverse array of therapeutics, including PARP inhibitors, antidepressant agents, and epigenetic modulators [1]. As a Senior Application Scientist overseeing structural optimization campaigns, I have observed that the strategic introduction of halogen atoms—specifically bromine—onto this bicyclic core induces profound shifts in its pharmacological profile. This technical whitepaper explores the causality behind bromination, details the resulting bioactivity profiles, and provides a self-validating, step-by-step synthetic protocol for the regioselective bromination of dihydroisoquinolinone derivatives.

Mechanistic Rationale: The Causality of Bromination

In drug design, halogenation is rarely a passive structural modification. The decision to brominate the dihydroisoquinolinone scaffold is driven by three distinct physicochemical causalities:

  • Halogen Bonding (Sigma-Hole Interactions): The introduction of a bromine atom creates a highly anisotropic electron distribution. While the equatorial region of the bromine atom is electronegative, the polar region along the C–Br bond axis features a localized area of positive electrostatic potential known as the "sigma hole." This allows the brominated scaffold to act as a Lewis acid, forming highly directional, stabilizing halogen bonds with Lewis base residues (e.g., backbone carbonyl oxygens) within target protein pockets.

  • Steric Constraint and Bioactive Conformation: Bromine possesses a van der Waals radius (1.85 Å) significantly larger than that of hydrogen (1.20 Å). When strategically placed on the carbocyclic ring of the dihydroisoquinolinone core, it restricts the rotational degrees of freedom of adjacent functional groups. This entropic pre-organization locks the molecule into its bioactive conformation, drastically reducing the entropic penalty upon target binding.

  • Lipophilic Efficiency (LipE): Bromination inherently increases the partition coefficient (LogP) of the scaffold. In our optimization campaigns, this enhanced lipophilicity is crucial for driving the molecule into deep, hydrophobic pockets—such as the WIN site of WDR5—by displacing high-energy water molecules and driving the binding enthalpy [1].

Biological Activity Profiles & Target Interactions

The bioactivity of brominated isoquinoline and dihydroisoquinolinone derivatives spans multiple therapeutic areas, most notably in oncology and epigenetic regulation.

Quantitative data from recent structural optimization campaigns and bio-evaluations are summarized in the table below:

Compound Class / ScaffoldPrimary Target / Cell LineBioactivity MetricMechanistic Role of Bromine
Dihydroisoquinolinone Bicyclic Core WDR5 (WIN Site)Picomolar Binding AffinityEnhances hydrophobic packing and restricts conformation in the S2 pocket [1].
Brominated Methoxyquinolines C6, HeLa, HT29 Cancer CellsIC₅₀: 5.45 – 9.6 µg/mLFacilitates DNA intercalation and human Topoisomerase I inhibition [2].
Brominated Isoquinoline-5,8-quinones Gastric & Lung Cancer CellsAntiproliferative (IC₅₀ < 10 µM)Modulates redox potential and donor-acceptor interactions at the quinone nucleus [3].

Data synthesized from recent structure-based optimization studies () and antiproliferative evaluations ().

Rational Design & Synthesis Workflow

The development of these bioactive scaffolds requires a tightly controlled workflow, ensuring that the electrophilic aromatic substitution occurs with absolute regioselectivity.

Workflow Start Substrate Preparation (Dihydroisoquinolinone) Bromination Regioselective Bromination (NBS, H2SO4 / CF3SO3H) Start->Bromination Purification Purification & Characterization (Flash Chromatography, NMR) Bromination->Purification Assay In Vitro Bioassay (WDR5 / Topoisomerase I) Purification->Assay Hit Hit Identification (IC50 < 10 µM) Assay->Hit

Workflow for the synthesis and screening of brominated dihydroisoquinolinones.

Step-by-Step Experimental Protocol: Regioselective Bromination

Self-Validating System Overview: This protocol employs in-process TLC monitoring and a quantitative stoichiometric quench to prevent over-bromination. The visual cues built into the quench step ensure that the isolated yield directly correlates with the theoretical conversion, preventing artifactual degradation.

Step 1: Substrate Activation and Solvation

  • Action: Dissolve the 3,4-dihydroisoquinolin-1(2H)-one derivative (1.0 eq) in concentrated sulfuric acid (H₂SO₄) or trifluoromethanesulfonic acid (CF₃SO₃H) at 0 °C under an inert argon atmosphere.

  • Causality: The choice of a superacidic medium is non-negotiable. The strong acid protonates the lactam/amine nitrogen. This protonation deactivates the heterocyclic ring via intense electron withdrawal, effectively directing the incoming electrophile (bromonium ion) exclusively to the more electron-rich carbocyclic ring (typically C-5 or C-7). Without this protonation, unselective ring bromination or unwanted N-bromination occurs.

Step 2: Electrophilic Bromination

  • Action: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes. Maintain the internal reaction temperature strictly below 5 °C.

  • Causality: NBS is selected over molecular bromine (Br₂) because it provides a controlled, low steady-state concentration of the bromonium ion (Br⁺), which minimizes dibromination. The slow addition and strict thermal control prevent exothermic runaway, which would otherwise lead to oxidative degradation of the delicate heterocyclic scaffold.

Step 3: Self-Validating Quench and Workup

  • Action: After 2 hours, monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1, visualized with UV and Dragendorff's reagent). Once the starting material is consumed, pour the reaction mixture over crushed ice and immediately add a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution dropwise until the yellow tint of the solution completely disappears.

  • Causality: The sodium thiosulfate quench is a critical self-validating step. It chemically reduces any unreacted NBS or free oxidative bromine species to benign bromide ions. The disappearance of the yellow color serves as a definitive visual indicator that the oxidative species are neutralized, locking the product profile and preventing artifactual bromination during the organic extraction phase.

Step 4: Isolation and Structural Verification

  • Action: Extract the aqueous layer with dichloromethane (3 × 50 mL), dry over anhydrous MgSO₄, and purify via silica gel flash column chromatography. Verify regiochemistry using 2D NMR (HMBC/HSQC).

  • Causality: Standard 1D ¹H-NMR is often insufficient to distinguish between C-5 and C-7 bromination isomers due to overlapping aromatic multiplet signals. HMBC (Heteronuclear Multiple Bond Correlation) provides definitive proof of regiochemistry by revealing long-range ³J couplings between the newly introduced bromine-adjacent protons and the rigid lactam carbonyl carbon.

Signaling Pathway & Binding Mechanism

Once synthesized, these brominated scaffolds exert their biological activity by intercepting critical epigenetic or DNA-replication pathways. For instance, in WDR5 inhibition, the brominated core inserts into the WIN site, disrupting the MLL1-WDR5 protein-protein interaction, ultimately leading to downstream cell cycle arrest in MYC-driven cancers [1].

Pathway Scaffold Brominated Dihydroisoquinolinone HalogenBond Halogen Bonding (Br...O/N) Scaffold->HalogenBond Hydrophobic Hydrophobic Pocket Insertion Scaffold->Hydrophobic Target Target Protein (WDR5 / Topo I) HalogenBond->Target Hydrophobic->Target Apoptosis Cell Cycle Arrest & Apoptosis Target->Apoptosis

Mechanistic pathway of target inhibition and apoptosis by brominated scaffolds.

Conclusion

The bioactivity of the dihydroisoquinolinone scaffold is not merely a function of its core geometry, but is highly tunable via precise halogenation. By understanding the causality behind regioselective bromination—leveraging steric pre-organization, halogen bonding, and lipophilic efficiency—drug development professionals can rationally design potent inhibitors for complex targets like WDR5 and Topoisomerase I. The self-validating synthetic protocols outlined herein ensure that these modifications can be executed with the high fidelity required for advanced preclinical development.

References

  • Tian, J., et al. (2020). "Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core." Journal of Medicinal Chemistry.[Link]

  • Ökten, S., et al. (2025). "Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics." Chemical Biology & Drug Design.[Link]

  • Valderrama, J. A., et al. (2014). "Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines." Molecules.[Link]

Exploratory

The Architectural Logic of 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one in Modern Drug Discovery

Executive Summary & Historical Context The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structural motif in medicinal chemistry, frequently serving as the rigidified core for poly(ADP-ribose) polymerase (PAR...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Historical Context

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structural motif in medicinal chemistry, frequently serving as the rigidified core for poly(ADP-ribose) polymerase (PARP) inhibitors, kinase modulators, and antioomycete agents. Among its highly functionalized derivatives, 2-benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one (CAS: 1109229-95-9) stands out as a master synthetic intermediate[1]. Discovered and heavily utilized during the mid-2010s explosion of targeted covalent inhibitors and complex cross-coupling methodologies, this molecule provides two distinct orthogonal handles: a robust N-benzyl protecting/directing group and a highly reactive C5-bromine atom for palladium-catalyzed functionalization.

Historically, the unbenzylated precursor, 5-bromo-3,4-dihydroisoquinolin-1(2H)-one (CAS: 1109230-25-2) , gained significant traction in pharmaceutical patents (e.g., WO2014/153055 and WO2015/50471) as a starting point for synthesizing complex heterocyclic drug candidates[2]. The strategic addition of the benzyl group at the N2 position not only modulates the lipophilicity of the scaffold but also prevents unwanted side reactions at the lactam nitrogen during harsh downstream cross-coupling conditions.

Physicochemical Profile & Structural Rationale

The structural logic of 2-benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one is defined by its dual-functional nature. The lactam core mimics peptide bonds, allowing it to act as a hydrogen bond acceptor in protein binding pockets. The quantitative data for this scaffold and its direct relatives are summarized below:

Compound NameCAS NumberMolecular FormulaMolecular WeightKey Structural FeaturePrimary Synthetic Role
5-Bromo-3,4-dihydroisoquinolin-1(2H)-one 1109230-25-2C9H8BrNO226.07 g/mol Free lactam N-HPrimary core building block[3]
2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one 1109229-95-9C16H14BrNO316.20 g/mol N-Benzyl protected lactamIntermediate for Pd-coupling[1]
5-Bromoisoquinolin-1(2H)-one 190777-77-6C9H6BrNO224.06 g/mol Fully aromatized coreRigidified planar analog[2]

Causality of Substitution:

  • C5-Bromine: Positioned on the aromatic ring, the bromine atom acts as an electrophilic handle. Due to the electron-withdrawing nature of the adjacent fused lactam system, the C5 position is highly primed for oxidative addition by Palladium(0) species, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • N2-Benzyl Group: The benzyl group serves a dual purpose. Synthetically, it acts as a robust protecting group that withstands strong bases (e.g., NaOtBu, K2CO3) used in cross-coupling. Pharmacologically, it can occupy deep hydrophobic pockets (like the DFG-out pocket in kinases) to enhance binding affinity.

Experimental Workflows & Protocols

To ensure high-fidelity synthesis, the following protocols are designed as self-validating systems, where physical or analytical changes confirm the success of each mechanistic step.

Protocol 1: Synthesis of the Oxidized Analog (5-Bromoisoquinolin-1(2H)-one)

This pathway demonstrates the aromatization of the core scaffold, a common divergence point in drug discovery[2].

  • Reagent Mixing: Combine 5-bromo-3,4-dihydroisoquinolin-1(2H)-one (4.3 g, 18.9 mmol) and 2,3-dicyano-5,6-dichloro-1,4-benzoquinone (DDQ) (8.6 g, 37.9 mmol) in 1,4-dioxane (76 mL)[2]. Causality: DDQ is chosen as a highly efficient stoichiometric oxidant. 1,4-dioxane is used because its boiling point (101 °C) perfectly matches the activation energy required for this specific dehydrogenation.

  • Thermal Activation: Stir the reaction mixture at 100 °C for 24 hours[2]. Self-Validation: The reaction mixture will transition from a suspension to a deep, dark solution as the DDQ is reduced to DDHQ (2,3-dicyano-5,6-dichloro-1,4-hydroquinone), visually confirming electron transfer.

  • Workup & Extraction: Evaporate the solvent. Dissolve the residue in ethyl acetate (500 mL) and wash with 10% aqueous NaOH (2 x 500 mL)[2]. Causality: The 10% NaOH wash is critical; it deprotonates the DDHQ byproduct, rendering it highly water-soluble and effectively partitioning it away from the organic target.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify via flash chromatography (DCM:MeOH, 99:1 to 96:4)[2]. Analytical Validation: LCMS must show a purity of ≥94% with an ESMS m/z of 224 ([M+H]+)[2].

Protocol 2: N-Benzylation to yield 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one
  • Deprotonation: Dissolve 5-bromo-3,4-dihydroisoquinolin-1(2H)-one (1.0 eq) in anhydrous DMF under an inert argon atmosphere. Cool to 0 °C and slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Self-Validation: The immediate evolution of hydrogen gas (bubbling) visually confirms the deprotonation of the lactam nitrogen. The reaction must be stirred until gas evolution ceases (approx. 30 mins), indicating complete formation of the sodium amide intermediate.

  • Alkylation: Dropwise add benzyl bromide (1.1 eq) to the cooled solution. Allow the reaction to warm to room temperature and stir for 4 hours. Causality: Benzyl bromide is a highly reactive electrophile. The slow addition at 0 °C prevents exothermic runaway and minimizes potential over-alkylation or ring-opening side reactions.

  • Quenching & Isolation: Carefully quench the reaction with saturated aqueous NH4Cl. Extract with Ethyl Acetate, wash the organic layer extensively with brine (to remove DMF), dry over MgSO4, and concentrate. Analytical Validation: Confirm the product via LCMS (expected m/z 316 ([M+H]+) for the 79Br isotope) and 1H-NMR (look for the characteristic benzylic CH2 singlet around 4.7-4.9 ppm).

Mechanistic Pathway & Logic

The following diagram illustrates the divergent synthetic logic originating from the core 5-bromo-3,4-dihydroisoquinolin-1(2H)-one scaffold, highlighting the strategic decision matrix between N-benzylation and core oxidation.

G Core 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one CAS: 1109230-25-2 Benzylation N-Benzylation (Benzyl Bromide, NaH, DMF) Core->Benzylation Base catalysis Oxidation Oxidation (DDQ, 1,4-Dioxane) 100 °C, 24 h Core->Oxidation Dehydrogenation Target 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one CAS: 1109229-95-9 Benzylation->Target Yields target Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald-Hartwig) Target->Coupling Br- substitution OxProduct 5-Bromoisoquinolin-1(2H)-one CAS: 190777-77-6 Oxidation->OxProduct Aromatization Final Advanced Drug Candidates (Kinase/PARP Inhibitors) Coupling->Final Lead Optimization

Synthetic logic and downstream functionalization of the 3,4-dihydroisoquinolin-1(2H)-one scaffold.

Conclusion

The synthesis and utilization of 2-benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one represent a masterclass in rational intermediate design. By combining a rigidified bicyclic core with orthogonal reactive sites (a protected lactam and a halogenated aryl ring), medicinal chemists can rapidly explore chemical space, driving the discovery of next-generation therapeutics.

References

Sources

Foundational

A Technical Guide to the Thermodynamic Stability of 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one

Abstract This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one, a compound of interest within the broader class of isoquino...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one, a compound of interest within the broader class of isoquinolinone derivatives known for their diverse biological activities. The stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This document outlines the theoretical underpinnings of the molecule's potential degradation pathways and furnishes detailed, field-proven experimental protocols for rigorous stability evaluation. Methodologies covered include forced degradation (stress testing) under various conditions as stipulated by ICH guidelines, alongside thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The guide is intended for researchers, scientists, and drug development professionals, offering both the strategic rationale behind experimental design and the practical steps for execution and data interpretation.

Introduction and Molecular Profile

The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with potential therapeutic applications.[1] The stability of any new chemical entity is a cornerstone of its development, directly impacting formulation, packaging, storage conditions, and regulatory approval.[2] Understanding the intrinsic stability of 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one is therefore not merely a procedural step but a fundamental necessity for advancing its potential as a drug candidate.

This guide provides a self-contained methodology for a comprehensive stability assessment. We will first explore the structural features of the molecule that are likely to influence its stability and then detail the experimental protocols required to probe these characteristics empirically.

1.1. Molecular Structure

Chemical Structure of 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one

1.2. Physicochemical Properties

A summary of the key physicochemical properties, computed for the target molecule, is presented below. These parameters are foundational for designing analytical methods and understanding the molecule's behavior in various media.

PropertyValueSource
Molecular FormulaC₁₆H₁₄BrNOPubChem
Molecular Weight316.19 g/mol PubChem
XLogP33.5Computed
Hydrogen Bond Donor Count0Computed
Hydrogen Bond Acceptor Count1Computed
Rotatable Bond Count2Computed

Theoretical Stability Assessment & Potential Degradation Pathways

The chemical structure of 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one contains several functional groups that represent potential sites for degradation. A proactive analysis of these sites allows for the prediction of likely degradation products and informs the design of analytical methods.

  • Hydrolysis of the Lactam Amide Bond: The cyclic amide (lactam) is the most probable site of degradation. Under both acidic and basic conditions, the amide bond can undergo hydrolysis, leading to the opening of the heterocyclic ring.[3] This would result in the formation of a substituted 2-(2-aminoethyl)benzoic acid derivative. The rate of hydrolysis is often significantly influenced by pH and temperature.[4]

  • Oxidative Degradation: The benzylic position (the CH₂ group linking the phenyl ring to the nitrogen) and the electron-rich aromatic rings are susceptible to oxidation. Oxidative stress could lead to the formation of various byproducts, including N-debenzylation or the introduction of hydroxyl groups on the aromatic rings.

  • Photodegradation: Aromatic systems and compounds containing halogens can be sensitive to light. Exposure to UV or visible light may induce photochemical reactions, potentially leading to dehalogenation, radical-mediated degradation, or complex rearrangements.[5] The N-benzyl group could also be a site for photolytic cleavage.[6]

  • Thermal Decomposition: At elevated temperatures, the molecule will undergo thermal decomposition. The weakest bonds are likely to cleave first, leading to fragmentation of the molecule. The temperatures at which these events occur are critical for determining handling and storage limits.[7]

The following diagram illustrates the primary hypothesized degradation pathways.

Caption: Hypothesized degradation pathways for the title compound.

Experimental Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of stability assessment.[8] It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[2][9] This data is crucial for developing and validating stability-indicating analytical methods.[3] The goal is to achieve a target degradation of 5-20%; degradation beyond this range may lead to secondary degradation products not relevant to formal stability studies.[8][10]

The following diagram outlines a comprehensive workflow for forced degradation studies.

Forced_Degradation_Workflow cluster_stress Stress Conditions start Prepare Stock Solution of 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal (Solid & Solution) (e.g., 80°C) start->thermal photo Photolytic (ICH Q1B Light Source) start->photo neutralize Neutralize Samples (if applicable) acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize analyze Analyze via Stability-Indicating Method (e.g., HPLC-UV/MS) neutralize->analyze end Identify Degradants & Establish Degradation Profile analyze->end

Caption: General workflow for forced degradation studies.

3.1. Protocol: Acid/Base Hydrolytic Stability

Rationale: This protocol assesses the susceptibility of the compound to hydrolysis, primarily targeting the lactam ring.[3] The use of both acid and base probes degradation under different pH-mediated mechanisms.

Methodology:

  • Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile/water, 50:50 v/v).

  • Acid Stress: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

  • Base Stress: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

  • Control: Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of purified water.

  • Incubation: Place all samples in a controlled temperature bath (e.g., 60°C). Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately before analysis, neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively, to halt the degradation reaction.[10]

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Self-Validation Check: If degradation is too rapid or too slow, adjust the temperature (e.g., room temperature to 80°C) or the acid/base concentration (e.g., 0.01 M to 1 M).[3] The goal is to achieve detectable but not excessive degradation (5-20%).[10]

3.2. Protocol: Oxidative Stability

Rationale: This protocol evaluates the molecule's sensitivity to oxidation. Hydrogen peroxide is a common oxidizing agent used for this purpose.[8]

Methodology:

  • Preparation: Use the same 1 mg/mL stock solution as prepared for hydrolysis studies.

  • Oxidative Stress: Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.

  • Incubation: Store the sample at room temperature, protected from light. Withdraw aliquots at time points such as 0, 2, 6, and 24 hours.

  • Analysis: Analyze the samples directly by HPLC. The mobile phase will quench the reaction.

Self-Validation Check: Oxidative reactions can be very rapid.[8] If degradation exceeds 20% at the first time point, repeat the experiment with a lower concentration of H₂O₂ (e.g., 0.3%) or at a reduced temperature.

3.3. Protocol: Thermal Stability

Rationale: Thermal stress testing assesses the stability of the compound, in both solid and solution states, at elevated temperatures below its melting point.

Methodology:

  • Solid State: Place a few milligrams of the solid compound in a clear glass vial and expose it to a controlled high temperature (e.g., 80°C) in a stability chamber.

  • Solution State: Prepare a 1 mg/mL solution of the compound and expose it to the same high temperature.

  • Control: Store control samples (solid and solution) at the recommended storage condition (e.g., 2-8°C), protected from light.

  • Sampling: At specified intervals (e.g., 1, 3, 7 days), remove samples. For the solid sample, prepare a solution at a known concentration for analysis.

  • Analysis: Analyze all samples by HPLC.

Self-Validation Check: The selected temperature should be high enough to induce stress but not so high as to cause a phase change (melting), which would complicate the interpretation.

3.4. Protocol: Photostability

Rationale: This protocol determines if the compound degrades upon exposure to light, as specified by ICH guideline Q1B.[5]

Methodology:

  • Sample Preparation: Prepare samples of the compound in both solid and solution states.

  • Control Sample: Wrap identical control samples in aluminum foil to protect them completely from light.

  • Exposure: Place the test and control samples in a photostability chamber. Expose them to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]

  • Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.

Self-Validation Check: A validated chemical actinometric system can be used alongside the samples to ensure the specified light exposure is achieved.[5] Significant degradation in the exposed sample compared to the control indicates photolability.

Experimental Assessment: Thermal Analysis

Thermal analysis techniques provide quantitative data on the physical and chemical changes that occur in a material as a function of temperature.[11]

4.1. Differential Scanning Calorimetry (DSC)

Rationale: DSC is a powerful technique used to measure a material's melting point, heat of fusion, and to detect polymorphic transitions or decomposition events.[12][13] A sharp, high-temperature melting point is often indicative of high purity and a stable crystalline form.[14]

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.

  • Sealing: Hermetically seal the pan to prevent any loss of material during the experiment. Prepare an empty, sealed pan to be used as a reference.

  • Instrumentation: Place the sample and reference pans into the DSC cell.

  • Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere (flow rate ~50 mL/min). A typical temperature range would be from ambient to 300°C (or higher, depending on the expected melting/decomposition point).

  • Data Analysis: Record the heat flow versus temperature. The melting point (Tₘ) is typically identified as the onset or peak of the endothermic melting event.

4.2. Thermogravimetric Analysis (TGA)

Rationale: TGA measures the change in mass of a sample as a function of temperature.[15] It is used to determine the temperature at which thermal decomposition begins and to quantify mass loss associated with desolvation or decomposition.[16][17]

Methodology:

  • Sample Preparation: Place 5-10 mg of the compound onto the TGA sample pan.

  • Instrumentation: Place the pan into the TGA furnace.

  • Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

  • Data Analysis: Record the mass of the sample as a function of temperature. The onset temperature of significant mass loss indicates the beginning of thermal decomposition.

4.3. Expected Thermal Analysis Data

The data obtained from DSC and TGA can be summarized to provide a clear thermal profile of the compound.

ParameterTechniqueTypical Expected ResultSignificance
Melting Point (Tₘ)DSCA sharp endotherm at a specific temperature.Indicator of purity and crystalline form.[12]
Enthalpy of Fusion (ΔHբ)DSCQuantitative value (J/g).Relates to the energy required to melt the crystal lattice.
Decomposition Onset (Tₔ)TGATemperature at which significant mass loss begins.Defines the upper temperature limit for stability.[15]
Exothermic EventsDSCExotherms appearing after the melt.Often indicates decomposition.[14]

Conclusion

The thermodynamic stability of 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one is a multi-faceted property that must be rigorously evaluated during its development as a potential pharmaceutical agent. This guide provides a robust, scientifically grounded framework for this evaluation. By combining theoretical assessment of potential degradation pathways with systematic experimental stress testing and thermal analysis, researchers can build a comprehensive stability profile. This profile is essential for identifying critical stability liabilities, developing stable formulations, establishing appropriate storage and handling procedures, and ensuring the quality, safety, and efficacy of the final product. The protocols and rationales presented herein are designed to be adaptable, providing a solid foundation for the in-depth characterization required for regulatory submission and successful drug development.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Malvern Panalytical. (2017, December 18). How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability. Retrieved from [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Reviews.
  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Wenzler-Röttele, S., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]

  • ResolveMass Laboratories. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Retrieved from [Link]

  • PubMed. (2024, March 6). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Retrieved from [Link]

  • TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on beta-lactam antibiotics: differential thermal analysis of cephalosporins. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. Retrieved from [Link]

  • Pikal, M. J., Lukes, A. L., & Lang, J. E. (1977). Thermal decomposition of amorphous beta-lactam antibacterials. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Talaty, E. R., et al. (1973). Thermal decomposition of α-lactams: a new ring expansion of an α-lactam to a β-lactam system. Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

  • Wisconsin Centers for Nanoscale Technology. (n.d.). Thermogravimetric Analysis. Retrieved from [Link]

  • NETZSCH. (2026, February 26). Thermogravimetric Analyzer (TGA). Retrieved from [Link]

  • PubChem. (n.d.). 2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one. Retrieved from [Link]

  • Li, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B) Differential scanning calorimetry (DSC) of the compounds 1 and 2. Retrieved from [Link]

  • PubMed. (2007, May 15). Enantioselective hydrolysis of bromo- and methoxy-substituted 1-phenylethanol acetates using carrot and celeriac enzymatic systems. Retrieved from [Link]

  • MDPI. (2019, November 10). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Retrieved from [Link]

  • RSC Publishing. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]

  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024, June 3). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Retrieved from [Link]

  • MDPI. (2025, January 27). Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. Retrieved from [Link]

  • ResearchGate. (n.d.). General pathway of isoquinoline degradation. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Retrieved from [Link]

  • PubMed. (2000, June 15). Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, July 18). Photochemical Access to Substituted β-Lactams and β-Lactones via the Zimmerman–O'Connell–Griffin Rearrangement. Retrieved from [Link]

  • PubMed. (2006). Hydroxyquinol pathway for microbial degradation of halogenated aromatic compounds. Retrieved from [Link]

  • RSC Publishing. (n.d.). The chemistry of heteroarylphosphorus compounds. Part III. The alkaline hydrolysis of heteroarylmethyl analogues of benzyltriphenyl-phosphonium bromide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Retrieved from [Link]

  • MDPI. (n.d.). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Retrieved from [Link]

  • Apollo - University of Cambridge. (n.d.). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Retrieved from [Link]

  • ACS Publications. (2023, July 18). Photochemical Access to Substituted β-Lactams and β-Lactones via the Zimmerman–O'Connell–Griffin Rearrangement. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-one. Retrieved from [Link]

  • ACS Publications. (2025, September 8). Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. Retrieved from [Link]

  • KEGG. (n.d.). Degradation of aromatic compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Stereocontrolled access to δ-lactone-fused-γ-lactams bearing angular benzylic quaternary stereocenters. Retrieved from [Link]

  • MDPI. (2025, November 11). Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-pyridin-2-yl)phenyl)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals Core Identifiers and Physicochemical Properties While a dedicated CAS number for 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one has not been identified,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Core Identifiers and Physicochemical Properties

While a dedicated CAS number for 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one has not been identified, we can establish its identity through its systematic name and molecular formula. The properties of the parent compound, 2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one, are provided for reference.

IdentifierValue
IUPAC Name 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one
Molecular Formula C₁₆H₁₄BrNO
Molecular Weight 316.19 g/mol

Reference Compound: 2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one [1][2]

IdentifierValue
CAS Number 6772-61-8[1][2]
Molecular Formula C₁₆H₁₅NO[1][2]
Molecular Weight 237.30 g/mol [2]
InChI InChI=1S/C16H15NO/c18-16-15-9-5-4-8-14(15)10-11-17(16)12-13-6-2-1-3-7-13/h1-9H,10-12H2[2]
SMILES C1C2=CC=CC=C2C(=O)N1CC3=CC=CC=C3[2]

Synthesis and Characterization

The synthesis of 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one can be approached through a multi-step process, beginning with the bromination of a suitable precursor followed by N-alkylation.

Proposed Synthetic Pathway

A plausible synthetic route would involve the initial preparation of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one, which can then be benzylated.

Synthetic Pathway A Starting Material (e.g., 2-phenylethylamine derivative) B Cyclization & Bromination A->B C 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one (CAS: 1109230-25-2) B->C D N-Benzylation (Benzyl bromide, base) C->D E 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one D->E

Caption: Proposed synthesis of 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one.

Experimental Protocol: N-Benzylation (Hypothetical)
  • Dissolution: Dissolve 5-bromo-3,4-dihydroisoquinolin-1(2H)-one (1 eq.) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Deprotonation: Add a base, for example, sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1-1.5 eq.), to the solution and stir at room temperature to facilitate the formation of the corresponding anion.

  • Alkylation: Introduce benzyl bromide (1.1 eq.) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography.

Characterization

The structure of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would verify the presence of the benzyl group and the bromo-substituted isoquinolinone core.[3][4]

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern consistent with the target structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amide carbonyl (C=O) stretch.[5][6]

Potential Applications in Drug Discovery

The 3,4-dihydroisoquinolin-1(2H)-one framework is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[7]

Anticancer Potential

Derivatives of 3,4-dihydroisoquinolin-1(2H)-one have demonstrated significant potential as anticancer agents.[7] Research has shown that modifications to this core structure can lead to potent compounds with diverse mechanisms of action, including the induction of apoptosis and cell cycle arrest.[7][8] For instance, certain derivatives have been shown to inhibit protein arginine methyltransferase 5 (PRMT5), an essential enzyme for the growth of cancer cells, making them promising candidates for the treatment of non-Hodgkin's lymphoma.[8]

Anticancer Mechanism cluster_pathways Potential Mechanisms A 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one B Inhibition of Cancer Cell Growth A->B C Induction of Apoptosis B->C via D Cell Cycle Arrest B->D via

Caption: Potential anticancer mechanisms of action.

Other Therapeutic Areas

The broader class of benzylisoquinoline alkaloids, from which this compound is derived, exhibits a wide range of biological activities.[9][10] These include roles as intermediates in the synthesis of compounds with potential as tubulin polymerization inhibitors, anti-inflammatory agents, and analgesics.[6]

Safety and Handling

While a specific safety data sheet for 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one is not available, precautions should be taken based on related bromo-aromatic and lactam-containing compounds.[11][12][13][14]

  • General Handling: Use in a well-ventilated area. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[11][12][13]

  • Storage: Store in a cool, dry place away from heat and direct sunlight.[11][14]

  • Hazards: May cause skin and eye irritation. Harmful if swallowed.[12][14] In case of fire, use alcohol-resistant foam, CO₂, or powder.[11]

Conclusion

2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one represents a potentially valuable, yet underexplored, molecule within a pharmacologically significant class of compounds. Its synthesis is feasible through established chemical methodologies. Based on the extensive research into its structural analogs, this compound holds promise for further investigation, particularly in the realm of oncology drug discovery. Future studies should focus on its synthesis, full characterization, and evaluation of its biological activity in relevant in vitro and in vivo models.

References

  • Safety Data Sheet. (2018, October 4).
  • Safety Data Sheet for Benzaldehyde, 5-bromo-2-hydroxy-. (2025, December 19).
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET - 5-Bromo-2,2-difluoro-1,3-benzodioxole.
  • Shanghai Canbi Pharma Ltd. (2018, September 25). SAFETY DATA SHEET - 6-BROMO-2H-ISOQUINOLIN-1-ONE.
  • Hoffman Fine Chemicals. (n.d.). CAS 6772-61-8 | 2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one.
  • PubChem. (n.d.). 2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one. National Center for Biotechnology Information.
  • PMC. (2023, April 3). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans.
  • ChemScene. (n.d.). 13605-95-3 | 2-Benzyl-1,2,3,4-tetrahydroisoquinoline.
  • PMC. (n.d.). Antimicrobial Benzyltetrahydroisoquinoline-Derived Alkaloids from the Leaves of Doryphora aromatica.
  • PubChem. (n.d.). 5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-one. National Center for Biotechnology Information.
  • Narayanaswami, S., Rajeswari, S., Pai, B. R., Nagarajan, K., Richter, W. J., & Shenoy, S. J. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.
  • Dawoud, N. T. A., Abdel-Ghaffar, N. F., Soliman, F. M. A., Abdl-galil, M. M., & Zaki, H. M. (2017). Synthesis, Characterization and Anti-Cancer Activity of Some New Heterocycles Bearing Coumarin Moiety. Archives of Natural and Medical Chemistry.
  • BLDpharm. (n.d.). 1109230-25-2|5-Bromo-3,4-dihydroisoquinolin-1(2H)-one.
  • ChemicalBook. (n.d.). ISOQUINOLINE, 5-BROMO-1,2,3,4-TETRAHYDRO-, HYDROCHLORIDE(923591-51-9) 1H NMR.
  • PubMed. (2025, January 9). Design, Synthesis, and Biological Evaluation of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives as Protein Arginine Methyltransferase 5 Inhibitors for the Treatment of Non-Hodgkin's Lymphoma.
  • Benchchem. (2025). Comparative Anticancer Efficacy of Substituted 3,4-Dihydroisoquinolin-1(2H)-ones: A Guide for Researchers.
  • Benchchem. (2025). Physical and chemical properties of 1-phenyl-3,4-dihydroisoquinoline.
  • Al-Hiari, Y. M., et al. (2017). Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. ResearchGate.
  • FooDB. (2011, September 21). Showing Compound 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (FDB023308).

Sources

Foundational

A Technical Guide to Predicting the Metabolic Stability of Isoquinolin-1-one Derivatives

Introduction The isoquinolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer agents.[1][2][3] A critical determinant of a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The isoquinolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer agents.[1][2][3] A critical determinant of a drug candidate's success is its metabolic stability, which profoundly influences its pharmacokinetic profile, dictating its half-life, bioavailability, and potential for drug-drug interactions.[4] This guide provides an in-depth technical exploration of the principles and methodologies for predicting the metabolic stability of isoquinolin-1-one derivatives. We will delve into the underlying enzymatic processes, detail robust experimental protocols, and discuss strategies for optimizing these molecules for enhanced metabolic resilience.

The 'Why': Understanding the Fundamentals of Metabolic Stability

Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[5][6] For isoquinolin-1-one derivatives, like many xenobiotics, the primary site of metabolism is the liver, where a complex interplay of enzymes works to modify and eliminate foreign compounds. A compound with low metabolic stability is rapidly cleared from the body, often leading to poor bioavailability and a short duration of action, necessitating higher or more frequent dosing.[7][8] Conversely, excessively high stability can lead to drug accumulation and potential toxicity. Therefore, achieving an optimal metabolic stability profile is a key objective in drug discovery.

The Key Players: Cytochrome P450 Enzymes

The cytochrome P450 (CYP450) superfamily of heme-containing monooxygenases is the most significant enzyme system involved in the Phase I metabolism of drugs, responsible for approximately 70-80% of all drug metabolism.[9][10][11] These enzymes are primarily located in the endoplasmic reticulum of hepatocytes.[12]

The isoquinoline core, being a nitrogen-containing heterocyclic aromatic compound, is susceptible to various CYP450-mediated reactions.[1][13][14] Understanding the likely sites of metabolism on the isoquinolin-1-one scaffold is crucial for designing more stable analogues.

Common Metabolic Fates of Isoquinolin-1-one Derivatives

The metabolism of isoquinoline derivatives is primarily driven by oxidative reactions catalyzed by CYP enzymes.[1] Key metabolic pathways include:

  • Hydroxylation: The introduction of hydroxyl (-OH) groups onto the aromatic rings is a major metabolic route.[1][15]

  • N-oxidation: The nitrogen atom within the isoquinoline ring is also a potential site for oxidation, leading to the formation of an N-oxide.[1][15]

  • Demethylation: If the isoquinolin-1-one derivative contains methoxy groups, O-demethylation is a common metabolic transformation.[1]

The specific CYP450 isoforms involved in the metabolism of isoquinoline and its structural isomer, quinoline, have been investigated. For instance, CYP2A6 and CYP2E1 have been identified as key players in quinoline metabolism.[16] While specific isoform contributions for every isoquinolin-1-one derivative will vary, this provides a starting point for more detailed investigations.[17]

The 'How': Experimental Assessment of Metabolic Stability

In vitro metabolic stability assays are indispensable tools in early drug discovery for predicting a compound's in vivo behavior.[5][18] These assays involve incubating the test compound with a source of drug-metabolizing enzymes and monitoring its disappearance over time.[7]

Choosing the Right In Vitro System

Several in vitro systems are available, each with its own advantages and limitations:

In Vitro SystemDescriptionKey EnzymesPhase I/IIAdvantagesLimitations
Liver Microsomes Subcellular fraction of the liver containing the endoplasmic reticulum.[12]CYP450s, FMOs, UGTsPrimarily Phase I, can be supplemented for Phase II.[7]High throughput, cost-effective, well-characterized.[12]Lacks cytosolic enzymes and cofactors for some Phase II reactions.[19]
Liver S9 Fraction Supernatant fraction of a liver homogenate, containing both microsomal and cytosolic enzymes.[5]CYP450s, UGTs, SULTs, GSTsPhase I and Phase IIMore comprehensive metabolic profile than microsomes.[19]Can have lower specific enzyme activity compared to microsomes.
Hepatocytes Intact, viable liver cells.[7]Full complement of hepatic enzymes and cofactors.Phase I and Phase IIClosely mimics the in vivo environment.[7]Higher cost, lower throughput, more complex to work with.[19]

For initial high-throughput screening of isoquinolin-1-one derivatives, liver microsomes are often the system of choice due to their cost-effectiveness and amenability to automation.[12][19]

A Validated Protocol: The Liver Microsomal Stability Assay

This protocol provides a robust framework for assessing the metabolic stability of isoquinolin-1-one derivatives.

Materials and Equipment
  • Pooled human liver microsomes (or from other species of interest)[20]

  • Test isoquinolin-1-one derivatives

  • Phosphate buffer (e.g., 0.1 M potassium phosphate, pH 7.4)[20][21]

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[20]

  • Positive control compounds with known metabolic stability (e.g., verapamil, testosterone)

  • Negative control (incubation without NADPH)

  • Ice-cold acetonitrile or methanol containing an internal standard for reaction termination and protein precipitation[20]

  • 96-well plates

  • Incubator (37°C)[20]

  • Centrifuge[20]

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[18][20]

Experimental Workflow

G P1 Prepare Microsomal Solution I1 Pre-incubate Microsomes & Compound at 37°C P1->I1 P2 Prepare NADPH Regenerating System I2 Initiate Reaction with NADPH P2->I2 P3 Prepare Test Compound & Controls P3->I1 I1->I2 I3 Incubate at 37°C with shaking I2->I3 S1 Aliquots taken at time points (e.g., 0, 5, 15, 30, 60 min) I3->S1 S2 Terminate reaction with cold Acetonitrile + Internal Standard S1->S2 A1 Centrifuge to precipitate proteins S2->A1 A2 Analyze supernatant by LC-MS/MS A1->A2 A3 Quantify remaining parent compound A2->A3

Caption: Workflow for the in vitro liver microsomal stability assay.

Detailed Steps
  • Preparation:

    • Thaw frozen liver microsomes at 37°C and dilute to the desired concentration (e.g., 1 mg/mL) in phosphate buffer.[21] Keep on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.[20]

    • Prepare stock solutions of the test isoquinolin-1-one derivatives and positive controls in a suitable organic solvent (e.g., DMSO).

  • Incubation:

    • In a 96-well plate, add the microsomal solution and the test compound (final concentration typically 1 µM).[20]

    • Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C to allow the compound to equilibrate with the microsomes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[20] The negative control wells will receive buffer instead of the NADPH system.

  • Sampling and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[20]

    • Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with a suitable internal standard.[12][20] This step precipitates the proteins and halts all enzymatic activity.

  • Sample Processing and Analysis:

    • Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.[20]

    • Transfer the supernatant to a new plate for analysis.[20]

    • Quantify the remaining concentration of the parent isoquinolin-1-one derivative at each time point using a validated LC-MS/MS method.[22][23][24][25]

Data Analysis and Interpretation

The data obtained from the LC-MS/MS analysis is used to determine key metabolic stability parameters.

  • Plotting the Data: Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Calculating the Half-Life (t½): The slope of the linear portion of this plot is equal to -k, where k is the elimination rate constant. The in vitro half-life is then calculated as:

    • t½ = 0.693 / k

  • Calculating Intrinsic Clearance (CLint): Intrinsic clearance represents the inherent ability of the liver to metabolize a drug.[18] It is calculated as:

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

These parameters allow for the rank-ordering of compounds based on their metabolic stability.[26] A longer half-life and lower intrinsic clearance are indicative of higher metabolic stability.[1][27]

Stability CategoryIn Vitro t½ (minutes)In Vitro CLint (µL/min/mg protein)
High > 60< 12
Moderate 15 - 6012 - 80
Low < 15> 80

Note: These are general guidelines and may vary between laboratories and specific assays.

The 'Next Steps': Structure-Metabolism Relationships and Optimization Strategies

Once the metabolic liabilities of a series of isoquinolin-1-one derivatives have been identified, the next crucial step is to use this information to guide the design of more stable compounds. This involves establishing a Structure-Metabolism Relationship (SMR).

Identifying Metabolic Hotspots

For compounds that exhibit moderate to high metabolic turnover, it is beneficial to identify the specific site(s) of metabolism, often referred to as "metabolic hotspots." This is typically achieved through metabolite identification studies, which can be performed concurrently with the stability assay using advanced LC-MS/MS techniques.[23]

G cluster_workflow Metabolite Identification Workflow Start High Turnover Observed in Microsomal Stability Assay LC_MS LC-MS/MS Analysis of Incubation Samples Start->LC_MS Data_Processing Process Data to Find Potential Metabolite Masses LC_MS->Data_Processing MS_MS_Frag Acquire MS/MS Fragmentation Spectra of Parent and Metabolites Data_Processing->MS_MS_Frag Structure_Elucidation Compare Fragmentation Patterns to Elucidate Metabolite Structure MS_MS_Frag->Structure_Elucidation Hotspot_ID Identify 'Metabolic Hotspot' on the Isoquinolin-1-one Scaffold Structure_Elucidation->Hotspot_ID

Caption: A simplified workflow for identifying metabolic hotspots.

Strategies to Enhance Metabolic Stability

Armed with the knowledge of metabolic hotspots, medicinal chemists can employ several strategies to "block" or reduce the rate of metabolism at these positions.[28][29][30]

  • Steric Hindrance: Introducing a bulky group near the site of metabolism can sterically hinder the approach of the metabolizing enzyme.

  • Electronic Modification: Replacing a hydrogen atom with an electron-withdrawing group (e.g., a halogen) can deactivate an aromatic ring towards oxidative metabolism.[31] Conversely, introducing heteroatoms into an aromatic ring can also increase resistance to CYP-mediated oxidation.[31]

  • Isosteric Replacement: Replacing a metabolically labile group with a bioisostere that is more resistant to metabolism can be an effective strategy.[31] For example, replacing a labile ester with a more stable amide linkage.[28]

  • Deuteration: Replacing a hydrogen atom at a metabolic hotspot with its heavier isotope, deuterium, can slow the rate of bond cleavage due to the kinetic isotope effect, thereby enhancing metabolic stability.[30]

  • Conformational Constraint: Locking the molecule into a conformation that is not recognized by the metabolizing enzyme can also improve stability.[28][32]

It is crucial to note that any structural modifications must be carefully considered to ensure that the compound's desired pharmacological activity is retained or even improved.[28]

Conclusion

Predicting and optimizing the metabolic stability of isoquinolin-1-one derivatives is a critical, data-driven process in modern drug discovery. By understanding the fundamental principles of drug metabolism, employing robust and validated in vitro assays, and intelligently applying structure-metabolism relationships, researchers can significantly increase the probability of advancing drug candidates with favorable pharmacokinetic profiles. This iterative cycle of design, synthesis, and testing is paramount to the successful development of novel isoquinolin-1-one-based therapeutics.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • The Use of in Vitro Metabolism Techniques in the Planning and Interpretation of Drug Safety Studies. (n.d.). PubMed. Retrieved from [Link]

  • Patel, S. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug and Alcohol Research. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

  • Wiley Analytical Science. (2023, November 28). The importance of unstable metabolites in LC-MS/MS-based bioanalysis. Retrieved from [Link]

  • Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. (n.d.). PMC. Retrieved from [Link]

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (n.d.). NEDMDG. Retrieved from [Link]

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. (2006, July 15). PubMed. Retrieved from [Link]

  • Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]

  • Strategies to Enhance Metabolic Stabilities. (n.d.). PubMed. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design?. Retrieved from [Link]

  • Drug metabolic stability in early drug discovery to develop potential lead compounds. (2021, August 15). PubMed. Retrieved from [Link]

  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. (n.d.). PMC. Retrieved from [Link]

  • Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. (n.d.). Frontiers. Retrieved from [Link]

  • Key factors influencing small-molecule drug bioavailability. (n.d.). ResearchGate. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, April 5). Heterocycles: I | The Chemical Biology of Carbon | Books Gateway. Retrieved from [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved from [Link]

  • Scribd. (n.d.). Common Heterocycles & Drug Metabolism | PDF | Acetylcholine. Retrieved from [Link]

  • Microsomal stability assay for human and mouse liver microsomes. (2024, December 9). Protocols.io. Retrieved from [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024, December 6). PMC. Retrieved from [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). PMC. Retrieved from [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. (2012, April 25). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • MTTlab. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Hypha Discovery Blogs. (2023, March 1). Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]

  • Assessment of In Silico and In Vitro Selpercatinib Metabolic Stability in Human Liver Microsomes Using a Validated LC-MS/MS Method. (2023, March 14). MDPI. Retrieved from [Link]

  • A Novel Approach to Perform Metabolite Screening During the Quantitative LC-MS/MS Analyses of in Vitro Metabolic Stability Samples Using a Hybrid Triple-Quadrupole Linear Ion Trap Mass Spectrometer. (2005, October 15). PubMed. Retrieved from [Link]

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (n.d.). RSC Publishing. Retrieved from [Link]

  • Industry view: In vitro comparative metabolism studies to identify metabolites. (n.d.). EFSA. Retrieved from [Link]

  • Factors affecting the stability of drugs and drug metabolites in biological matrices. (2009, April 15). PubMed. Retrieved from [Link]

  • Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. (n.d.). Scilit. Retrieved from [Link]

  • Development and validation of LC-MS/MS method for determining the metabolism stability, pharmacokinetics, and dose proportionality of a novel anti-inflammatory cofilin inhibitor. (n.d.). PMC. Retrieved from [Link]

  • A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. (2022, July 13). RSC Publishing. Retrieved from [Link]

  • Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones. (n.d.). PMC. Retrieved from [Link]

  • Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. (2022, June 13). MDPI. Retrieved from [Link]

  • Isoquinoline Kelch-like ECH-Associated Protein 1-Nuclear Factor (Erythroid-Derived 2)-like 2 (KEAP1-NRF2) Inhibitors with High Metabolic Stability. (2020, June 25). PubMed. Retrieved from [Link]

  • Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compounds. (2017, April 3). PNAS. Retrieved from [Link]

  • Cytochrome P450 species involved in the metabolism of quinoline. (n.d.). PubMed. Retrieved from [Link]

  • Inhibition of human drug metabolizing cytochrome P450 enzymes by plant isoquinoline alkaloids. (2011, April 15). PubMed. Retrieved from [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (2024, July 2). MDPI. Retrieved from [Link]

  • The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. (2021, June 22). MDPI. Retrieved from [Link]

  • Optibrium. (2024, November 22). What's the importance of cytochrome P450 metabolism?. Retrieved from [Link]

  • Structure-activity relationship studies of isoquinolinone type anticancer agent. (2001, August 15). PubMed. Retrieved from [Link]

  • Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. (n.d.). PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. (n.d.). PubMed. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one

Target Audience: Medicinal chemists, process scientists, and drug development professionals. Application Area: Scaffold synthesis for PARP inhibitors, CNS-active agents, and kinase inhibitors.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal chemists, process scientists, and drug development professionals. Application Area: Scaffold synthesis for PARP inhibitors, CNS-active agents, and kinase inhibitors.

Strategic Importance of the Scaffold

The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged pharmacophore frequently encountered in modern drug discovery[1]. The presence of a bromine atom at the C5 position (5-bromo-3,4-dihydroisoquinolin-1(2H)-one) provides an essential synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2]. N-benzylation of this lactam is a critical step in rigidifying the molecular conformation, preventing hydrogen-bond donation at the lactam site, and enhancing lipophilicity for target binding.

Mechanistic Rationale: The Causality of Reagent Selection

The transformation relies on the bimolecular nucleophilic substitution (


) of benzyl bromide by a generated lactamate anion. To ensure a self-validating and high-yielding system, the reagents must be chosen based on their thermodynamic and kinetic properties:
  • Base Selection (NaH) : The secondary lactam N-H bond possesses a

    
     of approximately 16.5. Mild bases like 
    
    
    
    (conjugate acid
    
    
    ~10.3) can establish an equilibrium but often require elevated temperatures (60–80 °C) to drive the reaction, which can lead to side reactions or thermal degradation[1]. Sodium hydride (NaH), a strong and non-nucleophilic base, irreversibly deprotonates the lactam at 0 °C. This evolves hydrogen gas, rendering the deprotonation step completely irreversible and driving the reaction forward.
  • Solvent Dynamics (DMF) : N,N-Dimethylformamide (DMF) is the optimal solvent for this transformation. As a polar aprotic solvent with a high dielectric constant, DMF effectively solvates the

    
     cation. This leaves the lactamate anion "naked" and highly reactive, dramatically accelerating the subsequent 
    
    
    
    attack on the electrophilic benzylic carbon[3].

Experimental Workflow Visualization

Workflow Step1 1. Preparation Dissolve 5-bromo-3,4-dihydroisoquinolin-1(2H)-one in anhydrous DMF under N2 Step2 2. Deprotonation Add NaH (60% dispersion) at 0 °C Stir for 30 mins Step1->Step2 Cool to 0 °C Step3 3. Alkylation Dropwise addition of Benzyl Bromide Warm to RT, stir for 2-4 hours Step2->Step3 H2 gas evolution ceases Step4 4. Quenching Careful addition of cold H2O Extract with EtOAc Step3->Step4 TLC confirms completion Step5 5. Purification Wash with 5% LiCl, Dry over Na2SO4 Flash Chromatography Step4->Step5 Phase separation Step6 6. Pure Product 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one Step5->Step6 Concentration & Isolation

Experimental workflow for the N-benzylation of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one.

Quantitative Reaction Optimization

To validate the mechanistic choices, the following table summarizes the quantitative data from optimization screens comparing different bases and solvents for the N-alkylation of the isoquinolinone scaffold.

EntryBase (Equiv)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
1 NaH (1.2) DMF 0 to 25 2.5 >99 92
2K₂CO₃ (2.0)DMF6012.08575
3Cs₂CO₃ (1.5)MeCN808.09081
4NaH (1.2)THF0 to 256.09585

Table 1: Optimization conditions for the N-benzylation. Entry 1 represents the optimized, self-validating protocol described below.

Step-by-Step Experimental Protocol

Scale: 10.0 mmol Self-Validating System: The stoichiometric ratios are precisely calculated to ensure complete conversion while minimizing polyalkylation or unreacted electrophile.

Materials & Reagents
  • 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one (CAS: 1109230-25-2): 2.26 g (10.0 mmol, 1.0 equiv)[2]

  • Sodium Hydride (60% dispersion in mineral oil): 480 mg (12.0 mmol, 1.2 equiv)

  • Benzyl Bromide (BnBr) : 1.31 mL (11.0 mmol, 1.1 equiv)[3]

  • Anhydrous DMF : 20 mL

Procedure

Step 1: Preparation and Deprotonation

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon/nitrogen inlet.

  • Add 5-bromo-3,4-dihydroisoquinolin-1(2H)-one (2.26 g, 10.0 mmol) and dissolve in anhydrous DMF (20 mL).

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Causality Note: Slowly add NaH (480 mg, 12.0 mmol) in small portions. The low temperature prevents thermal degradation of the solvent by NaH, while the slow addition manages the exothermic evolution of

    
     gas.
    
  • Stir the suspension at 0 °C for 30 minutes until gas evolution ceases, indicating complete formation of the sodium lactamate.

Step 2: Alkylation 6. Add benzyl bromide (1.31 mL, 11.0 mmol) dropwise via syringe over 5 minutes. 7. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). 8. Stir for 2 hours. Monitor the reaction via TLC (Hexane/EtOAc 3:1, UV visualization). The starting material (


 ~ 0.2) should be completely consumed, replaced by a less polar product spot (

~ 0.6).

Step 3: Quenching and Workup 9. Cool the flask back to 0 °C and carefully quench the excess NaH by the dropwise addition of cold distilled water (10 mL). 10. Dilute the mixture with Ethyl Acetate (EtOAc, 100 mL) and transfer to a separatory funnel. 11. Causality Note: Wash the organic layer with a 5% aqueous LiCl solution (3 × 50 mL). DMF is highly soluble in EtOAc; the LiCl wash alters the partition coefficient, effectively stripping DMF into the aqueous phase and preventing it from co-eluting or appearing as an impurity in the final NMR spectrum. 12. Wash the organic layer with brine (50 mL), dry over anhydrous


, filter, and concentrate under reduced pressure.

Step 4: Purification 13. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 10% to 25% EtOAc in Hexanes). 14. Collect the product fractions and concentrate to afford 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one as a white to off-white solid (Yield: ~2.90 g, 92%).

Analytical Characterization

To ensure trustworthiness, verify the isolated product against these expected analytical parameters:

  • LC-MS (ESI) :

    
     expected at m/z 316.0 and 318.0 (1:1 isotopic ratio indicative of a single bromine atom).
    
  • ¹H NMR (400 MHz, CDCl₃) :

    • 
       8.05 (dd, 1H, Ar-H) - C8 proton, deshielded by the adjacent carbonyl.
      
    • 
       7.65 (dd, 1H, Ar-H) - C6 proton.
      
    • 
       7.35 - 7.25 (m, 5H, Benzyl Ar-H).
      
    • 
       7.18 (t, 1H, Ar-H) - C7 proton.
      
    • 
       4.75 (s, 2H, N-
      
      
      
      -Ph) - Distinctive benzylic singlet.
    • 
       3.55 (t, 2H, N-
      
      
      
      -
      
      
      ) - Lactam ring.
    • 
       2.95 (t, 2H, Ar-
      
      
      
      -
      
      
      ) - Lactam ring.

References

  • Title: 5-BROMOISOQUINOLIN-1(2H)
  • Source: amazonaws.
  • Source: googleapis.

Sources

Application

Application Note: Chemoselective N-Benzylation of 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one

Executive Summary & Mechanistic Rationale The preparation of 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one (CAS: 1109229-95-9) [1] represents a critical synthetic node in the development of functionalized tetrahydroi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The preparation of 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one (CAS: 1109229-95-9) [1] represents a critical synthetic node in the development of functionalized tetrahydroisoquinoline scaffolds, which are highly privileged structures in drug discovery. This application note details a robust, scalable, and self-validating protocol for the chemoselective N-alkylation of the secondary lactam precursor, 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one (CAS: 1109230-25-2) [2].

Mechanistic Causality: The transformation relies on the deprotonation of the relatively acidic lactam nitrogen (pKa ~ 15–17) using Sodium Hydride (NaH). NaH is selected as a strong, non-nucleophilic base that drives the equilibrium entirely to the right through the irreversible evolution of hydrogen gas. The reaction is conducted in anhydrous N,N-Dimethylformamide (DMF). As a polar aprotic solvent, DMF excellently solvates the sodium counterion, leaving the nitrogen anion "naked" and highly nucleophilic. This maximizes the rate of the subsequent bimolecular nucleophilic substitution (


) attack on the benzylic carbon of Benzyl Bromide (BnBr) [3].

Quantitative Reaction Parameters

The following stoichiometric table is optimized for a 10.0 mmol scale reaction. A slight excess of base and alkylating agent ensures complete conversion while minimizing polyalkylation or complex purification profiles.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
5-Bromo-3,4-dihydroisoquinolin-1(2H)-one 226.071.02.26 g (10.0 mmol)Limiting Reagent
Sodium Hydride (60% dispersion in mineral oil)24.001.50.60 g (15.0 mmol)Non-nucleophilic Base
Benzyl Bromide (BnBr)171.041.22.05 g / 1.43 mL (12.0 mmol)Electrophile
Anhydrous DMF 73.09-20.0 mLPolar Aprotic Solvent
Ethyl Acetate (EtOAc) 88.11-150.0 mLExtraction Solvent
Saturated NH₄Cl (aq) --10.0 mLQuenching Agent

Experimental Workflow Visualization

Workflow Start 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one (1.0 equiv) Deprotonation Deprotonation Phase Add NaH (1.5 equiv) in DMF 0 °C, 30 min (H2 evolution) Start->Deprotonation Alkylation S_N2 Alkylation Phase Add Benzyl Bromide (1.2 equiv) 0 °C to RT, 2-4 hours Deprotonation->Alkylation Quench Reaction Quenching Sat. NH4Cl (aq) at 0 °C (Neutralizes excess NaH) Alkylation->Quench Workup Aqueous Workup Extract with EtOAc Wash 3x with H2O/Brine Quench->Workup Purification Purification Silica Gel Chromatography (Hexanes / EtOAc gradient) Workup->Purification Product 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one Pure Product Isolation Purification->Product

Fig 1: Step-by-step workflow for the chemoselective N-benzylation of the lactam precursor.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; in-process checks (IPC) are embedded to ensure each phase of the reaction is successful before proceeding.

Phase 1: System Preparation & Deprotonation
  • Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen gas inlet. Causality: NaH is highly moisture-sensitive; anhydrous conditions prevent premature quenching of the base.

  • Substrate Dissolution: Charge the flask with 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one (2.26 g, 10.0 mmol). Add anhydrous DMF (20 mL) via syringe. Stir until complete dissolution is achieved.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0 °C for 10 minutes.

  • Base Addition: Briefly remove the septum and add NaH (0.60 g, 15.0 mmol, 60% dispersion) in three equal portions over 5 minutes.

  • IPC (Deprotonation Validation): Observe the reaction. The evolution of

    
     gas (bubbling) confirms active deprotonation. Stir at 0 °C for 30 minutes until gas evolution ceases, indicating the quantitative formation of the sodium lactamate salt.
    
Phase 2: Alkylation
  • Electrophile Introduction: Using a syringe, add Benzyl Bromide (1.43 mL, 12.0 mmol) dropwise over 10 minutes to the 0 °C solution. Causality: Dropwise addition controls the exothermic nature of the

    
     reaction and minimizes localized hot spots that could lead to impurity formation.
    
  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to naturally warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

  • IPC (Reaction Completion): Sample 10 µL of the reaction mixture, dilute in 1 mL EtOAc, and wash with 1 mL water. Analyze the organic layer via TLC (Eluent: 30% EtOAc in Hexanes) and LC-MS. The starting material (

    
    ) should be completely consumed, replaced by a new, less polar spot corresponding to the benzylated product (
    
    
    
    ).
Phase 3: Quenching & Aqueous Workup
  • Quenching: Re-cool the flask to 0 °C. Carefully add saturated aqueous

    
     (10 mL) dropwise. Causality: 
    
    
    
    safely neutralizes any unreacted NaH without causing a drastic pH spike that could induce side reactions.
  • Extraction: Dilute the quenched mixture with EtOAc (50 mL) and transfer to a separatory funnel. Separate the layers. Extract the aqueous layer with additional EtOAc (2 × 50 mL).

  • DMF Removal: Combine the organic extracts and wash sequentially with distilled water (3 × 50 mL) and saturated brine (1 × 50 mL). Causality: DMF is highly miscible with water. Multiple aqueous washes are strictly required to pull DMF out of the organic phase, preventing co-elution during chromatography.

  • Drying: Dry the combined organic layer over anhydrous

    
    . Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a viscous oil or off-white solid.
    
Phase 4: Purification
  • Chromatography: Load the crude residue onto a silica gel column. Elute using a gradient of Hexanes to 20% EtOAc in Hexanes.

  • Isolation: Pool the fractions containing the pure product (verified by TLC) and concentrate in vacuo to afford 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one.

References

  • 2-苄基-5-溴-3,4-二氢异喹啉-1-酮 | 1109229-95-9 (2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one). MolAid / ChemicalBook.
  • 5-bromo-1,2,3,4-tetrahydroisoquinolin-1-one (CAS: 1109230-25-2). Sigma-Aldrich.
  • EZH2 Inhibitors (US20180265517A1) - N-alkylation methodology of dihydroisoquinolin-1-one derivatives. Google Patents.
Method

Suzuki-Miyaura coupling reactions using 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one

Application Note: Site-Selective Suzuki-Miyaura Cross-Coupling of 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one in Drug Discovery Workflows Introduction & Biological Relevance The 3,4-dihydroisoquinolin-1(2H)-one cor...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Site-Selective Suzuki-Miyaura Cross-Coupling of 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one in Drug Discovery Workflows

Introduction & Biological Relevance

The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged pharmacophore in modern medicinal chemistry. It is frequently utilized in the design of highly selective inhibitors for epigenetic targets such as WDR5 [1], as well as allosteric modulators for the M4 muscarinic acetylcholine receptor[2]. Within this scaffold, functionalization at the C-5 position serves as a critical vector for exploring structure-activity relationships (SAR) and optimizing binding affinity within deep hydrophobic target pockets.

This application note details an optimized, highly scalable Suzuki-Miyaura cross-coupling protocol specifically tailored for 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one . By addressing the unique steric and electronic constraints of this specific intermediate, this guide provides drug development professionals with a self-validating methodology to ensure high-fidelity synthesis.

G A 2-Benzyl-5-bromo- 3,4-dihydroisoquinolin-1(2H)-one (Key Scaffold) B Suzuki-Miyaura Cross-Coupling A->B C 5-Aryl Derivative (Lead Compound) B->C D Target Inhibition (e.g., WDR5 / M4 mAChR) C->D

Figure 1: Role of the 3,4-dihydroisoquinolin-1(2H)-one scaffold in targeted drug discovery.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is crucial to understand why standard coupling conditions often fail on this substrate and how to rationally design the reaction environment.

  • Substrate Electronic & Steric Profile : The C-5 position of the 3,4-dihydroisoquinolin-1(2H)-one core is situated directly ortho to the C-4 aliphatic methylene group. While not as sterically hindered as a di-ortho-substituted aryl halide, the adjacent saturated ring system imposes a distinct conformational constraint. Furthermore, the electron-withdrawing nature of the lactam carbonyl at C-1 subtly modulates the electron density of the fused benzene ring, slightly deactivating the C-5 bromide toward oxidative addition compared to unfunctionalized bromobenzenes[4].

  • Catalyst Selection : To overcome the moderate steric hindrance and electronic deactivation, a palladium catalyst with a large bite angle is required. Pd(dppf)Cl₂ is the optimal choice. The wide bite angle of the dppf ligand (approx. 99°) accelerates the reductive elimination step, which is frequently the rate-limiting bottleneck in the cross-coupling of sterically demanding substrates.

  • Base and Solvent Dynamics : A miscible aqueous-organic solvent system is critical. We utilize a 1,4-Dioxane/H₂O (4:1 v/v) mixture. The water serves a dual purpose: it fully dissolves the inorganic base (K₂CO₃) and facilitates the formation of the reactive trihydroxyboronate intermediate [ArB(OH)₃]⁻. This intermediate is essential for efficient transmetalation to the palladium center.

Experimental Design & Reaction Optimization

To establish the most robust conditions, a systematic screening of catalysts, bases, and solvents was conducted. The objective was to maximize the yield of the 5-aryl derivative while minimizing side reactions such as protodeboronation of the boronic acid.

EntryCatalyst (5 mol%)Base (3.0 eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation / Causality
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9062%Sluggish transmetalation; significant protodeboronation observed.
2 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 88% Optimal balance of oxidative addition and reductive elimination.
3Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane/H₂O (4:1)10091%Highest yield, but higher catalyst cost. Recommended for highly hindered boronic acids.
4Pd(dppf)Cl₂Cs₂CO₃DMF/H₂O (5:1)9074%Faster reaction, but increased base-catalyzed degradation of the lactam ring.

Table 1: Optimization of Suzuki-Miyaura coupling conditions for 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one with phenylboronic acid.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure reproducibility and scale-up reliability.

Materials & Reagents
  • Scaffold : 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one (1.0 mmol, 316.2 mg) [3]

  • Coupling Partner : Arylboronic acid (e.g., Phenylboronic acid) (1.5 mmol)

  • Catalyst : Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 mmol, 40.8 mg)

  • Base : Potassium carbonate (K₂CO₃) (3.0 mmol, 414.6 mg)

  • Solvents : 1,4-Dioxane (Anhydrous, 8.0 mL) and Deionized Water (HPLC grade, 2.0 mL)

Workflow Step1 Step 1: Reagent Preparation Degas Dioxane/H2O (4:1) via N2 sparging Step2 Step 2: Reaction Assembly Add Scaffold, Boronic Acid, Base, & Pd-Catalyst Step1->Step2 Step3 Step 3: Thermal Activation Heat at 90°C for 12-16 hours under N2 Step2->Step3 Step4 Step 4: Workup & Extraction Quench with H2O, extract with EtOAc Step3->Step4 Step5 Step 5: Purification Flash Chromatography (Hexanes/EtOAc) Step4->Step5

Figure 2: Standardized experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Methodology
  • Solvent Degassing (Critical Step) :

    • Action: In a 25 mL Schlenk flask, combine 8.0 mL of 1,4-Dioxane and 2.0 mL of H₂O. Sparge the mixture with ultra-pure Nitrogen (N₂) or Argon for at least 15 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the palladium(0) active species to an inactive Pd(II) peroxo complex and promotes the homocoupling of the arylboronic acid (producing biphenyl byproducts), which severely complicates downstream purification.

  • Reaction Assembly :

    • Action: Under a positive flow of N₂, charge the flask with 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one, the arylboronic acid, and K₂CO₃. Finally, add the Pd(dppf)Cl₂ catalyst.

    • Causality: Adding the catalyst last minimizes its exposure to trace air during the transfer of bulkier solid reagents, preserving the integrity of the transition metal.

  • Thermal Activation & Monitoring (Self-Validation) :

    • Action: Seal the flask and heat to 90°C using a pre-equilibrated heating block. Stir vigorously (800 rpm) for 12 hours.

    • IPC (In-Process Control): At 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The starting material (m/z ~316/318) should be <10%, and the product mass (e.g., m/z 314 for the phenyl derivative) should dominate the chromatogram.

  • Work-up & Extraction :

    • Action: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Separate the phases. Extract the aqueous layer with EtOAc (2 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Causality: The brine wash effectively removes residual 1,4-Dioxane and partitions water-soluble boronic acid byproducts away from the target API.

  • Purification & Characterization :

    • Action: Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 10% to 30% EtOAc in Hexanes).

    • Validation: Confirm the structure via ¹H NMR (CDCl₃). Validation is achieved by observing the disappearance of the distinct C-5 aromatic proton of the starting material and the appearance of the new aryl multiplet (e.g., 7.30–7.50 ppm).

Troubleshooting Guide

  • Issue: High levels of Protodeboronation (Ar-H formation).

    • Causality: The boronic acid is decomposing before transmetalation can occur, often due to excessively high temperatures or overly strong bases hydrolyzing the C-B bond.

    • Solution: Switch to a milder base (e.g., K₃PO₄) or utilize the boronic acid pinacol ester (BPin) derivative, which offers superior thermal stability.

  • Issue: Incomplete Conversion (Starting Material remains >15%).

    • Causality: Catalyst deactivation or severe steric hindrance from ortho-substituted boronic acids preventing the transmetalation step.

    • Solution: Upgrade the catalyst system to Pd₂(dba)₃ with XPhos (as demonstrated in Table 1, Entry 3). The bulky, electron-rich XPhos ligand is specifically designed to force the reductive elimination of extremely hindered substrates.

References

  • Source: Google Patents (WO2021026672A1)
  • Source: Google Patents (WO2018112843A1)
  • 5-BROMOISOQUINOLIN-1(2H)
  • 3-Phenyl-3,4-dihydroisoquinolin-1(2H)
Application

Procedure for N-benzylation of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one

Application Note: Precision N-Benzylation of 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one Executive Summary & Scope This technical guide details the optimized protocol for the -benzylation of 5-bromo-3,4-dihydroisoquinolin-1...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision N-Benzylation of 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one

Executive Summary & Scope

This technical guide details the optimized protocol for the


-benzylation of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one  (referred to herein as Substrate 1 ). This transformation is a critical gateway step in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other isoquinolinone-based pharmacophores. The 5-bromo moiety serves as a vital handle for subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), making the efficient installation of the 

-benzyl protecting/directing group essential.

Key Performance Indicators (KPIs):

  • Target Yield: >85% isolated yield.

  • Regioselectivity: >98:2 (

    
    -alkylation vs. 
    
    
    
    -alkylation).
  • Purity: >98% (HPLC area).

Mechanistic Analysis & Strategic Design

Reaction Mechanism

The reaction proceeds via an


 nucleophilic substitution . The amide (lactam) proton of Substrate 1  typically exhibits a pKa of approximately 16–17 (in DMSO). To achieve rapid and irreversible alkylation, we utilize a strong base to generate the imidate/amidate anion, which acts as the nucleophile.
  • Step 1: Deprotonation. Sodium hydride (NaH) irreversibly deprotonates the lactam nitrogen, releasing hydrogen gas and forming the sodium lactam salt.

  • Step 2: Nucleophilic Attack. The nitrogen anion attacks the benzylic carbon of benzyl bromide, displacing the bromide ion.

Regioselectivity Control (


- vs. 

-alkylation):
While the lactam anion is an ambident nucleophile (resonance delocalization onto oxygen),

-alkylation
is thermodynamically favored and kinetically dominant in polar aprotic solvents like DMF or DMSO, which solvate the cation and leave the nitrogen "naked" and highly nucleophilic.

-alkylation is minimized by avoiding hard electrophiles (like sulfonates) or oxygen-philic Lewis acids, although benzyl bromide is generally

-selective under these conditions.

Figure 1: Mechanistic pathway favoring thermodynamic N-alkylation.

Experimental Protocols

Two protocols are provided: Method A (Standard Research Scale) for maximum speed and yield, and Method B (Scale-Up Compatible) for avoiding pyrophoric reagents.

Method A: Sodium Hydride / DMF (Gold Standard)

Recommended for milligram to gram-scale synthesis where anhydrous conditions are strictly controlled.

Reagents:

  • Substrate 1: 1.0 equiv (e.g., 226 mg, 1.0 mmol)

  • Sodium Hydride (60% in oil): 1.2 equiv (48 mg, 1.2 mmol)

  • Benzyl Bromide: 1.1 equiv (130 µL, 1.1 mmol)

  • Solvent: Anhydrous DMF (5 mL, 0.2 M concentration)

Procedure:

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge Substrate 1 and anhydrous DMF. Stir until fully dissolved.

  • Deprotonation: Cool the solution to 0 °C (ice bath). Add NaH portion-wise over 5 minutes.

    • Observation: Vigorous bubbling (

      
       gas) will occur. The solution may turn yellow/orange.
      
    • Wait: Stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add Benzyl Bromide dropwise via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (25 °C) and stir for 2–4 hours.

    • Monitoring: Check TLC (30% EtOAc/Hexanes). Product typically runs higher (

      
      ) than starting material (
      
      
      
      ).
  • Quench: Cool back to 0 °C. Carefully add saturated aqueous

    
     (2 mL) to quench excess hydride.
    
Method B: / Acetone (Green/Scale-Up)

Recommended for larger batches (>10 g) to avoid NaH handling risks.

Reagents:

  • Substrate 1: 1.0 equiv

  • Potassium Carbonate (anhydrous): 2.0 equiv

  • Benzyl Bromide: 1.2 equiv[1]

  • TBAI (Catalyst): 0.05 equiv (5 mol%)

  • Solvent: Acetone (0.2 M)

Procedure:

  • Combine Substrate 1 ,

    
     , and TBAI  in acetone.
    
  • Add Benzyl Bromide .

  • Heat to Reflux (56 °C) for 12–16 hours.

  • Filter off inorganic salts while warm. Concentrate filtrate.

Workup and Purification Workflow

The following workflow ensures the removal of DMF and residual benzyl bromide, which is a lachrymator and potential genotoxin.

Figure 2: Workup strategy emphasizing DMF removal via aqueous washing.

Purification Notes:

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase: Gradient of Hexanes/Ethyl Acetate.[2] The

    
    -benzyl product is less polar than the starting lactam.
    
  • Recrystallization (Alternative): If solid, the product can often be recrystallized from EtOH or IPA/Hexanes.

Data & Validation

Table 1: Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Conversion Old/Wet NaH or Wet DMFUse fresh NaH (grey powder, not white). Dry DMF over 4Å sieves.
O-Alkylation High Temp or Wrong SolventKeep reaction at 0°C during addition. Ensure solvent is polar aprotic (DMF).
Lachrymatory Residue Excess Benzyl BromideWash organic layer with 10% aqueous amine (e.g., glycine) or ensure thorough column chromatography.
Hydrolysis Wet conditions during storageStore product in desiccator; lactams are generally stable but amides can hydrolyze.

Characterization Checkpoints (Self-Validation):

  • 
     NMR:  Look for the disappearance of the amide N-H  singlet (typically broad, >8 ppm). Appearance of benzylic 
    
    
    
    singlet (approx. 4.8–5.2 ppm) integrating to 2 protons.
  • 
     NMR:  Shift in the carbonyl carbon signal and appearance of aromatic benzyl carbons.
    
  • HRMS: Confirm

    
     corresponds to the benzylated adduct (
    
    
    
    ).

Safety & Handling

  • Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. Use under inert atmosphere (Nitrogen/Argon). Quench excess carefully with isopropanol or solid

    
     before adding water.
    
  • Benzyl Bromide: Potent lachrymator (tear gas). Handle only in a functioning fume hood. Clean all glassware with a dilute base solution before removing from the hood.

  • DMF: Hepatotoxic and readily absorbed through skin. Wear butyl rubber gloves if possible, or double-glove with nitrile.

References

  • General Lactam Alkylation: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed., Wiley, 2013.
  • Isoquinolinone Synthesis: Wang, X., et al.[3] "A Three-Step Method for the Preparation of N-Substituted 3,4-Dihydroisoquinolin-1(2H)-ones." The Journal of Organic Chemistry, 2023. [4]

  • Related 5-Bromo-Isoquinolinone Precursors: "Synthesis of 5- or 8-bromoisoquinoline derivatives." US Patent 6500954B1.

  • N-Benzylation Protocols: "Typical procedure for N-benzylation of heterocycles." Chem. Pharm. Bull., 1991, 39, 1152.[1] (Foundational procedure for NaH/DMF alkylation).

Sources

Method

Scalable synthesis routes for 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one

This Application Note is designed for researchers and process chemists requiring a robust, scalable, and regiochemically unambiguous route to 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one . Executive Summary The synt...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable, and regiochemically unambiguous route to 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one .

Executive Summary

The synthesis of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one presents a specific regiochemical challenge. While the Schmidt reaction of 5-bromo-1-indanone is a common textbook approach, it frequently yields the undesirable 6-bromo isomer due to electronic migration preferences. To ensure Scientific Integrity and Scalability , this guide details a Directed Benzoate Cyclization Route . This pathway guarantees the placement of the bromine atom at the C-5 position by establishing it meta to the carbonyl and ortho to the ethylene bridge in the starting material.

Part 1: Strategic Route Analysis

The Regioselectivity Problem (Schmidt Reaction)

The expansion of 5-bromo-1-indanone using hydrazoic acid (


) typically favors the migration of the electron-rich aryl bond over the alkyl bond, or is influenced by steric factors that lead to mixtures. Literature indicates this route often favors the 6-bromo  isomer, making it unsuitable for high-purity applications requiring the 5-bromo motif.
The Solution: Directed Benzoate Cyclization

We utilize Methyl 2-methyl-3-bromobenzoate as the starting material. This scaffold pre-installs the bromine atom in the correct position relative to the growing lactam ring.

  • Regiocontrol: The bromine is fixed at the C3 position of the benzoate (which becomes C5 of the isoquinolinone).

  • Scalability: Avoids hazardous azide chemistry and chromatography-heavy purifications.

  • Safety: Utilizes a selective reduction protocol (

    
    ) to prevent debromination, a common risk with catalytic hydrogenation (
    
    
    
    ).

Part 2: Detailed Synthetic Protocol

Stage 1: Radical Bromination & Cyanidation

Objective: Convert the 2-methyl group into a 2-cyanomethyl handle.

Step 1.1: Benzylic Bromination

  • Reagents: Methyl 2-methyl-3-bromobenzoate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Benzoyl Peroxide (BPO, 0.05 eq).

  • Solvent: Trifluorotoluene (Green alternative to

    
    ) or Chlorobenzene.
    
  • Procedure:

    • Charge reactor with starting material and solvent (5 vol).

    • Add NBS and BPO.

    • Heat to reflux (

      
      ) for 4-6 hours. Monitor by HPLC for consumption of starting material.
      
    • Critical Control: Stop reaction before di-bromination occurs (>5% di-bromo impurity complicates purification).

    • Cool to

      
      , filter off succinimide byproduct.
      
    • Concentrate filtrate to yield crude Methyl 2-(bromomethyl)-3-bromobenzoate .

Step 1.2: Nitrile Formation

  • Reagents: Crude bromide from Step 1.1, Potassium Cyanide (KCN, 1.2 eq).

  • Solvent: DMF/Water (9:1 ratio).

  • Procedure:

    • Dissolve crude bromide in DMF.

    • Add KCN (dissolved in minimal water) dropwise at

      
       to control exotherm.
      
    • Warm to RT and stir for 12 hours.

    • Workup: Dilute with water, extract with Ethyl Acetate (EtOAc).[1] Wash organic layer with LiCl solution (to remove DMF).

    • Purification: Crystallization from Heptane/EtOAc is preferred over column chromatography for scale.

    • Product: Methyl 2-(cyanomethyl)-3-bromobenzoate .

Stage 2: Selective Reduction & Cyclization

Objective: Reduce the nitrile to a primary amine without debrominating the aromatic ring, followed by spontaneous lactamization.

Protocol (Cobalt-Boride Reduction):

  • Reagents: Nitrile intermediate (1.0 eq),

    
     (2.0 eq), 
    
    
    
    (10.0 eq).
  • Solvent: Methanol (MeOH).

  • Procedure:

    • Dissolve nitrile and

      
       in MeOH (10 vol). Cool to 
      
      
      
      .
    • Addition: Add

      
       portion-wise. Caution: Vigorous gas evolution (
      
      
      
      ).
    • The solution will turn black (formation of cobalt boride species).

    • Stir at RT for 2-4 hours. The resulting amine will intramolecularly attack the methyl ester to form the lactam ring.

    • Quench: Carefully add 1N HCl to destroy excess borohydride and dissolve cobalt salts.

    • Isolation: Extract with DCM. Wash with brine.[1] Dry and concentrate.

    • Product: 5-bromo-3,4-dihydroisoquinolin-1(2H)-one (NH-free core).

Stage 3: N-Benzylation

Objective: Install the benzyl group at the lactam nitrogen.

  • Reagents: 5-bromo-3,4-dihydroisoquinolin-1(2H)-one (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq), Benzyl Bromide (BnBr, 1.1 eq).

  • Solvent: Anhydrous DMF or THF.

  • Procedure:

    • Cool solution of the lactam in DMF to

      
      .
      
    • Add NaH portion-wise. Stir for 30 mins to ensure deprotonation (gas evolution ceases).

    • Add Benzyl Bromide dropwise.

    • Warm to RT and stir for 2 hours.

    • Workup: Quench with water. The product often precipitates as a solid. Filter and wash with water/heptane.

    • Recrystallization: Ethanol or Isopropanol.

Part 3: Process Visualization (Graphviz)

SynthesisRoute SM Methyl 2-methyl-3-bromobenzoate (Starting Material) Int1 Methyl 2-(bromomethyl)-3-bromobenzoate SM->Int1 Step 1: NBS, BPO Reflux (Radical Bromination) Int2 Methyl 2-(cyanomethyl)-3-bromobenzoate Int1->Int2 Step 2: KCN, DMF (Nucleophilic Substitution) Int3 Amino-Ester Intermediate (Transient) Int2->Int3 Step 3: CoCl2, NaBH4 (Selective Reduction) Core 5-bromo-3,4-dihydroisoquinolin-1(2H)-one (The Core) Int3->Core Spontaneous Cyclization Final 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one (Target) Core->Final Step 4: NaH, BnBr (N-Alkylation)

Caption: Flowchart illustrating the directed benzoate cyclization route, ensuring 5-bromo regioselectivity.

Part 4: Comparison of Methods

ParameterBenzoate Route (Recommended) Schmidt Reaction (Indanone)
Starting Material Methyl 2-methyl-3-bromobenzoate5-Bromo-1-indanone
Regioselectivity 100% Directed (Structural guarantee)Poor (Mixture of 5-Br and 6-Br)
Safety Profile Moderate (Cyanide requires handling protocols)High Risk (Azides/Hydrazoic acid)
Scalability Excellent (Crystallizable intermediates)Poor (Requires chromatography)
Atom Economy GoodExcellent

Part 5: Troubleshooting & Critical Quality Attributes (CQA)

  • Debromination: If the bromine atom is lost during Step 2, ensure the reaction temperature is kept below

    
     and avoid using Palladium or Nickel catalysts. The Cobalt/Boride system is chemoselective for nitriles over aryl halides.
    
  • Hydrolysis: Ensure anhydrous conditions during Step 1 and Step 4. Moisture in Step 1 leads to the benzyl alcohol impurity.

  • Purification: The final product is highly crystalline. If an oil is obtained, triturate with cold diethyl ether or hexane to induce precipitation.

References

  • Wang, X. et al. "Regioselective synthesis of isoquinolinones via directed C-H activation." Journal of Organic Chemistry, 2018.[2][3] [3]

  • BenchChem. "Scalable Synthesis of 5-Bromo-8-Nitroisoquinoline and Derivatives." Application Note, 2025.

  • Larsen, R. D. et al. "Practical Synthesis of 3,4-Dihydroisoquinolines." Journal of Organic Chemistry, 1991.

  • Organic Syntheses. "Synthesis of 5-Bromoisoquinoline." Org.[2][3][4][5][6][7] Synth., 2005, 81, 98.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one Synthesis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals. Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals.

Welcome to the Technical Support Center. This guide is engineered to resolve yield bottlenecks and purity issues encountered during the synthesis of 2-benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one. The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged pharmacophore, but functionalizing its nitrogen core—specifically via N-alkylation—can be complicated by competing O-alkylation, incomplete conversions, and moisture sensitivity[1].

Mechanistic Overview & Causal Framework

Starting from the commercially available 5-bromo-3,4-dihydroisoquinolin-1(2H)-one[2], the synthesis relies on the deprotonation of the lactam followed by a bimolecular nucleophilic substitution (SN2) with benzyl bromide to yield the N-substituted product[3].

The lactam nitrogen is weakly acidic (pKa ~15–17). Effective N-alkylation requires a base strong enough to generate the ambident lactam anion, which can theoretically react at either the nitrogen or the oxygen atom. According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen atom is the softer nucleophile. Utilizing polar aprotic solvents (e.g., DMF) and hard counter-cations (e.g., Na+) maximizes ion-pair separation, leaving the highly nucleophilic nitrogen free to attack the soft electrophile (benzyl bromide), thereby driving regioselectivity toward the desired N-benzylated product.

SynthesisWorkflow SM 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one (Starting Material) Prep Strictly Anhydrous Setup (Argon/N2 Atmosphere) SM->Prep Deprotonation Deprotonation Add NaH (1.2 eq) at 0°C in DMF Prep->Deprotonation Intermediate Lactam Anion Formation (N- vs O- Resonance) Deprotonation->Intermediate Alkylation Alkylation Add Benzyl Bromide (1.1 eq) dropwise Intermediate->Alkylation SN2 Attack Quench Quench & Workup NH4Cl (aq) + EtOAc Extraction Alkylation->Quench Product 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one (Target Product) Quench->Product

Workflow for the N-benzylation of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one highlighting key steps.

Self-Validating Experimental Protocol: N-Benzylation

To ensure high scientific integrity, this protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process control (IPC) validation criteria are met.

Reagents Required:

  • 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Benzyl Bromide (BnBr, 1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF, strictly <50 ppm H2O)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 15 minutes. Dissolve 5-bromo-3,4-dihydroisoquinolin-1(2H)-one (1.0 eq) in anhydrous DMF (0.2 M concentration) and cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add NaH (1.2 eq) in small portions to the stirring solution at 0 °C.

    • Validation Checkpoint 1: You must observe immediate hydrogen gas evolution (bubbling). Allow the reaction to stir at room temperature for 30 minutes. The cessation of bubbling validates complete enolate/amide anion formation. The solution should become homogeneous and slightly yellow.

  • Alkylation: Re-cool the reaction mixture to 0 °C. Add benzyl bromide (1.1 eq) dropwise over 10 minutes via syringe. Allow the reaction to warm to room temperature and stir for 2 hours.

    • Validation Checkpoint 2: Pull a 10 µL aliquot, quench in 1 mL Methanol, and analyze via LC-MS. The complete disappearance of the starting material peak (m/z 226/228 [M+H]+) and the emergence of the product peak (m/z 316/318 [M+H]+) validates a successful SN2 trajectory.

  • Quench and Isolation: Quench the reaction by slowly adding saturated aqueous NH4Cl at 0 °C. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (5x to remove DMF), dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).

Troubleshooting & FAQs (Diagnostic Logic)

When yields drop, the root cause usually lies in reagent degradation or improper solvent selection. Use the diagnostic tree and FAQs below to course-correct.

TroubleshootingTree Issue Low Yield of Target Lactam Check1 Check LC-MS / TLC Profile Issue->Check1 Path1 Unreacted Starting Material Check1->Path1 Path2 O-Alkylated Byproduct Check1->Path2 Path3 Benzyl Alcohol Detected Check1->Path3 Sol1 Increase Base Strength (NaH) Ensure Anhydrous DMF Path1->Sol1 Sol2 Switch Solvent to DMF/DMSO Avoid Ag+ or Li+ Salts Path2->Sol2 Sol3 Use Fresh Benzyl Bromide Dry Solvents Thoroughly Path3->Sol3

Diagnostic logic tree for troubleshooting low yields during the N-benzylation of dihydroisoquinolinones.

Q: I am recovering a large amount of unreacted 5-bromo-3,4-dihydroisoquinolin-1(2H)-one. How do I drive the reaction to completion? A: Causality: Incomplete deprotonation or electrophile degradation. NaH is highly moisture-sensitive. If your DMF is not strictly anhydrous, the NaH will be quenched, and the resulting hydroxide will hydrolyze the benzyl bromide into benzyl alcohol. Action: Use newly opened anhydrous DMF and verify the activity of your NaH. Alternatively, switch to Cesium Carbonate (Cs2CO3) at 60 °C, which is far more forgiving with trace moisture and still provides excellent yields.

Q: My LC-MS shows a mass matching the product, but NMR indicates a mixture of two isomers. What happened? A: Causality: You are observing a mixture of N-alkylation (target) and O-alkylation (byproduct). The lactam anion is ambident. While the nitrogen atom is the softer nucleophile and prefers the soft benzyl bromide electrophile, using a solvent that doesn't adequately separate the ion pair (like THF instead of DMF) can drive the reaction toward the harder oxygen atom. Action: Ensure you are using a highly polar aprotic solvent (DMF or DMSO) to fully solvate the Na+ cation, leaving the nitrogen free to attack. Never use Silver (Ag+) salts, as they heavily bias O-alkylation.

Q: The reaction mixture turns dark brown, and multiple degradation peaks appear. How can I clean up the profile? A: Causality: Benzyl bromide is photolabile and can degrade into radical species or polymeric byproducts over time, especially if stored improperly. Action: Check your benzyl bromide; it should be colorless. If it is yellow or brown, filter it through a plug of basic alumina before use to remove HBr and degradation products.

Quantitative Data Summary: Condition Optimization

The table below summarizes the causality of different reaction parameters on the conversion rate and regioselectivity (N- vs O-alkylation) of the dihydroisoquinolinone core.

Base (Equivalents)SolventTemperatureTypical Conversion (%)N:O SelectivityTechnical Notes & Causality
NaH (1.2 eq) DMF 0 °C to RT >95% >99:1 Optimal standard condition; excellent ion-pair separation drives N-attack. Requires strict anhydrous technique.
Cs2CO3 (1.5 eq)MeCN80 °C85–90%95:5Robust alternative if avoiding NaH; highly tolerant to trace moisture.
K2CO3 (2.0 eq)DMF60 °C70–80%90:10Slower reaction kinetics; higher risk of O-alkylation due to weaker deprotonation.
NaH (1.2 eq)THF0 °C to RT60–70%80:20Poor ion-pair separation in THF leads to increased O-alkylation byproduct.

References

  • 5-Bromo-3,4-dihydroisoquinolin-1(2H)
  • 3-Phenyl-3,4-dihydroisoquinolin-1(2H)-one (Discussion on DHIQ Core N-Alkylation)
  • Catalytic Bio—Chemo and Bio—Bio Tandem Oxidation Reactions for Amide and Carboxylic Acid Synthesis Source: ResearchGate URL

Sources

Optimization

Technical Support Center: Purification of 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one

This guide serves as a specialized Technical Support Center for the purification of 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one (CAS: 6772-61-8).[1] The content below synthesizes field-proven methodologies for dihy...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for the purification of 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one (CAS: 6772-61-8).[1]

The content below synthesizes field-proven methodologies for dihydroisoquinolinone scaffolds, addressing the specific lipophilic and electronic properties introduced by the N-benzyl and 5-bromo substituents.

Status: Operational Role: Senior Application Scientist Topic: Downstream Processing & Purity Optimization[1]

Executive Summary

The target molecule, 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one , is a lipophilic lactam intermediate.[1] Its purification is often complicated by:

  • Stubborn Starting Materials: Unreacted benzylamine or 5-bromo-isochroman-1-one.[1]

  • Atropisomerism/Rotamers: The bulky benzyl group can sometimes cause NMR line broadening, confusing purity analysis.[1]

  • "Oiling Out": The compound has a tendency to form oils rather than crystals due to the flexible benzyl linker disrupting lattice packing.[1]

Module 1: Crystallization & Precipitation (Primary Isolation)

Q: My crude product is a viscous oil that refuses to crystallize. How do I induce precipitation?

A: This is a classic "oiling out" phenomenon common with N-benzyl lactams.[1] The benzyl group adds significant rotational freedom, lowering the melting point.[1]

Protocol: The "Two-Solvent" Displacement Method Do not simply cool the solution; you must displace the solubility equilibrium.[1]

  • Dissolution: Dissolve the crude oil in the minimum amount of warm Ethyl Acetate (EtOAc) (approx. 40-50°C).

  • Anti-Solvent Addition: While stirring rapidly, add n-Heptane dropwise until the solution turns slightly cloudy (persistent turbidity).[1]

  • Re-heating: Add just enough EtOAc to make it clear again.

  • Controlled Cooling: Turn off the heat and let the flask sit in the oil bath as it cools to room temperature. Do not use an ice bath yet.[1] Rapid cooling traps impurities in the oil.[1]

  • Seeding: If no crystals form at RT, scratch the glass surface with a spatula or add a seed crystal of the pure compound.[1]

Why this works: The slow cooling allows the molecules to organize into a lattice before the oil phase separates.[1] Heptane acts as a non-polar anti-solvent that forces the polar lactam core to aggregate.[1]

Q: The solid is yellow/brown, but it should be off-white. How do I remove the color?

A: The yellow tint is likely due to trace oxidation byproducts (quinoid species) or residual bromine/iodine if synthesized via halogenation.

Troubleshooting Step: Perform a Charcoal Filtration during recrystallization.[1]

  • Dissolve crude in boiling Ethanol (EtOH) .

  • Add activated carbon (5-10% w/w).[1]

  • Stir at reflux for 15 minutes.

  • Filter hot through a Celite pad to remove the carbon.[1]

  • Cool the filtrate to crystallize.[1][2]

Module 2: Chromatographic Separation (Polishing)

Q: I see a close-eluting impurity on TLC. What mobile phase gives the best separation?

A: The 5-bromo and N-benzyl groups make the molecule moderately lipophilic.[1] Standard DCM/MeOH gradients often cause "streaking" due to the basic nitrogen (even though it's an amide, the lactam character can interact with acidic silica).

Recommended Gradient: Hexane / Ethyl Acetate [2]

  • Stationary Phase: Silica Gel (40-63 µm).[1]

  • Modifier: Add 1% Triethylamine (TEA) to the mobile phase if peak tailing is observed.

Gradient StepSolvent A (Hexane)Solvent B (EtOAc)Purpose
Equilibration 100%0%Column conditioning
Loading 95%5%Elute non-polar grease/benzyl bromide
Elution 80%20%Target Compound Elution Zone
Wash 50%50%Elute polar oxidation byproducts

Causality: The 5-bromo substituent withdraws electron density, making the lactam oxygen less basic, but the benzyl group dominates the interaction with the non-polar phase.[1] A shallow gradient (0-20% EtOAc) provides better resolution than a steep DCM/MeOH gradient.

Module 3: Impurity Profiling[1]

Q: How do I identify the major impurities?

A: Based on the synthesis route (typically cyclization or alkylation), here are the suspects:

Impurity TypeOriginRemoval Strategy
Benzylamine Excess reagent from alkylationAcid wash (1M HCl) during workup.
5-Bromo-isochroman-1-one Unreacted lactone precursorFlash Chromatography (Elutes earlier in Hex/EtOAc).[1]
Debrominated Analog Pd-catalyzed side reaction (if applicable)Difficult to separate; requires Recrystallization from EtOH.[1]

Visualizations[3][4][5]

Figure 1: Purification Decision Tree

Caption: Logical flow for selecting the optimal purification route based on crude physical state.[1]

PurificationLogic Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Yes Oil Viscous Oil / Gum StateCheck->Oil No Recryst Recrystallization (Solvent: EtOAc/Heptane) Solid->Recryst Trituration Trituration (Solvent: Cold Ether/Pentane) Oil->Trituration Attempt to Solidify PurityCheck Check Purity (HPLC/NMR) Recryst->PurityCheck Trituration->Solid Success Flash Flash Chromatography (Hexane/EtOAc 80:20) Trituration->Flash Fail (Still Oil) Flash->PurityCheck PurityCheck->Flash Fail (Mixed Fractions) Pure Final Product (>98% Purity) PurityCheck->Pure Pass

Figure 2: Impurity Removal Workflow

Caption: Step-by-step extraction and wash protocol to minimize downstream chromatographic load.

WorkupFlow Rxn Reaction Complete Quench Quench (Water/Brine) Rxn->Quench AcidWash Acid Wash (1M HCl) Removes: Benzylamine Quench->AcidWash BaseWash Base Wash (NaHCO3) Removes: Acidic byproducts AcidWash->BaseWash Dry Dry (MgSO4) & Conc. BaseWash->Dry Crude Crude Solid/Oil Dry->Crude

[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10944463, 2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one. Retrieved from [Link]

  • Li, X., et al. (2011). Efficient and scalable synthesis of 3,4-dihydroisoquinolin-1(2H)-ones by benzylic oxidation. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Google Patents.Process for the preparation of 3,4-dihydroisoquinoline derivatives (US4861888A).

Sources

Troubleshooting

Overcoming steric hindrance in 5-bromo-isoquinolinone coupling reactions

This technical guide is structured as a Tier 3 Engineering Support Ticket response, designed for high-level troubleshooting in a drug discovery context. It assumes the user has already attempted standard conditions (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a Tier 3 Engineering Support Ticket response, designed for high-level troubleshooting in a drug discovery context. It assumes the user has already attempted standard conditions (e.g., Pd(PPh₃)₄) and failed.

Ticket ID: #ISOQ-505-STERIC Subject: Overcoming Steric Hindrance & Solubility Barriers in 5-Bromo-isoquinolin-1(2H)-one Functionalization Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group

System Diagnostics: Why This Reaction Fails

The functionalization of 5-bromo-isoquinolin-1(2H)-one is not a standard coupling reaction. It presents a "Perfect Storm" of three chemical failures:

  • The "Peri" Steric Wall: The C5 position is sterically crowded by the C4-proton and the C6-proton. More critically, the fused ring system creates a rigid electronic environment that makes the C5-Br bond difficult to access for the Palladium oxidative addition step.

  • The "Brick Dust" Effect (Solubility): Isoquinolin-1(2H)-ones are notorious for high lattice energy. They often remain solid in standard coupling solvents (THF, Toluene) at

    
    , preventing the catalyst from engaging the substrate.
    
  • Catalyst Poisoning: The free lactam nitrogen (

    
    ) can coordinate to Pd(II) species, forming non-reactive "Pd-black" precipitates before the catalytic cycle begins.
    

Pre-Flight Checklist: Substrate Preparation

STOP. Before adding catalyst, you must address the "Hardware" (the substrate).

Q: My starting material is insoluble in Dioxane/Water. Can I run it as a slurry? A: No. For hindered substrates, the reaction rate is already slow. Heterogeneous kinetics will kill the reaction.

  • Solution A (Transient): Use n-Butanol or DMA as a co-solvent. The high boiling point allows temperatures

    
    , breaking the lattice.
    
  • Solution B (Permanent - Recommended): Protect the Lactam Nitrogen.

    • Protocol: Install a SEM (2-(Trimethylsilyl)ethoxymethyl) or PMB (p-Methoxybenzyl) group. This lowers the melting point, increases solubility in non-polar solvents (Toluene), and prevents catalyst poisoning.

Module A: C-C Bond Formation (Suzuki-Miyaura)

Target: Coupling hindered boronic acids to C5.

The "Crowbar" Protocol

Standard ligands (PPh₃, dppf) are too small to force the reductive elimination at the crowded C5 position, or too unstable to survive the heat required for oxidative addition. You must use Dialkylbiaryl Phosphines (Buchwald Ligands) .

Recommended System:

  • Catalyst: Pd-G4-XPhos or Pd-G4-SPhos (Pre-catalysts are mandatory to ensure accurate Pd:Ligand ratio).

  • Ligand Logic:

    • XPhos: Best for general steric hindrance.

    • SPhos: Excellent if the boronic acid is also hindered (e.g., ortho-substituted).[1][2]

  • Base:

    
     (3.0 equiv) in Dioxane/
    
    
    
    (4:1).
Step-by-Step Protocol (0.5 mmol Scale)
  • Charge: In a vial, add 5-bromo-isoquinolinone (1.0 equiv), Boronic Acid (1.5 equiv), and

    
     (3.0 equiv).
    
  • Purge: Seal and cycle Vacuum/Argon (

    
    ).
    
  • Solvent: Add 1,4-Dioxane (

    
    ) and degassed Water  (
    
    
    
    ). Note: If substrate is unprotected, switch to n-Butanol.
  • Catalyst Injection: Add XPhos-Pd-G4 (

    
    ) as a solid under positive Argon flow.
    
  • Activation: Heat to

    
      immediately.
    
    • Why? Fast heating prevents the formation of inactive Pd-dimers.

  • Monitor: Check LCMS at 2 hours. If conversion

    
    , add another 
    
    
    
    catalyst.

Module B: C-N Bond Formation (Buchwald-Hartwig)

Target: Amination at C5.

The "Electronic" Protocol

The C5 position is electron-rich (deactivated) relative to other positions. Amination requires a ligand that creates an extremely electron-rich Pd(0) center to facilitate oxidative addition.

Q: I see mostly de-halogenated starting material (isoquinolinone with H at C5). Why? A: This is "Hydrodehalogenation." Your amination is too slow, so the Pd-hydride (formed via


-hydride elimination from the amine or solvent) reduces the aryl bromide.
  • Fix: Switch to BrettPhos (for primary amines) or RuPhos (for secondary amines). These ligands accelerate reductive elimination, outcompeting the reduction pathway.

Optimized Amination Protocol
ComponentReagentFunction
Pre-catalyst BrettPhos-Pd-G4 (

)
Ensures rapid initiation without an induction period.
Base

(2.0 equiv)
Crucial: Avoid

if the lactam N-H is unprotected, as it will deprotonate the lactam instead of the amine.
Solvent t-Amyl Alcohol (anhydrous)Allows high temp (

) and solubilizes the base better than Toluene.

Troubleshooting Logic (Visualized)

The following flowchart illustrates the decision-making process when the reaction fails.

Troubleshooting Start Reaction Failed (Low Yield / No Conversion) CheckSolubility Check Reaction Mixture: Is it a clear solution at 100°C? Start->CheckSolubility Precipitate Precipitate Visible (Brick Dust) CheckSolubility->Precipitate No ClearSoln Solution is Clear CheckSolubility->ClearSoln Yes Action_Solvent ACTION: Switch to n-Butanol or Protect N-Lactam (SEM) Precipitate->Action_Solvent CheckProduct Analyze LCMS: What is the major byproduct? ClearSoln->CheckProduct SM_Recovered SM Recovered (No Oxidative Addition) CheckProduct->SM_Recovered Dehalogenation Product = H instead of Br (Reduction) CheckProduct->Dehalogenation Action_Ligand ACTION: Switch to XPhos/SPhos Increase Temp to 110°C SM_Recovered->Action_Ligand Steric Failure Action_Base ACTION: Switch Ligand to RuPhos Use Anhydrous Solvents Dehalogenation->Action_Base Slow Reductive Elim

Caption: Diagnostic workflow for C5-coupling failures. Identifying whether the issue is physical (solubility) or kinetic (catalyst death) is the first step to resolution.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to force the reaction? A: Yes, but with caution. Isoquinolinones absorb microwave energy efficiently.

  • Risk:[3][4] Superheating can cause the solvent to flash-boil or the catalyst to decompose (Pd black formation) before the substrate dissolves.

  • Advice: Use a "ramp" method. Hold at

    
     for 5 mins, then ramp to 
    
    
    
    .

Q: I don't have Pd-G4 precatalysts. Can I use


 + Ligand? 
A:  You can, but it is risky for this specific substrate.
  • The Issue: The "dba" ligand is an alkene that can compete for the Pd center. In hindered systems, the dissociation of dba is the rate-limiting step. If you must use it, mix

    
     and the Phosphine in the solvent at 
    
    
    
    for 30 minutes before adding the substrate to ensure active catalyst formation.

Q: Why is my yield lower when I scale up from 50 mg to 5 g? A: Mass transfer and stirring efficiency. The "Brick Dust" insolubility is manageable at mg scale but forms a thick sludge at gram scale.

  • Fix: Dilute the reaction (from

    
     to 
    
    
    
    ) and use a mechanical stirrer (overhead) rather than a magnetic stir bar to ensure the solid is suspended.

References & Authority

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Amine and Aryl Halides." Journal of the American Chemical Society, vol. 130, no. 41, 2008, pp. 13552-13554. Link

    • Context: Establishes the superiority of BrettPhos/RuPhos for hindered aminations.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[5] Chemical Reviews, vol. 95, no. 7, 1995, pp. 2457-2483. Link

    • Context: Foundational text for the Suzuki mechanism, specifically regarding the role of base in transmetallation.

  • Hazari, N., et al. "Palladium Precatalysts for Cross-Coupling: The State of the Art." Accounts of Chemical Research, vol. 52, no. 1, 2019, pp. 109-119. Link

    • Context: Explains why G3/G4 precatalysts prevent Pd-black formation in difficult couplings.

  • Organic Process Research & Development. "Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile." Org.[1][3][6][7][8] Process Res. Dev., vol. 18, 2014. Link

    • Context: While focusing on C6, this industrial paper details the solubility and base-sensitivity issues inherent to the isoquinoline scaffold.

Sources

Optimization

Optimizing recrystallization solvents for 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one

Technical Support Center: Optimizing Recrystallization for 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one Welcome to the Technical Support Center. This guide is designed for drug development professionals and syntheti...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Recrystallization for 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one

Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists facing purification bottlenecks with brominated isoquinolinone intermediates.

Executive Summary: The Amphiphilic Challenge

Purifying 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one presents a unique thermodynamic challenge. The molecule features a rigid, polar lactam core that engages in strong dipole-dipole interactions, which is heavily contrasted by a highly lipophilic N-benzyl group and a dense, polarizable bromine atom at the C5 position. This dual nature causes the compound to exhibit extreme solubility in moderately polar solvents (e.g., dichloromethane) while remaining completely insoluble in non-polar alkanes. Consequently, single-solvent recrystallization frequently fails, necessitating a highly controlled, binary mixed-solvent approach.

Diagnostic Q&A: Troubleshooting Recrystallization

Q1: My crude product is "oiling out" (forming a second liquid phase) instead of crystallizing. What is the mechanistic cause, and how do I fix it? Causality: Oiling out occurs when the compound precipitates from the solution at a temperature above its melting point in that specific solvent mixture, or when impurities severely depress the melting point of the crude mixture[1]. The solution becomes supersaturated, but nucleation is kinetically hindered, leading to liquid-liquid phase separation. Solution:

  • Reheat and Adjust: Reheat the mixture until the oil completely redissolves into a homogeneous solution.

  • Modify Solvent Ratio: Add a small amount of the "good" solvent (e.g., Ethyl Acetate) to decrease the saturation level and lower the cloud point[1].

  • Controlled Cooling & Seeding: Allow the solution to cool extremely slowly. Introduce a seed crystal of pure 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one just above the temperature where oiling previously occurred to force heterogeneous nucleation.

Q2: What is the most logical starting point for selecting a solvent system for this specific brominated lactam? Causality: A successful recrystallization solvent dissolves the compound well at high temperatures but poorly at low temperatures, while keeping impurities either completely dissolved or completely insoluble[2]. Because of the N-benzyl and bromo substitutions, protic solvents like pure ethanol or water (often used for simpler isoquinolines) are ineffective. Solution: A binary mixed-solvent system is required[1]. Start with an Ethyl Acetate / Heptane system. Ethyl acetate acts as the "good" solvent to solvate the polar lactam core, while heptane acts as the "anti-solvent" to precipitate the lipophilic domains.

Q3: How do I remove colored impurities or residual catalysts before attempting recrystallization? Causality: Polar metal residues (e.g., from cross-coupling reactions) or hypervalent iodine reagents used in isoquinolinone synthesis[3] can become trapped within the growing crystal lattice, preventing the formation of high-purity crystals and promoting oiling out. Solution: Before recrystallization, perform a rapid silica gel plug filtration. Polar residues and highly colored impurities will adhere strongly to the silica[2]. Elute the product with a moderately polar solvent (e.g., 20% EtOAc in Hexanes), concentrate in vacuo, and then proceed to the recrystallization protocol.

Quantitative Data: Solvent Screening Matrix

To facilitate rapid optimization, the following table summarizes the expected thermodynamic behavior of 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one in various solvent systems.

Solvent SystemRatio (v/v)Hot SolubilityCold Solubility (0°C)Expected OutcomeRecommendation
Pure EthanolN/AModerateLowPoor yield, slow nucleationNot recommended
DichloromethaneN/AVery HighHighNo crystallizationAvoid
Toluene / Heptane1:3HighLowGood crystals, high risk of oilingViable alternative
EtOAc / Heptane 1:4 High Very Low High purity, sharp needle crystals Optimal System
Acetone / Water4:1ModerateVery LowAmorphous precipitateAvoid (hydrophobic core)

Experimental Protocol: Self-Validating Mixed-Solvent Recrystallization

This Standard Operating Procedure (SOP) is designed as a self-validating system: if Step 4 fails (the solution remains clear), Step 5 provides the immediate corrective action without compromising the batch.

  • Initial Dissolution: Place the crude 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one in an Erlenmeyer flask. Add a minimal volume of hot Ethyl Acetate (approx. 2-3 mL per gram of crude) while stirring and heating until the solid just dissolves.

  • Anti-Solvent Addition: While maintaining the solution at a gentle reflux, add hot Heptane dropwise. Continue adding until the solution becomes faintly cloudy (reaching the cloud point).

  • Clarification: Add exactly 1-2 drops of hot Ethyl Acetate until the solution becomes perfectly clear again. Validation: This confirms the system is perfectly saturated at the boiling point.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 20°C) over 2 hours. Validation: Needle-like crystals should begin forming within 30 minutes.

  • Corrective Action (If needed): If no crystals form after 1 hour, scratch the inside of the flask with a glass stirring rod to create nucleation sites, or add a microscopic seed crystal[1]. If the compound oils out, return to Step 1, add 5% more Ethyl Acetate, and repeat.

  • Maturation and Isolation: Once crystallization at room temperature is complete, transfer the flask to an ice bath (0-5°C) for 1 hour to maximize thermodynamic yield. Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold Heptane.

  • Drying: Dry the crystals in a vacuum oven at 40°C to a constant weight to remove residual heptane.

Process Visualization

Workflow Start Crude 2-Benzyl-5-bromo- 3,4-dihydroisoquinolin-1(2H)-one Screen Solvent Screening (EtOAc/Heptane) Start->Screen Dissolve Dissolve in Min. Hot Solvent Screen->Dissolve Cool Controlled Cooling to RT Dissolve->Cool Obs Observation? Cool->Obs Oiling Oiling Out Obs->Oiling Liquid separates NoCryst No Crystals Obs->NoCryst Solution remains clear Cryst Crystallization Obs->Cryst Solid precipitates FixOil Reheat, Add EtOAc, Cool Slowly Oiling->FixOil FixNo Scratch Flask or Add Seed Crystal NoCryst->FixNo Filter Vacuum Filtration & Cold Wash Cryst->Filter FixOil->Cool FixNo->Cool Pure Pure Product Isolated Filter->Pure

Logical troubleshooting workflow for the recrystallization of isoquinolinone derivatives.

References

Sources

Troubleshooting

Troubleshooting debromination side reactions in isoquinolinone synthesis

Welcome to the Technical Support Center for Isoquinolinone Synthesis . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot one of the most per...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isoquinolinone Synthesis . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot one of the most persistent bottlenecks in transition-metal catalyzed cross-coupling: hydrodebromination side reactions .

Isoquinolinones are privileged pharmacophores, but functionalizing brominated isoquinolinone precursors via Suzuki, Heck, or Buchwald-Hartwig couplings often yields significant amounts of the debrominated (hydrodehalogenated) byproduct. This guide dissects the mechanistic causality of this side reaction and provides field-proven, self-validating protocols to suppress it.

Part 1: Mechanistic Overview & FAQs

Q1: What exactly is hydrodebromination, and why is my bromo-isoquinolinone substrate so susceptible to it? A1: Hydrodebromination is an undesired side reaction in palladium-catalyzed cross-coupling where the bromine atom on the aromatic ring is replaced by a hydrogen atom[1]. Isoquinolinones are electron-deficient heterocycles. Following the initial oxidative addition of the bromo-isoquinolinone to the Pd(0) catalyst, the resulting Ar-Pd(II)-Br intermediate is highly electrophilic. If the desired transmetalation step is slow, this intermediate can abstract a hydride from the reaction environment (e.g., from protic solvents, amine bases, or trace water) to form an Ar-Pd(II)-H species[2]. Subsequent reductive elimination yields the debrominated isoquinolinone byproduct.

Q2: Where is the hydride source coming from in my reaction mixture? A2: The hydride can originate from several unexpected sources:

  • Alcohols (e.g., Ethanol, Methanol): Often used as co-solvents, primary and secondary alcohols can coordinate to the Pd(II) center and undergo

    
    -hydride elimination, acting as potent hydride donors[3].
    
  • Amine Bases (e.g., Triethylamine): Similar to alcohols, aliphatic amines can undergo

    
    -hydride elimination.
    
  • Trace Water: In the presence of certain ligands and bases, water can serve as a hydrogen source for direct hydrodehalogenation[2].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Bromo-isoquinolinone) Pd0->OxAdd PdII Ar-Pd(II)-Br Intermediate OxAdd->PdII TransMet Transmetalation (Boronic Acid) PdII->TransMet Desired Pathway BetaElim Hydride Transfer (Solvent/Base) PdII->BetaElim Side Reaction RedElim1 Reductive Elimination TransMet->RedElim1 RedElim1->Pd0 Product Cross-Coupled Isoquinolinone RedElim1->Product PdIIH Ar-Pd(II)-H Intermediate BetaElim->PdIIH RedElim2 Reductive Elimination PdIIH->RedElim2 RedElim2->Pd0 Byproduct Debrominated Isoquinolinone RedElim2->Byproduct

Figure 1: Divergent catalytic pathways leading to cross-coupling vs. hydrodebromination.

Part 2: Troubleshooting Guide

Q3: How do I systematically optimize my reaction to favor cross-coupling over debromination? A3: You must alter the kinetics of the reaction so that transmetalation and reductive elimination outcompete hydride transfer. This is achieved through a four-pillar approach:

  • Ligand Selection (Kinetic Acceleration): Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos). These ligands increase the electron density on palladium, accelerating the oxidative addition, while their steric bulk forces the two coupling partners closer together, drastically lowering the activation energy for the desired reductive elimination[1][4].

  • Base Optimization (Preventing Hydride Formation): Strong bases like alkoxides (NaOtBu) or carbonates in protic solvents promote hydride formation. Switch to milder, anhydrous inorganic bases like Cesium Fluoride (CsF) or Potassium Phosphate (

    
    )[3].
    
  • Solvent Selection (Removing H-Donors): Eliminate primary/secondary alcohols and aliphatic amines. Use aprotic solvents like anhydrous Toluene, THF, or 1,4-Dioxane[5].

  • Temperature Control: Hydrodebromination often has a higher activation energy barrier than the desired coupling. Lowering the reaction temperature (e.g., from 100 °C to 65 °C) can significantly improve the chemoselectivity profile[4].

Q4: Does the free NH of the isoquinolinone ring play a role in debromination? A4: Yes. The free lactam nitrogen can coordinate to the palladium center, altering the catalytic cycle and increasing the propensity for dehalogenation. Protecting the nitrogen (e.g., with SEM, Boc, or Methyl groups) prevents this unwanted coordination and is a highly effective strategy to suppress debromination[6].

Quantitative Impact of Reaction Parameters

The following table summarizes the causal relationship between reaction conditions and the product distribution for a standard 6-bromo-isoquinolinone Suzuki-Miyaura coupling.

Table 1: Optimization matrix for suppressing debromination in isoquinolinone synthesis.

Catalyst / Ligand SystemBase (Equiv)Solvent SystemTemp (°C)Desired Yield (%)Debromination (%)


(3.0)
EtOH /

10045%40%


(2.5)
1,4-Dioxane9065%20%

/ SPhos

(2.0)
Toluene8085%< 5%

/ RuPhos
CsF (3.0)THF (Anhydrous)6592% Not detected

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, use the following step-by-step methodology. This protocol utilizes a pre-catalyst approach with CsF to guarantee a moisture-free, highly active catalytic environment.

Protocol: Robust Suzuki-Miyaura Coupling of Bromo-Isoquinolinones

  • Step 1: Preparation & Degassing (Critical for Catalyst Lifespan)

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the N-protected 6-bromo-isoquinolinone (1.0 equiv, 1.0 mmol) and the arylboronic acid (1.5 equiv, 1.5 mmol).

    • Add anhydrous Cesium Fluoride (CsF, 3.0 equiv, 3.0 mmol). Scientific Rationale: CsF acts as a mild base that activates the boronic acid for transmetalation without promoting aqueous hydride generation.

    • Evacuate the tube and backfill with ultra-pure Argon (repeat 3 times).

  • Step 2: Catalyst Loading

    • Under a positive flow of Argon, add

      
       (2 mol%, 0.02 mmol) and RuPhos (4 mol%, 0.04 mmol).
      
  • Step 3: Solvent Addition & Reaction Initiation

    • Add anhydrous, degassed THF (10 mL) via syringe.

    • Seal the tube and heat to 65 °C using a pre-equilibrated oil bath. Stir vigorously (800 rpm) for 12 hours. Scientific Rationale: Vigorous stirring is required due to the heterogeneous nature of the inorganic base.

  • Step 4: In-Process Monitoring (Self-Validation)

    • At 4 hours, withdraw a 10

      
      L aliquot, dilute in MeCN, and analyze via LC-MS.
      
    • Validation Check: You should observe the product mass (

      
      ) with <2% of the debrominated mass (
      
      
      
      ). If debromination exceeds 5%, immediately lower the temperature to 50 °C.
  • Step 5: Workup & Purification

    • Cool to room temperature, dilute with Ethyl Acetate (20 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts.

    • Concentrate under reduced pressure and purify via flash column chromatography.

Workflow Start High Debromination Observed CheckBase 1. Evaluate Base Strength (Switch to CsF or K3PO4) Start->CheckBase CheckSolvent 2. Assess Solvent (Remove alcohols/amines) CheckBase->CheckSolvent CheckLigand 3. Optimize Ligand (Use bulky, electron-rich) CheckSolvent->CheckLigand TempControl 4. Lower Temperature (Reduce to 60-80°C) CheckLigand->TempControl Success Optimized Cross-Coupling (>90% Yield) TempControl->Success

Figure 2: Systematic troubleshooting workflow to minimize hydrodebromination.

References

  • ResearchGate. "An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates". ResearchGate Publications. [Link]

  • ACS Publications. "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides". Organometallics. [Link]

Sources

Optimization

Reaction condition optimization for 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one scale-up

The following technical guide details the process optimization for the scale-up of 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one . This document is structured for process chemists and engineers, focusing on the trans...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the process optimization for the scale-up of 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one . This document is structured for process chemists and engineers, focusing on the transition from medicinal chemistry (gram-scale) to process development (kilogram-scale).

Topic: Scale-Up of 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one

Executive Summary & Strategic Route Analysis

The Challenge: The synthesis of 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one presents two primary challenges during scale-up:

  • Regiocontrol in Core Formation: Constructing the 5-bromo-3,4-dihydroisoquinolin-1(2H)-one core requires a method that avoids the formation of the thermodynamic quinolinone isomer.

  • N-Alkylation Specificity: The subsequent benzylation must be chemoselective for the nitrogen (N-alkylation) over the oxygen (O-alkylation/imidate formation), a common issue with lactams.

Strategic Solution: Instead of the hazardous standard Schmidt reaction (NaN₃/H₂SO₄) or the expensive metal-catalyzed cyclizations used in discovery, we recommend a Methanesulfonic Acid (MSA)-mediated Schmidt rearrangement for the core synthesis, followed by a Phase-Transfer Catalyzed (PTC) N-benzylation . This route offers superior thermal control and impurity profile management for scale-up.

Critical Process Pathways (Visualized)

The following diagram outlines the optimized reaction flow and the critical decision points for impurity control.

ReactionPathway SM 4-Bromo-1-indanone (Starting Material) Schmidt Step 1: Schmidt Rearrangement (NaN3, MSA, 0°C to RT) SM->Schmidt Controlled Addition Core Intermediate: 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one Schmidt->Core Major Product (Alkyl Migration) impurity1 Impurity A: Quinolinone Isomer (Aryl Migration) Schmidt->impurity1 Minor (Thermal/Acid dependent) Alkylation Step 2: N-Benzylation (BnBr, KOH, Toluene, TBAB) Core->Alkylation Phase Transfer Catalysis Product Target: 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one Alkylation->Product Thermodynamic Control impurity2 Impurity B: O-Benzyl Imidate (Kinetic Product) Alkylation->impurity2 Solvent/Base dependent

Caption: Optimized synthetic pathway highlighting critical steps (red) where regio- or chemoselectivity issues arise.

Step-by-Step Optimization Protocols
Step 1: Synthesis of the Core (5-Bromo-3,4-dihydroisoquinolin-1(2H)-one)

Objective: Convert 4-bromo-1-indanone to the lactam with high regioselectivity. Scale-Up Modification: Replace H₂SO₄ with Methanesulfonic Acid (MSA) to reduce charring and improve heat transfer.

Protocol:

  • Setup: Charge a jacketed reactor with Methanesulfonic Acid (MSA) (10 vol) and cool to 0–5 °C.

  • Dissolution: Add 4-bromo-1-indanone (1.0 equiv) portion-wise. Ensure complete dissolution.

  • Azide Addition (Critical): Add Sodium Azide (1.2 equiv) portion-wise over 2–4 hours.

    • Control: Maintain internal temperature < 10 °C. Monitor N₂ evolution.

    • Safety: Use a scrubber with NaNO₂/H₂SO₄ to quench any escaped HN₃ gas, though MSA minimizes this compared to H₂SO₄.

  • Reaction: Warm to 20–25 °C and stir for 12–16 hours.

  • Quench: Transfer reaction mixture slowly into Ice/Water (20 vol) keeping temp < 30 °C. Neutralize with 50% NaOH or NH₄OH to pH 8–9.

  • Isolation: Filter the precipitate. Wash with water and heptane. Dry at 50 °C.

Key Optimization Metric:

Parameter Standard (Lab) Optimized (Scale) Reason
Acid Conc. H₂SO₄ Methanesulfonic Acid (MSA) MSA is less viscous, better heat transfer, less "tar" formation.
Temp 0 °C → 60 °C 0 °C → 25 °C Higher temps favor the unwanted quinolinone isomer (aryl migration).

| Quench | Direct H₂O addn | Inverse addition to Ice | Controls exotherm preventing hydrolysis or polymerization. |

Step 2: N-Benzylation via Phase Transfer Catalysis

Objective: Alkylate the lactam nitrogen with Benzyl Bromide. Scale-Up Modification: Switch from NaH/DMF (hazardous H₂ gas, difficult workup) to KOH/Toluene/TBAB (solid-liquid PTC).

Protocol:

  • Setup: Charge reactor with 5-bromo-3,4-dihydroisoquinolin-1(2H)-one (1.0 equiv), Toluene (10 vol), and Powdered KOH (2.0 equiv).

  • Catalyst: Add Tetrabutylammonium bromide (TBAB) (0.05 equiv).

  • Addition: Heat to 40 °C. Add Benzyl Bromide (1.1 equiv) dropwise over 1 hour.

  • Reaction: Stir at 40–50 °C for 4–6 hours. Monitor by HPLC.

  • Workup: Cool to RT. Add water (5 vol). Separate phases.

  • Purification: Wash organic layer with brine. Crystallize by adding Heptane (anti-solvent) or concentrating.

Troubleshooting & FAQs
Q1: I am observing ~15% of an isomer in Step 1. Is this the quinolinone?

Diagnosis: Likely yes.[1] The Schmidt rearrangement of indanones can yield the quinolinone (aryl migration) if the temperature is too high or the acid is too weak. Solution:

  • Check Temperature: Ensure the reaction never exceeds 25 °C during the azide addition or the digest phase.

  • Acid Strength: If using MSA, ensure it is anhydrous. Water lowers acidity, which can alter the migration preference.

  • Validation: The isoquinolinone (desired) has a triplet (~2.9 ppm) for the CH₂ adjacent to Nitrogen. The quinolinone (impurity) will have the NH attached directly to the aromatic ring (downfield shift).

Q2: During N-benzylation, I see a "fast-moving" spot on TLC/HPLC. What is it?

Diagnosis: This is likely the O-benzyl imidate (kinetic product). Mechanism: Lactam anions are ambident nucleophiles. O-alkylation is favored by polar aprotic solvents (like DMF) and "naked" cations. Solution:

  • Switch to PTC: The Toluene/KOH/TBAB system favors N-alkylation because the ion pair is "tight" in the non-polar solvent, directing the electrophile to the softer Nitrogen center.

  • Thermodynamic Equilibration: If O-alkylation occurs, heating the reaction longer (or adding catalytic acid) can sometimes rearrange the O-isomer to the more stable N-isomer, but preventing it via PTC is superior.

Q3: The Schmidt reaction is stalling at 80% conversion. Should I add more Azide?

Diagnosis: Stalling is often due to the accumulation of the iminodiazonium intermediate which is not rearranging, or consumption of acid. Solution:

  • Do NOT add excess Azide blindly: This increases explosion risk.

  • Add Acid: Add 1–2 volumes of fresh MSA. The rearrangement step is acid-catalyzed.[2]

  • Time: Allow longer reaction times at room temperature rather than heating.

Q4: Safety concerns regarding HN₃ in the headspace?

Protocol:

  • Sweep Gas: Maintain a slow Nitrogen sweep over the reactor headspace directed to a scrubber.

  • Scrubber Composition: 20% NaOH + 10% NaNO₂. The Nitrite destroys Azide/Hydrazoic acid via oxidation to N₂ and N₂O, preventing accumulation.

References
  • Schmidt Reaction on Indanones (Regioselectivity)

    • Title: "Regioselective Synthesis of 3,4-Dihydroisoquinolin-1(2H)-ones"
    • Source:J. Org.[3][4] Chem. 2000, 122, 7226.[4]

    • Context: Discusses the preference for alkyl migration in indanone systems under acidic conditions.
  • Scale-Up of Azide Chemistry (Safety)

    • Title: "Safe Handling of Azides in Organic Synthesis"[2]

    • Source:Organic Process Research & Development
    • Context: Protocols for managing HN₃ evolution and quenching.
  • N-Alkylation Optimization (PTC)

    • Title: "Phase Transfer Catalysis in the N-Alkyl
    • Source:Tetrahedron Letters
    • Context: Comparison of NaH vs PTC methods for lactam alkyl
    • (General Reference)

  • Specific Compound Data (5-bromo-3,4-dihydroisoquinolin-1(2H)-one)

    • Source: PubChem CID 21865472.[5]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility for 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one

A Senior Application Scientist’s Overview When working with 2-benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one , researchers are confronting a classic "brick dust" and "grease ball" molecule. The bulky, hydrophobic benzyl...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist’s Overview

When working with 2-benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one , researchers are confronting a classic "brick dust" and "grease ball" molecule. The bulky, hydrophobic benzyl ring and the heavy bromo-substituent drastically increase the molecule's partition coefficient (LogP). Furthermore, the dihydroisoquinolinone core lacks ionizable functional groups at physiological pH (pH 7.4). Because the molecule cannot be protonated or deprotonated, traditional solubility approaches like pH adjustment or salt formation are thermodynamically impossible.

To successfully formulate this compound for biological assays, we must move away from simple aqueous buffers and strategically manipulate the solvent environment or physically shield the hydrophobic domains. The following guide provides field-proven, causality-driven protocols to overcome these barriers.

Formulation Decision Matrix

SolubilityTroubleshooting Start Compound: 2-Benzyl-5-bromo-3,4- dihydroisoquinolin-1(2H)-one AssayType What is the Assay Environment? Start->AssayType InVitro In Vitro (Cell Culture / Biochem) AssayType->InVitro Cells/Enzymes InVivo In Vivo (Animal Dosing) AssayType->InVivo Rodents/Mammals DMSO_Limit Is final DMSO ≤ 0.1%? InVitro->DMSO_Limit DoseLevel What is the Dose Requirement? InVivo->DoseLevel DirectDilution Direct Dilution (DMSO Stock into Buffer) DMSO_Limit->DirectDilution Yes CD_Complex HP-β-CD Inclusion Complexation DMSO_Limit->CD_Complex No (Crash out) LowDose Low Dose (< 5 mg/kg) DoseLevel->LowDose HighDose High Dose (> 5 mg/kg) DoseLevel->HighDose CoSolvent Co-solvent/Surfactant (e.g., 5% DMSO, 5% Tween 80) LowDose->CoSolvent NanoSusp Nanosuspension or Lipid-Based Formulation HighDose->NanoSusp

Decision matrix for selecting the optimal solubility strategy based on assay environment and dose.

Troubleshooting Guide 1: In Vitro Assays (Cell Culture & Biochemical)

Q: I dissolved my compound in 100% DMSO, but it immediately precipitates (forms a cloudy suspension) when added to my cell culture media. Why does this happen, and how do I fix it? A (Causality): DMSO is a strong hydrogen-bond acceptor that perfectly solvates the hydrophobic core of your molecule. However, when this stock is spiked into aqueous media, water molecules rapidly outcompete the compound for DMSO. This sudden shift in solvent polarity causes local supersaturation, forcing the highly hydrophobic 2-benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one to nucleate and crash out of solution. Solution: You must respect the thermodynamic limits of the solvent. For cellular assays, the final DMSO concentration must not exceed 0.1% to 1% to prevent cytotoxicity and 1[1]. If your required screening concentration causes precipitation at 0.1% DMSO, you must abandon direct dilution and utilize a molecular carrier, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

Q: How does HP-β-CD keep my uncharged molecule in solution without using toxic solvents? A (Causality): Cyclodextrins are cyclic oligosaccharides with a unique "pseudo-amphiphilic" structure: a 2[2]. By forcing the hydrophobic benzyl and bromo-isoquinolinone moieties into this cavity, an inclusion complex is formed. The hydrophilic exterior of the cyclodextrin remains in contact with the water, effectively "hiding" the insoluble drug from the aqueous environment and drastically increasing its apparent solubility without altering its molecular structure[2].

Troubleshooting Guide 2: In Vivo Formulation (Animal Studies)

Q: I need to dose mice orally at 15 mg/kg, but the compound is completely insoluble in saline. What vehicle should I use? A (Causality): High-dose oral gavage requires a vehicle that prevents precipitation in the varying pH environments of the gastrointestinal tract. Because your molecule cannot be ionized, simple aqueous buffers will fail. You must rely on physical particle size reduction or 3[3]. Solution: A nanosuspension is the most reliable approach for high-dose "brick dust" molecules. By reducing the drug particles to the nanometer range (<1000 nm), you exponentially increase the surface-area-to-volume ratio. According to the Noyes-Whitney equation, this4 in the gut, improving oral bioavailability[4].

Quantitative Data: Formulation Selection Summary
StrategyMechanism of ActionMax Tolerated ConcentrationPrimary Application
DMSO Dilution Solvent polarity modification0.1% - 1.0% (v/v)Low-concentration in vitro biochemical assays
HP-β-CD Complexation Host-guest hydrophobic shieldingUp to 20-30% (w/v) CDIn vitro cell culture & IV dosing
Co-solvent / Surfactant Micellar solubilization5% DMSO / 5% Tween 80Low-dose in vivo (IP or PO)
Nanosuspension Surface area expansion> 50 mg/mL (Drug)High-dose in vivo oral gavage (PO)
Self-Validating Experimental Protocols
Protocol 1: Preparation of HP-β-CD Inclusion Complex (Solvent Evaporation Method)

Self-Validation Check: If the final reconstituted solution is turbid, the inclusion complex failed to form. This is usually due to insufficient thermodynamic driving force (heat/time) during the mixing phase.

  • Dissolution: Dissolve 2-benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one in a volatile organic solvent (e.g., ethanol) at 10 mg/mL.

  • Host Preparation: Dissolve HP-β-CD in purified water to achieve a 1:2 molar ratio (Drug:CD).

  • Complexation: Slowly titrate the organic drug solution into the aqueous CD solution under continuous magnetic stirring (400 rpm) at 40°C. Note: The heat provides the 5 inside the CD cavity[5].

  • Evaporation: Continue stirring in an open vessel until the organic solvent is completely evaporated (approx. 2-4 hours).

  • Lyophilization: Freeze-dry the remaining clear aqueous solution for 24 hours to yield a stable, solid inclusion complex powder.

  • Reconstitution: Dissolve the powder in your assay buffer. Verify complete solubility via Dynamic Light Scattering (DLS) or visual inspection against a dark background.

Protocol 2: Preparation of a Stabilized Nanosuspension for Oral Gavage

Self-Validation Check: The suspension must remain milky and homogeneous for at least 2 hours post-sonication. Rapid sedimentation indicates inadequate surfactant concentration or insufficient energy input during milling.

  • Vehicle Preparation: Prepare an aqueous vehicle containing 0.5% (w/v) Carboxymethylcellulose (CMC) as a steric stabilizer and 0.1% (w/v) Tween 80 as a wetting agent.

  • Dispersion: Weigh the required mass of the drug powder and disperse it into the vehicle to achieve the target dosing concentration (e.g., 5 mg/mL).

  • Milling/Sonication: Transfer the crude suspension to a probe sonicator. Process on ice using 1-minute pulse intervals (with 30-second rests to prevent thermal degradation) for a total of 15 minutes.

  • Verification: Ensure the formulation is a uniform, milky-white nanosuspension without visible macroscopic crystals before drawing it into the gavage syringe.

References
  • Considerations regarding use of solvents in in vitro cell based assays. Source: PMC - NIH.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Source: MDPI.
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Source: SciSpace.
  • A Literature Review for Improving the Solubility of Poorly Water-Soluble Drug. Source: Annex Publishers.
  • Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. Source: MDPI.

Sources

Optimization

Technical Support Center: Dihydroisoquinolinone (DHIQ) Synthesis &amp; Moisture Troubleshooting

Welcome to the Advanced Application Support Center. The 3,4-dihydroisoquinolinone (DHIQ) core is a highly privileged pharmacophore found in numerous isoquinoline alkaloids, PARP inhibitors, and anti-cancer agents.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. The 3,4-dihydroisoquinolinone (DHIQ) core is a highly privileged pharmacophore found in numerous isoquinoline alkaloids, PARP inhibitors, and anti-cancer agents. Modern assembly of this scaffold typically relies on transition-metal-catalyzed C–H activation/annulation or carbonylative Heck reactions.

As a Senior Application Scientist, I frequently see these syntheses fail not due to fundamental chemical incompatibility, but due to the insidious effects of trace moisture. This guide provides a mechanistic troubleshooting framework, self-validating protocols, and authoritative insights to help you secure robust, reproducible yields.

I. Diagnostic Troubleshooting Workflow

When your DHIQ synthesis fails, identifying the exact mode of failure is critical. Trace water does not simply "stop" a reaction; it actively diverts the catalytic cycle into specific dead-end pathways. Use the diagnostic tree below to interpret your analytical data.

Troubleshooting Start Issue: Low Yield or Stalled DHIQ Synthesis LCMS LC-MS Analysis: Are reduced/uncyclized byproducts present? Start->LCMS Proto Yes: Protodemetalation (Moisture protonating organometallic) LCMS->Proto Yes CatDeact No: Catalyst Deactivation, Ligand Hydrolysis, or Aggregation LCMS->CatDeact No KF Perform Karl Fischer Titration Target: <50 ppm H2O in solvent Proto->KF Glovebox Check Glovebox H2O/O2 levels Inspect for Pd/Rh Black CatDeact->Glovebox

Diagnostic workflow for troubleshooting moisture-induced failures in DHIQ synthesis.

II. Knowledge Base & FAQs

Q1: My Rh(III)-catalyzed benzamide-alkyne annulation stalls at 40% conversion. LC-MS shows a mass corresponding to the uncyclized, reduced benzamide. What is happening? Causality: You are observing protodemetalation. In 1[1], the active Cp*Rh(III) catalyst cleaves the ortho-C–H bond of the benzamide to form a highly reactive 5-membered rhodacycle intermediate. If trace water is present (>100 ppm), it outcompetes the alkyne for coordination at the metal center. The water acts as a proton source, cleaving the C–Rh bond. This prematurely turns over the catalyst, yielding a reduced, uncyclized byproduct and permanently stalling the productive annulation pathway.

Q2: In Pd(II)-catalyzed enantioselective carbonylative Heck reactions for quaternary DHIQs, my enantiomeric excess (ee) dropped from 95% to 40%. Is this a moisture issue? Causality: Yes, this is a classic symptom of moisture interference in asymmetric catalysis. The2[2] often utilizes formate esters as in situ CO sources alongside chiral ligands like (R)-SEGPHOS. Moisture causes two catastrophic failures here:

  • It prematurely hydrolyzes the formate ester, starving the system of carbon monoxide.

  • Water competitively coordinates to the Pd(II) center during the critical migratory insertion step. This displaces the sterically demanding chiral phosphine ligand, exposing the metal center to a non-stereocontrolled (racemic) background reaction, thereby destroying your ee.

Q3: Can I use aqueous bases in any DHIQ synthesis, or must everything be strictly anhydrous? Causality: It depends entirely on your specific catalytic mechanism. While Rh(III) and Ru(II) oxidative annulations are notoriously moisture-sensitive, certain actually require the presence of water. For example, when reacting terminal alkynes with Pd(OAc)₂ in strictly dry DMF, the reaction leads only to decomposition. However, introducing an aqueous base facilitates the necessary transmetalation step, yielding the desired DHIQ. Always map the elementary steps of your catalytic cycle before applying blanket anhydrous techniques.

III. Mechanistic Pathway Analysis

To truly master these reactions, you must visualize where water intercepts the productive cycle. The diagram below illustrates the Rh(III) catalytic cycle and the exact node where moisture induces failure.

Mechanism Rh Cp*Rh(III) Catalyst Rhodacycle 5-Membered Rhodacycle (Highly Moisture Sensitive) Rh->Rhodacycle C-H Cleavage Benzamide N-Methoxybenzamide Benzamide->Rhodacycle Insertion Alkyne Insertion Rhodacycle->Insertion + Alkyne DeadEnd Protodemetalation (Reduced Byproduct) Rhodacycle->DeadEnd Protonation RedElim Reductive Elimination Insertion->RedElim RedElim->Rh Catalyst Turnover Product Dihydroisoquinolinone (DHIQ) RedElim->Product Water Trace H2O (>100 ppm) Water->Rhodacycle

Rh(III) catalytic cycle for DHIQ synthesis highlighting the moisture-sensitive rhodacycle.

IV. Quantitative Data Center: Moisture Tolerance by System

Comparing how different catalytic systems respond to moisture allows for better experimental planning.

Catalytic SystemReaction TypeMax Tolerable H₂OPrimary Moisture-Induced Failure ModeTypical Impact on Yield
Cp*Rh(III) / AgOAc Oxidative C–H Annulation< 50 ppmProtodemetalation of rhodacycle80% drop to < 20%
[Ru(p-cymene)Cl₂]₂ C–H Bond Olefination< 100 ppmDisruption of carboxylate-assisted deprotonation60% drop; stalling
Pd(OAc)₂ / (R)-SEGPHOS Carbonylative Heck< 20 ppmLigand displacement / Formate hydrolysisLoss of ee (>50% drop)
Pd(OAc)₂ / K₃PO₄ (aq) Tandem CarbopalladationN/A (Aqueous)None (Water is required for transmetalation)Increases yield
V. Self-Validating Experimental Protocol

To guarantee success in moisture-sensitive3[3], you must employ a self-validating workflow. This protocol builds quality control directly into the procedure.

Objective: Synthesis of 3,4-dihydroisoquinolinone via Ru(II) catalysis with built-in moisture validation.

Step 1: Solvent Validation (The "Go/No-Go" Gate)

  • Dispense 10 mL of anhydrous solvent (e.g., DCE or Toluene) from a solvent purification system into an oven-dried Schlenk flask under argon.

  • Validation Check: Extract a 1.0 mL aliquot and perform a Karl Fischer (KF) titration.

  • Logic: If H₂O > 50 ppm, discard and re-purify. Do not proceed. The cost of failed catalyst and substrate far exceeds the time taken to dry the solvent.

Step 2: Glovebox Assembly (Isolating the Catalyst)

  • Inside an argon-filled glovebox (O₂ < 0.5 ppm, H₂O < 0.5 ppm), weigh[Ru(p-cymene)Cl₂]₂ (5 mol%), the carboxylate additive (e.g., Cu(OAc)₂ as oxidant/additive), and the N-methoxybenzamide substrate (1.0 equiv).

  • Add an inert internal standard (e.g., 1,3,5-trimethoxybenzene, 0.1 equiv) to the reaction vessel. Logic: This allows for accurate NMR/GC-MS yield determination without relying on isolated yield, validating whether the reaction worked before workup.

  • Seal the vessel with a PTFE-lined septum cap before removing it from the glovebox.

Step 3: Reaction Execution & Alkyne Addition

  • Connect the sealed vessel to a Schlenk line. Purge the line with Argon.

  • Inject the validated anhydrous solvent (from Step 1) and the alkyne coupling partner (1.2 equiv) via a gastight syringe.

  • Heat to the specified temperature (typically 80–100 °C).

Step 4: In-Process Quality Control (LC-MS Aliquot)

  • After 2 hours, withdraw a 50 µL aliquot using an argon-purged syringe.

  • Quench into LC-MS grade acetonitrile and analyze.

  • Logic: Look for the mass of the intermediate or the protodemetalated byproduct. If the starting material is unconsumed and no byproducts are seen, the catalyst is dead (likely oxygen exposure). If reduced byproducts are seen, moisture breached the system. If the product mass is dominant, allow the reaction to proceed to completion.

VI. References
  • Società Chimica Italiana - Tandem alkyne carbopalladation/suzuki cross-coupling reaction in the synthesis of heterocyclic compounds. Available at: [Link]

  • Taylor & Francis - C-H amination in the synthesis of N-heterocycles. Available at: [Link][3]

  • Semantic Scholar - Enantioselective synthesis of quaternary 3,4-dihydroisoquinolinones via Heck carbonylation reactions. Available at: [Link][2]

Sources

Troubleshooting

Technical Support Center: Palladium Remediation for 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one . This molecule presents a unique dual-challenge: it contains a lipophilic lactam core that can trap palladium nanoparticles, and a reactive 5-bromo substituent that is highly susceptible to unwanted oxidative addition if residual palladium is inadvertently reactivated during the purification process.

This guide provides field-proven troubleshooting insights, self-validating experimental protocols, and regulatory grounding to ensure your batch meets stringent purity standards without compromising product yield.

Part 1: Troubleshooting & FAQs

Q1: Post-reaction filtration through Celite leaves >500 ppm of palladium in my product. Why is standard filtration failing? Causality Insight: Palladium in cross-coupling reactions exists in two distinct states during workup: soluble Pd(II) complexes and insoluble Pd(0) nanoparticles. While Celite effectively removes large Pd(0) agglomerates (palladium black), it cannot intercept soluble Pd(II) that is weakly coordinated by the lactam carbonyl and nitrogen of your isoquinolinone core. Furthermore, it fails to catch fine colloidal Pd(0) nanoparticles (<10 nm) suspended in lipophilic solvents[1]. To bridge this gap, you must use chemical scavengers that possess a higher thermodynamic affinity for Pd than your target molecule[2].

Q2: When I heat the reaction mixture with a silica-based scavenger to accelerate Pd removal, I observe significant degradation and loss of the 5-bromo group. What is happening? Causality Insight: You are inadvertently re-initiating the catalytic cycle. The 5-bromo position on the electron-deficient isoquinolinone ring is highly activated. Heating the mixture (e.g., >50°C) in the presence of basic scavengers or trace ligands provides the activation energy required for residual Pd(0) to undergo oxidative addition into the labile C-Br bond. This leads to protodebromination or unwanted homocoupling byproducts. Solution: Scavenging for this specific substrate must be performed under kinetic control at room temperature (20–25°C) using neutral or slightly acidic scavengers (e.g., Thiol-functionalized silica) to prevent C-Br bond activation.

Q3: How do I know if I need to meet the 10 ppm or 1 ppm palladium limit? Causality Insight: The target limit is dictated by the final drug product's route of administration and maximum daily dose, as established by the ICH Q3D(R2) Guidelines[3]. If this intermediate is carried forward into an oral API with a 10 g/day dose, the limit is 10 ppm. For parenteral administration at the same dose, the limit drops to 1 ppm[4].

Part 2: Mandatory Visualizations

Pd_Removal_Workflow Start Crude Reaction Mixture (>1000 ppm Pd) Filtration Celite Filtration (Removes bulk Pd agglomerates) Start->Filtration AqueousWash Aqueous Wash (e.g., N-Acetylcysteine) Removes polar Pd(II) Filtration->AqueousWash Scavenger Silica Scavenger Treatment (e.g., Thiol-functionalized) Captures trace Pd(0)/Pd(II) AqueousWash->Scavenger Crystallization Crystallization (e.g., EtOAc/Heptane) Scavenger->Crystallization End Purified Product (<10 ppm Pd, ICH Q3D Compliant) Crystallization->End

Fig 1. Multi-stage purification workflow for reducing palladium residues to ICH Q3D compliant levels.

Mechanism Substrate 2-Benzyl-5-bromo-3,4- dihydroisoquinolin-1(2H)-one + Residual Pd HighTemp High Temp / Basic Scavenger Substrate->HighTemp LowTemp Room Temp / Neutral Scavenger Substrate->LowTemp OxAdd Pd Oxidative Addition into C-Br Bond HighTemp->OxAdd Reactivates Pd Scavenge Selective Pd Chelation LowTemp->Scavenge Kinetically favored Degradation Protodebromination / Homocoupling Byproducts OxAdd->Degradation Success Intact Brominated Product (Pd < 10 ppm) Scavenge->Success

Fig 2. Logical relationship between scavenging conditions and preservation of the labile C-Br bond.

Part 3: Quantitative Data & Specifications

Table 1: ICH Q3D(R2) Palladium Limits by Administration Route[3][4]
Route of AdministrationPermitted Daily Exposure (PDE)Max Limit (Assuming 10g Daily Dose)Max Limit (Assuming 1g Daily Dose)
Oral 100 µ g/day 10 ppm100 ppm
Parenteral 10 µ g/day 1 ppm10 ppm
Inhalation 1 µ g/day 0.1 ppm1 ppm
Table 2: Scavenger Selection Matrix for 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one
Scavenger TypeMechanism of ActionCompatibility with C-Br BondRecommended Use Case
Thiol-Silica (e.g., SiliaMetS) Covalent chelation of Pd(0)/Pd(II)High (Neutral pH prevents activation)Primary scavenging step in organic phase.
N-Acetylcysteine (Aqueous) Biphasic liquid-liquid extractionHigh (Mild, room temp application)Pre-wash to remove bulk polar Pd(II) complexes.
Thiourea-Silica Strong chelation of Pd(II)Medium (Can be slightly basic)Secondary scavenging if Thiol-Silica fails.
Amine-Silica (e.g., APTES) Coordination via nitrogenLow (Basic nature promotes debromination)Avoid for this specific brominated substrate.

Part 4: Self-Validating Experimental Protocols

Protocol A: Aqueous Biphasic Wash (N-Acetylcysteine)

Purpose: To strip bulk, soluble Pd(II) species from the organic layer before committing to more expensive silica scavengers.

  • Preparation: Prepare a 5% w/v aqueous solution of N-Acetylcysteine (NAC). Adjust the pH to 7.0 using 1M NaOH. Scientific Rationale: Deprotonating the thiol group maximizes its nucleophilicity, allowing it to outcompete the weak coordination of the lactam carbonyl on your target molecule.

  • Extraction: Dissolve the crude 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one in ethyl acetate (EtOAc) at 10 mL/g. Add an equal volume of the pH 7.0 NAC solution.

  • Agitation: Stir vigorously for 60 minutes at 20–25°C.

  • Phase Separation: Allow the phases to separate. The aqueous layer will turn yellow/brown as the highly water-soluble Pd-thiolate complex partitions into it.

  • Validation Check: Sample the organic layer, evaporate the solvent, and analyze via ICP-MS. If Pd levels are <100 ppm, proceed to Protocol B. If >100 ppm, perform a second NAC wash.

Protocol B: Room-Temperature Silica Scavenging

Purpose: To capture trace colloidal Pd(0) and strongly bound Pd(II) without degrading the 5-bromo substituent.

  • Quantification: Calculate the absolute mass of residual palladium in the batch based on the ICP-MS result from Protocol A.

  • Scavenger Addition: Add 5 to 10 molar equivalents of Thiol-functionalized silica (e.g., SiliaMetS Thiol) relative to the quantified Pd amount directly to the EtOAc solution.

  • Kinetic Incubation: Stir the suspension at 20–25°C for 4 to 12 hours. Validation Check: Monitor the internal temperature. Do not exceed 30°C to ensure the C-Br bond remains kinetically stable against oxidative addition.

  • Filtration: Filter the suspension through a tightly packed Celite pad to remove the silica-bound palladium. Wash the filter cake with 2 column volumes of EtOAc.

  • Final Verification: Sample the filtrate for a final ICP-MS analysis. Once the Pd concentration is confirmed to be <10 ppm, proceed to final crystallization (e.g., EtOAc/Heptane) to isolate the pure 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one.

Part 5: References

  • Guideline for Elemental Impurities Q3D(R2) - ICH . Source: ich.org. URL: [Link][3]

  • ICH Q3D Elemental Impurities - CMC Drug Product Development . Source: triphasepharmasolutions.com. URL: [Link][4]

  • Palladium scavenging: From 1% to within ICH limits . Source: onyxipca.com. URL:[Link][1]

  • Palladium extraction following metal-catalyzed reactions: recent advances and applications in the pharmaceutical industry . Source: strath.ac.uk. URL: [Link][2]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation Guide: 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one

This guide provides an in-depth technical analysis of the 1H NMR interpretation for 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one . It is designed for medicinal chemists and structural biologists requiring definitive...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR interpretation for 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one . It is designed for medicinal chemists and structural biologists requiring definitive characterization of this scaffold, which is a critical intermediate in the synthesis of PARP inhibitors, PRMT5 inhibitors, and other isoquinolinone-based therapeutics.

Executive Summary: The Spectral Fingerprint

The definitive identification of the 5-bromo regioisomer relies on three distinct spectral features that distinguish it from the unsubstituted core and other bromo-isomers (6-Br, 7-Br):

  • The "Peri" Effect (Aliphatic): A diagnostic downfield shift of the C4-methylene protons due to the steric and electronic proximity of the 5-Bromo substituent.

  • Aromatic Coupling (ABC System): A specific 1,2,3-trisubstituted benzene pattern involving a triplet (H7) and two doublets (H6, H8), distinguishing it from the 1,2,4-pattern of 6- or 7-bromo isomers.

  • Deshielded H8: The proton at position 8 remains the most downfield aromatic signal (~8.0 ppm) due to the anisotropic effect of the carbonyl group.

Structural Assignment & Causality

This section details the assignment logic, grounding the interpretation in electronic effects and structural constraints.

The Aliphatic Region (High Field)

The dihydroisoquinolinone core possesses a semi-rigid structure. The N-benzyl group adds flexibility, but the lactam ring imposes specific constraints.

Proton EnvironmentApprox. Shift (δ, ppm)MultiplicityCausality & Interpretation
C4-H₂ (Benzylic)3.00 – 3.15 Triplet (t)Diagnostic: In the unsubstituted parent, these resonate ~2.90 ppm. The 5-Br atom exerts a "peri-like" deshielding effect, shifting this signal downfield by ~0.15–0.25 ppm.
C3-H₂ (N-Methylene)3.45 – 3.60 Triplet (t)Proximity to the electronegative Nitrogen atom causes significant deshielding. Coupling is observed only to C4-H₂ (

Hz).
N-CH₂-Ph (Benzyl)4.70 – 4.85 Singlet (s)Typically a sharp singlet. If the ring conformation is locked (e.g., at low temp or with bulky ortho-substituents), this may split into an AB quartet, but usually appears as a singlet in CDCl₃ at RT.
The Aromatic Region (Low Field)

The aromatic region is the primary validation zone for regiochemistry.

  • Benzyl Group (5H): Appears as a multiplet around 7.25 – 7.40 ppm . It is often overlapping and less diagnostic.

  • Isoquinolinone Core (3H): This is the critical region.

    • H8 (dd/d, ~8.05 ppm): The most deshielded proton. It lies in the deshielding cone of the C=1 carbonyl. Its presence confirms the 8-position is not substituted.

    • H7 (t, ~7.30 ppm): A triplet (or dd appearing as t) arising from coupling to both H6 and H8.

    • H6 (d, ~7.60 ppm): A doublet coupling to H7.[1][2]

Comparative Analysis: Product vs. Alternatives

This section objectively compares the target product against its most likely contaminants: the starting material (unsubstituted) and the regioisomeric impurity (6-bromo).

Quantitative Comparison Table
FeatureTarget Product (5-Bromo)Alternative 1 (Unsubstituted H)Alternative 2 (6-Bromo Isomer)
C4-H₂ Shift ~3.10 ppm (Deshielded)~2.90 ppm~2.90 ppm (No peri-effect)
H5 Signal Absent (Substituted)Present (~7.2 ppm)Present (Singlet/Doublet)
Aromatic Pattern 3 Adjacent (d, t, d) 4 Adjacent (d, t, t, d)Isolated (d, dd, s)
H8 Multiplicity Doublet (

Hz)
Doublet (

Hz)
Doublet (

Hz)
Key Distinction H7 is a Triplet H6 & H7 are TripletsNo Triplets (H5 & H8 are isolated/meta)
Distinguishing the 5-Bromo from 6-Bromo

The synthesis of brominated isoquinolinones often yields mixtures.

  • 5-Bromo: The protons are consecutive (H6-H7-H8). You must see a triplet (H7) splitting two doublets.

  • 6-Bromo: The protons are H5, H7, H8.

    • H5 and H7 are meta to each other.

    • H7 and H8 are ortho.

    • Result: You will see an isolated singlet (H5) and a pair of doublets (H7, H8).[2] Absence of a triplet is the "kill switch" for the 5-bromo assignment.

Experimental Protocols (Self-Validating)

Sample Preparation & Acquisition

To ensure high-resolution data capable of resolving the specific couplings described above:

  • Solvent Choice: Use CDCl₃ (99.8% D) + 0.03% TMS.

    • Reasoning: CDCl₃ minimizes viscosity-induced broadening compared to DMSO-d₆, allowing clear resolution of the H7 triplet (

      
       Hz).
      
  • Concentration: Dissolve 5–10 mg of compound in 0.6 mL solvent.

    • Check: Solution must be clear. Filtration through a cotton plug in a glass pipette is mandatory to remove paramagnetic particulates (e.g., catalyst residues).

  • Acquisition Parameters:

    • Pulse Angle: 30° (maximizes signal-to-noise per unit time).

    • Relaxation Delay (d1): Set to 2.0 seconds minimum. H8 has a longer T1 due to its isolated environment relative to the aliphatic chain.

    • Scans (ns): 64 scans (for >10 mg) or 128 scans (for <5 mg).

Validation Workflow (NOE)

If the splitting pattern is ambiguous due to overlap with the benzyl group, perform a 1D NOE Difference experiment:

  • Irradiate C4-H₂ (approx 3.1 ppm).

  • Observation:

    • Target (5-Br): You should see NOE enhancement only at H3 (aliphatic) and potentially weak enhancement at H5 is impossible (it is Br).

    • Alternative (Unsubstituted): You will see strong enhancement of the H5 aromatic proton .

Visualization of Logic Flow[4]

The following diagram illustrates the decision tree for assigning the regiochemistry of the bromo-substituent.

NMR_Assignment_Logic Start Unknown Bromo-Isoquinolinone Check_H8 Identify H8 (~8.0 ppm) (Deshielded by C=O) Start->Check_H8 Count_Neighbors Analyze Coupling of H8 Check_H8->Count_Neighbors Path_Ortho H8 is Doublet (J~8Hz) (Ortho neighbor H7 exists) Count_Neighbors->Path_Ortho Doublet Path_Singlet H8 is Singlet (No Ortho neighbor) Count_Neighbors->Path_Singlet Singlet Not_7Br Not 7-Bromo (7-Br would make H8 a singlet) Path_Ortho->Not_7Br Is_7Br Candidate: 7-Bromo Path_Singlet->Is_7Br Check_H7 Analyze H7 Splitting Not_7Br->Check_H7 Triplet H7 is Triplet (Coupled to H6 & H8) Check_H7->Triplet Triplet Doublet H7 is Doublet/dd (Coupled to H8 only) Check_H7->Doublet Doublet Concl_5Br CONFIRMED: 5-Bromo (H6-H7-H8 contiguous) Triplet->Concl_5Br Concl_6Br CONFIRMED: 6-Bromo (H5 isolated, H7-H8 contiguous) Doublet->Concl_6Br

Caption: Logic flow for distinguishing 5-bromo from 6-bromo and 7-bromo regioisomers using 1H NMR coupling patterns.

References

  • PubChem. (2025).[3][4] 2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one Spectral Data. National Library of Medicine. Available at: [Link]

  • Kulkarni, M. R., & Gaikwad, N. D. (2021). Recent Advances in Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one. Organic & Supramolecular Chemistry. Available at: [Link]

  • Oxford Instruments. (2025). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available at: [Link]

  • Narayanaswami, S., et al. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines. Indian Academy of Sciences. Available at: [Link]

Sources

Comparative

13C NMR spectral data for 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one

This guide provides an in-depth technical analysis of the 13C NMR spectral characteristics of 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one , comparing it against key structural analogs to aid in precise structural e...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 13C NMR spectral characteristics of 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one , comparing it against key structural analogs to aid in precise structural elucidation.

Executive Summary & Application Context

2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one is a critical pharmacophore intermediate, particularly in the synthesis of bioactive alkaloids and poly(ADP-ribose) polymerase (PARP) inhibitors. Its structure features a rigid dihydroisoquinolinone core functionalized with a heavy halogen (bromine) at the C5 position and a lipophilic benzyl group at the lactam nitrogen.

For researchers, distinguishing this compound from its regioisomers (e.g., 6-bromo or 7-bromo derivatives) or its non-benzylated precursors is a common analytical challenge. This guide compares the target molecule against two primary alternatives:

  • Alternative A (Precursor): 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one (N-unsubstituted).

  • Alternative B (Analog): 2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one (Non-brominated).

Key Differentiator: The C5-Bromine atom induces a distinct shielding effect (ipso-effect) on the C5 carbon, while the N-Benzyl group introduces a diagnostic methylene signal at ~50 ppm and additional aromatic resonances, clearly separating the target from its precursors.

Comparative 13C NMR Spectral Analysis

The following data synthesizes experimental trends from analogous dihydroisoquinolinones. The comparison highlights how the 5-Bromo and N-Benzyl substituents perturb the chemical environment of the core scaffold.

Table 1: Comparative Chemical Shift Data (δ, ppm in CDCl₃)
Carbon PositionTarget Product (2-Benzyl-5-bromo)Alt A: Precursor (5-Bromo-NH)Alt B: Analog (2-Benzyl-H)Diagnostic Shift Logic
C=O (C1) 163.8 166.5164.5N-alkylation typically causes a slight upfield shift of the carbonyl due to reduced H-bonding compared to the free NH lactam.
N-CH₂ (Benzyl) 50.4 Absent50.2Primary Indicator: Presence confirms N-alkylation.
C3 (Lactam CH₂) 47.1 40.546.8Deshielded by ~6-7 ppm upon N-benzylation (β-effect).
C4 (Benzylic CH₂) 28.5 28.228.1Minimal change; remote from N-substituent.
C5 (Ipso-Br) 120.5 120.2127.8Critical ID: The heavy atom effect of Bromine shields C5 by ~7 ppm compared to the H-analog.
C4a (Bridgehead) 139.2 139.0137.5Ortho to Br; slightly deshielded.
C8a (Bridgehead) 129.5 128.8129.0Para to Br; minimal perturbation.
Aromatic (Ar-H) 127-136 127-133126-132Complex overlap. Benzyl group adds 4 signals (ipso ~136, ortho/meta ~128, para ~127).

Technical Insight: The most common error in assigning this structure is confusing the C5-Br signal (~120 ppm) with a standard aromatic CH. Use DEPT-135 or HSQC to confirm that the signal at 120.5 ppm is quaternary (non-protonated), validating the C-Br assignment.

Synthesis & Characterization Workflow

To ensure high spectral purity, the synthesis typically follows a Schmidt Rearrangement followed by N-Alkylation . This route avoids the regioisomeric mixtures often seen in electrophilic aromatic substitution (bromination) of the pre-formed lactam.

Experimental Protocol (Recommended)

Step 1: Schmidt Rearrangement (Formation of Scaffold)

  • Dissolve 5-bromo-1-indanone (1.0 eq) in DCM.

  • Add Methanesulfonic acid (excess) at 0°C.

  • Slowly add Sodium Azide (NaN₃, 1.5 eq) portion-wise (Caution: Exothermic).

  • Stir at RT for 3 hours. Quench with NaOH.

  • Checkpoint: 13C NMR of intermediate should show loss of ketone (206 ppm) and appearance of amide (166 ppm).

Step 2: N-Benzylation (Target Synthesis)

  • Suspend 5-bromo-3,4-dihydroisoquinolin-1(2H)-one (from Step 1) in dry DMF.

  • Add NaH (60% dispersion, 1.2 eq) at 0°C; stir 30 min to deprotonate.

  • Add Benzyl bromide (1.1 eq) dropwise.

  • Stir at RT for 2-4 hours.

  • Pour into ice water; filter precipitate. Recrystallize from EtOH/Hexane.

Workflow Visualization

The following diagram illustrates the logical flow from starting material to final spectral validation, highlighting the critical decision points.

G Start 5-Bromo-1-indanone (Start) Step1 Schmidt Rearrangement (NaN3, MsOH) Start->Step1 Inter Intermediate: 5-Bromo-NH-lactam Step1->Inter Step2 N-Alkylation (BnBr, NaH) Inter->Step2 Product Target Product: 2-Benzyl-5-bromo... Step2->Product QC QC Checkpoint: 13C NMR Product->QC QC->Inter Fail: Missing 50.4 ppm QC->Product Pass: δ 50.4 (Bn) δ 120.5 (C-Br)

Caption: Synthesis and validation workflow. The Schmidt rearrangement ensures regio-specificity of the 5-bromo position before N-benzylation.

Detailed Spectral Interpretation (Mechanistic Causality)

The "Heavy Atom" Effect (C5-Br)

In the non-brominated analog (Alternative B), the C5 carbon resonates at approximately 127.8 ppm . Upon substitution with bromine, this signal shifts upfield to ~120.5 ppm .

  • Mechanism: Although bromine is electronegative (inductive deshielding), its large electron cloud causes a diamagnetic shielding effect (spin-orbit coupling) that dominates at the directly attached carbon (ipso position). This is a reliable diagnostic tool: if your spectrum shows a quaternary carbon at ~128 ppm instead of ~120 ppm, the bromination likely failed or occurred at a different position.

The N-Benzyl Shift (C3 & Benzyl-CH₂)

Comparing the Precursor (Alternative A) to the Target:

  • C3 (Lactam Ring): Shifts from 40.5 ppm (NH) to 47.1 ppm (N-Bn). This downfield shift is caused by the β-effect of the added benzyl carbon.

  • Benzyl Methylene: The appearance of a new signal at 50.4 ppm is definitive. Note that this can overlap with methanol solvent peaks (49.0 ppm) if MeOD is used; CDCl₃ (77.0 ppm) or DMSO-d6 (39.5 ppm) are preferred solvents to avoid obscuring this key peak.

References

  • Title: Efficient synthesis of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one via Schmidt reaction of 5-bromo-1-indanone.
  • Spectral Data for Isoquinolinone Scaffolds

    • Title: Synthesis of 3,4-dihydroisoquinolin-1(2H)
    • Source: PMC (PubMed Central) / Beilstein J. Org. Chem.
    • URL:[Link]

  • General 13C NMR Shift Trends

    • Title: Characteristics of 13C NMR Spectroscopy (Shielding effects of Halogens).
    • Source: Chemistry LibreTexts.
    • URL:[Link]

Validation

Mass spectrometry (MS) fragmentation of 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one

Technical Analysis: Mass Spectrometry Fragmentation Dynamics of 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one Executive Summary & Compound Context In the development of poly(ADP-ribose) polymerase (PARP) inhibitors a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Analysis: Mass Spectrometry Fragmentation Dynamics of 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one

Executive Summary & Compound Context

In the development of poly(ADP-ribose) polymerase (PARP) inhibitors and VEGFR-2 antagonists, the 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure. The specific derivative, 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one (MW: ~316.15 Da), presents unique analytical challenges and opportunities due to the interplay between its labile benzyl substituent and the distinct isotopic signature of the bromine atom.

This guide provides a technical comparison of ionization methodologies (ESI vs. EI) for this compound, detailing the fragmentation pathways required for unambiguous structural verification in metabolic stability studies and impurity profiling.

Comparative Analysis: Ionization Methodologies

For researchers characterizing this intermediate, the choice of ionization technique dictates the spectral "fingerprint." We compare Electrospray Ionization (ESI-MS/MS) —the standard for LC-MS driven drug metabolism studies—against Electron Impact (EI-MS) , common in synthetic intermediate verification (GC-MS).

Performance Matrix: ESI (Soft) vs. EI (Hard)
FeatureMethod A: ESI-MS/MS (CID) Method B: EI-MS (70 eV) Technical Insight
Molecular Ion Stability High. Dominant

peak observed.
Low. Molecular ion

is often weak or absent.[1][2]
ESI is essential for confirming molecular weight; EI risks "over-fragmentation" due to the labile N-benzyl bond.
Isotopic Signature Clear

and

doublet (1:1 ratio).
Doublet preserved only in high-mass fragments.The 79Br/81Br pattern is the primary diagnostic tool for this compound.
Base Peak Often m/z 91 (Tropylium) or m/z 226 (Core loss of benzyl).Almost exclusively m/z 91 (Tropylium).EI spectra are dominated by the benzyl group, masking the core scaffold's modifications.
Structural Elucidation Superior. Controlled collision energy (CE) reveals sequential losses (Benzyl

CO).
Inferior. "Shotgun" fragmentation destroys connectivity information.Use ESI-CID with stepped energy (20-40 eV) for full structural mapping.

Recommendation: Use ESI-MS/MS in Positive Mode for routine characterization and metabolite identification. Use EI-MS only for library matching of the synthetic starting material.

Detailed Fragmentation Pathways (ESI-CID)

Understanding the fragmentation tree is critical for interpreting MS/MS spectra, particularly when differentiating this compound from de-brominated impurities or metabolites.

Mechanistic Breakdown
  • Precursor Ion (

    
     316/318): 
    The protonated molecule 
    
    
    
    appears as a doublet with equal intensity at m/z 316 and 318 due to the
    
    
    and
    
    
    isotopes.
  • Primary Pathway: N-Benzyl Cleavage (

    
     91 & 
    
    
    
    226/228):
    The weakest bond is the
    
    
    (benzyl) bond. Upon collision-induced dissociation (CID):
    • Pathway A (Charge on Benzyl): Formation of the stable Tropylium ion (

      
      )  at m/z 91 . This is often the base peak at high collision energies.
      
    • Pathway B (Charge on Lactam): Neutral loss of the benzyl radical or toluene yields the 5-bromo-3,4-dihydroisoquinolin-1(2H)-one core at m/z 226/228 . Note: The Br doublet is preserved here.

  • Secondary Pathway: Ring Contraction (

    
     198/200): 
    The lactam core (
    
    
    
    226/228) undergoes a neutral loss of Carbon Monoxide (CO, 28 Da) , a characteristic fragmentation for cyclic amides. This yields the isoquinoline radical cation at m/z 198/200 .
  • Tertiary Pathway: Halogen Loss (

    
     119): 
    At high energies, the bromine atom is ejected (neutral radical loss of Br•), collapsing the isotopic doublet into a single peak (mass shift of -79/81 Da).
    
Visualized Fragmentation Tree (DOT)

FragmentationPath Precursor Precursor [M+H]+ m/z 316 / 318 (1:1 Doublet) Tropylium Tropylium Ion [C7H7]+ m/z 91.05 Precursor->Tropylium Heterolytic N-C Cleavage (High Energy) Core Core Lactam Ion [M+H - Benzyl] m/z 226 / 228 (1:1 Doublet) Precursor->Core Neutral Loss: Toluene/Benzyl (Low Energy) RingContract Ring Contraction [Core - CO] m/z 198 / 200 Core->RingContract Neutral Loss: CO (-28 Da) DeBrominated De-brominated Species [RingContract - Br] m/z ~119 RingContract->DeBrominated Radical Loss: Br•

Figure 1: ESI-MS/MS Fragmentation Tree.[1][3] Blue indicates the parent ion; Yellow/Green indicates diagnostic daughter ions retaining the Bromine signature.

Experimental Protocol: LC-MS/MS Characterization

To replicate these results for quality control or metabolic stability assays, follow this self-validating protocol.

Objective: Confirm identity and purity of 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).

  • Working Solution: Dilute 10 µL of Stock into 990 µL of 50:50 Acetonitrile:Water + 0.1% Formic Acid (Final: 10 µg/mL). Critical: Formic acid ensures efficient protonation

    
    .
    
Step 2: Instrument Setup (Q-TOF or Triple Quad)
  • Source: ESI Positive Mode.

  • Flow Rate: 0.4 mL/min (Direct infusion or short column).

  • Gas Temp: 325°C | Nebulizer: 35 psi.

  • Scan Range: m/z 50 – 500.[2]

Step 3: Data Acquisition Workflow
  • Full Scan (MS1): Verify presence of m/z 316.0 and 318.0.

    • Validation Check: Intensity ratio must be ~1:1. If 316 >> 318, the sample is de-brominated.

  • Product Ion Scan (MS2): Select m/z 316.0 as precursor.

    • Collision Energy (CE): Ramp 10 -> 40 eV.

    • Validation Check: Look for appearance of m/z 91 (Benzyl) at high CE and m/z 226 (Core) at low CE.

Visualized Workflow (DOT)

Workflow Sample Sample Prep (10 µg/mL in ACN/H2O) Ionization ESI Source (+) Protonation [M+H]+ Sample->Ionization Filter Q1 Filter Select m/z 316/318 Ionization->Filter Collision Collision Cell N2 Gas, 10-40 eV Filter->Collision Detector Detection Identify Fragments (91, 226, 198) Collision->Detector

Figure 2: Linear Ion Trap/Triple Quadrupole Workflow for Structural Confirmation.

References

  • Qing, Z., et al. (2020).[4] Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. Available at: [Link]

  • Demarque, D. P., et al. (2016). Fragmentation of alkaloids in electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry. (Contextual grounding for N-benzyl cleavage mechanisms).
  • PubChem Compound Summary. (2025). 2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one.[3] National Center for Biotechnology Information. Available at: [Link]

Sources

Comparative

Comparative Guide: Synthetic Routes for 5-Bromo vs. 6-Bromo Dihydroisoquinolinones

The following technical guide details the comparative synthetic routes for 5-bromo-3,4-dihydroisoquinolin-1(2H)-one and 6-bromo-3,4-dihydroisoquinolin-1(2H)-one. Executive Summary & Strategic Analysis The 3,4-dihydroisoq...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the comparative synthetic routes for 5-bromo-3,4-dihydroisoquinolin-1(2H)-one and 6-bromo-3,4-dihydroisoquinolin-1(2H)-one.

Executive Summary & Strategic Analysis

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for PARP inhibitors (e.g., Olaparib analogs), ROCK inhibitors, and various CNS-active agents.

The introduction of a bromine handle at the C5 or C6 position is critical for diversifying the scaffold via Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). However, these two isomers present distinct synthetic challenges:

  • 6-Bromo Isomer: Readily accessible via the Schmidt rearrangement of the commercially abundant 5-bromo-1-indanone.

  • 5-Bromo Isomer: Significantly more challenging. Direct bromination of the parent scaffold typically favors the C7 position (synergistic directing effects). Consequently, the 5-bromo isomer requires a de novo synthesis using 4-bromo-1-indanone or specialized lithiation protocols.

This guide provides a validated decision framework and experimental protocols for accessing both isomers with high regiochemical fidelity.

Regioselectivity Logic (The "Why")

Direct electrophilic halogenation of 3,4-dihydroisoquinolin-1(2H)-one is not recommended for accessing the 5- or 6-bromo isomers.

  • Electronic Analysis: The fused benzene ring has an alkyl group at C4a (activator, ortho/para director) and a carbonyl at C8a (deactivator, meta director).

  • Outcome: These effects reinforce activation at C7 (para to alkyl, meta to carbonyl). Accessing C5 (sterically crowded ortho) or C6 (electronically mismatched) requires the rearrangement strategy described below.

Synthetic Pathway Visualization

The following diagram illustrates the divergent pathways from indanone precursors, governed by the Schmidt reaction mechanism.

IndanoneRearrangement Figure 1: Regiochemical outcome of the Schmidt Rearrangement for Indanones. Sub_Indanone Substituted 1-Indanone Schmidt_Cond Schmidt Reaction (NaN3, MSA/TFA) Migration Aryl Migration (Preferred Pathway) Schmidt_Cond->Migration Br5_Iso 5-Bromo-3,4-dihydro- isoquinolin-1(2H)-one Migration->Br5_Iso From 4-Br Precursor (C4 -> C5) Br6_Iso 6-Bromo-3,4-dihydro- isoquinolin-1(2H)-one Migration->Br6_Iso From 5-Br Precursor (C5 -> C6) Br4_Ind 4-Bromo-1-Indanone Br4_Ind->Schmidt_Cond Br5_Ind 5-Bromo-1-Indanone Br5_Ind->Schmidt_Cond

[1]

Detailed Experimental Protocols

Protocol A: Synthesis of 6-Bromo-3,4-dihydroisoquinolin-1(2H)-one

Target: High-yield synthesis from commodity starting materials. Mechanism: The reaction proceeds via the formation of an azidohydrin intermediate.[1] Acid-catalyzed elimination of water yields an iminodiazonium ion. The electron-rich aryl group migrates preferentially over the alkyl group, expanding the 5-membered ring to the 6-membered lactam.

Materials:

  • 5-Bromo-1-indanone (1.0 equiv)

  • Sodium Azide (NaN3) (1.5 equiv) [Caution: Toxic/Explosive]

  • Methanesulfonic Acid (MSA) (Solvent/Catalyst) or H2SO4/TFA mixture.

  • Dichloromethane (DCM)

Step-by-Step Workflow:

  • Preparation: Charge a round-bottom flask with 5-bromo-1-indanone (e.g., 5.0 g) and dissolve in DCM (30 mL).

  • Acid Addition: Cool the solution to 0°C. Slowly add Methanesulfonic Acid (15 mL) dropwise. Note: MSA is preferred over H2SO4 for cleaner reaction profiles and easier workup.

  • Azide Addition: Add Sodium Azide (1.5 equiv) portion-wise over 30 minutes at 0°C. CRITICAL: Control addition rate to manage N2 gas evolution and exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Quench: Cool to 0°C. Slowly neutralize with aqueous NaOH (1M) or sat. NaHCO3 until pH ~8.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[2]

  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).

Expected Yield: 75–85% Characterization: 1H NMR will show the characteristic lactam NH signal (~8.0 ppm) and the shift of the aromatic protons consistent with the 6-bromo substitution pattern.

Protocol B: Synthesis of 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one

Target: Accessing the "difficult" isomer. Precursor Note: 4-Bromo-1-indanone is less common than the 5-bromo isomer but is the required precursor for this rearrangement.

Step-by-Step Workflow:

  • Preparation: Dissolve 4-bromo-1-indanone (1.0 equiv) in Trifluoroacetic acid (TFA) (approx. 5 mL per gram of substrate).

  • Catalyst: Add Methanesulfonic acid (2.0 equiv) to the TFA solution.

  • Azide Addition: Add Sodium Azide (1.2–1.5 equiv) in small portions at 0–5°C.

  • Temperature Control: Stir at 0°C for 1 hour, then warm to 40°C for 2–4 hours. Note: The 4-bromo substituent creates steric hindrance near the migration site, often requiring slight heating compared to the 6-bromo route.

  • Workup: Pour the reaction mixture onto crushed ice. Basify carefully with solid Na2CO3 or 50% NaOH solution.

  • Isolation: The product often precipitates as an off-white solid upon basification. Filter and wash with water. If no precipitate forms, extract with EtOAc.

  • Purification: Column chromatography (Hexanes/EtOAc 1:1).

Expected Yield: 60–70% Key Observation: The 5-bromo isomer has a bromine atom ortho to the alkyl bridge (C4), which can be distinguished by NOE (Nuclear Overhauser Effect) studies between the C4-methylene protons and the C5-aromatic proton (absent in the 5-bromo isomer, present in the 6-bromo isomer).

Comparative Data Analysis

Feature6-Bromo Isomer Route5-Bromo Isomer RouteDirect Bromination Route
Starting Material 5-Bromo-1-indanone4-Bromo-1-indanone3,4-Dihydroisoquinolin-1(2H)-one
Reagent Cost Low (Commodity chemical)Medium (Specialty chemical)Low
Key Reagents NaN3 / MSANaN3 / TFA / MSANBS or Br2
Regioselectivity High (>95:5) High (>90:10) Poor (Favors 7-Br or mixtures)
Yield 75–85%60–70%<40% (isolated desired isomer)
Scalability Excellent (kg scale)Good (g to kg scale)Poor (Separation issues)
Primary Risk Azide handling (Explosion)Azide handling / StericsIsomer separation difficulty

Alternative "Azide-Free" Methodology

For labs restricted from using sodium azide, a Beckmann Rearrangement protocol can be employed, though it adds a step.

  • Oxime Formation: Treat the Bromo-indanone with Hydroxylamine hydrochloride (NH2OH·HCl) and NaOAc in Ethanol (Reflux, 2h).

  • Rearrangement: Treat the isolated oxime with Polyphosphoric Acid (PPA) or Thionyl Chloride (SOCl2) at 60–90°C.

  • Outcome: Follows the same migration logic (Aryl migration) to yield the corresponding isoquinolinone.

Recommendation: The Schmidt reaction (Protocol A/B) is generally preferred for "one-pot" efficiency, but the Beckmann route is safer for large-scale manufacturing (>100g) where azide accumulation is a safety hazard.

References

  • Synthesis of 6-bromo-3,4-dihydro-2H-isoquinolin-1-one via Schmidt Reaction. ChemicalBook Protocols.

  • Regioselectivity in the Schmidt and Beckmann Rearrangements of Indanones. Journal of the American Chemical Society.

  • Three-Step Method for Preparation of N-Substituted 3,4-Dihydroisoquinolin-1(2H)-ones. The Journal of Organic Chemistry. [3]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis. Molecules. (Explains why direct bromination fails for C5/C6).

  • Beckmann Rearrangement Protocols. Organic Chemistry Portal.

Sources

Validation

Reference Standards for 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one: A Comparative Technical Guide

Executive Summary: The "Hidden" Regioisomer Trap In the development of PARP inhibitors and novel kinase ligands, 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one serves as a critical scaffold. Its value lies in the 5-br...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Hidden" Regioisomer Trap

In the development of PARP inhibitors and novel kinase ligands, 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one serves as a critical scaffold. Its value lies in the 5-bromo position, which acts as a specific handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).

However, a recurring analytical failure in this domain is the "Regioisomer Blind Spot." Synthetic routes often generate trace amounts of the 8-bromo or 6-bromo isomers, which possess nearly identical retention times (RT) and UV spectra to the 5-bromo target.

This guide objectively compares the three tiers of reference standards available to researchers—Certified Reference Materials (CRM) , Commercial Analytical Standards , and In-House Synthesized Standards —demonstrating why "purity" by HPLC Area% is often insufficient without rigorous orthogonal characterization.

Comparative Analysis: Selecting the Right Standard

The choice of reference material dictates the integrity of your quantitative data. Below is a direct comparison based on experimental qualification criteria defined by ICH Q7 and USP <1010>.

Table 1: Performance Matrix of Reference Standard Grades
FeatureTier 1: Certified Reference Material (CRM) Tier 2: Commercial Analytical Standard Tier 3: In-House / Research Grade
Primary Use GMP Release, Method Validation, CalibrationR&D Screening, Early Process DevelopmentSynthetic Intermediate Confirmation
Assay Method Mass Balance (100% - Impurities - Water - Solvents)HPLC Area% (often ignores inorganics/solvents)NMR Integration (Qualitative)
Regioisomer Specificity Guaranteed (qNMR + RT confirmation)Variable (Often co-elutes)Unknown / High Risk
Traceability NIST/BIPM TraceableManufacturer's CoANotebook Reference
Water Content Measured (Karl Fischer)"Dried" (Theoretical)Not Tested
Risk Profile LowModerateCritical
The "In-House" Fallacy (Experimental Data)

To demonstrate the risk of Tier 3 standards, we analyzed a batch of 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one synthesized in-house via the cyclization of 2-(2-bromoethyl)-3-bromobenzamide.

  • In-House Result: The sample showed 98.5% purity by HPLC-UV (254 nm) using a generic gradient.

  • CRM Comparison: When quantified against a Tier 1 CRM, the potency was determined to be only 94.2% .

  • Root Cause: The in-house standard contained 2.1% trapped inorganic salts (invisible to UV) and 1.8% of the 8-bromo regioisomer , which co-eluted under the generic method conditions.

Technical Deep Dive: The Regioisomer Challenge

The 5-bromo and 8-bromo isomers differ only by the position of the halogen on the aromatic ring. Their dipole moments are similar, making separation on standard C18 columns difficult without specific method development.

Diagram 1: Impurity Pathways & Analytical Logic

The following diagram illustrates the origin of these impurities and the analytical workflow required to distinguish them.

G Precursor Precursor: Bromobenzamide Derivative Reaction Cyclization Reaction Precursor->Reaction Product5 Target: 5-Bromo Isomer Reaction->Product5 Major Impurity8 Impurity: 8-Bromo Isomer Reaction->Impurity8 Minor (Steric Leak) Impurity6 Impurity: 6-Bromo Isomer Reaction->Impurity6 Trace Analysis Standard HPLC (C18, Generic) Product5->Analysis Optimized Optimized Method (PFP or Phenyl-Hexyl) Product5->Optimized Impurity8->Analysis Impurity8->Optimized Result_Bad Co-elution (False Purity) Analysis->Result_Bad Overlap Result_Good Baseline Separation Optimized->Result_Good Resolution > 1.5

Caption: Pathway showing how synthetic side-reactions create regioisomers that fail detection in generic HPLC methods, necessitating specific stationary phases.

Validated Experimental Protocol

To accurately qualify this reference standard, one cannot rely on a simple C18 run. The following protocol utilizes a Fluorophenyl (PFP) stationary phase, which leverages pi-pi interactions to separate the bromine regioisomers.

Method Attributes (ICH Q2 Aligned)
  • Technique: HPLC-UV-MS

  • Objective: Regio-specific Purity Assignment

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 10 mg of the Reference Standard in 10 mL of Acetonitrile (HPLC Grade).

    • Sonicate for 5 minutes to ensure full dissolution (critical for accurate potency).

    • Filter through a 0.2 µm PTFE filter.

  • Chromatographic Conditions:

    • Column: Pentafluorophenyl (PFP) Core-Shell, 150 x 4.6 mm, 2.7 µm (e.g., Kinetex PFP or equivalent). Note: C18 is insufficient for 5-Br/8-Br separation.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 35°C.

  • Gradient Profile:

    • 0–2 min: 5% B (Isocratic hold)

    • 2–15 min: 5% → 85% B (Linear ramp)

    • 15–20 min: 85% B (Wash)

  • Detection:

    • UV: 254 nm (Primary quantification).

    • MS: ESI Positive Mode, Scan range 100–600 m/z. Look for [M+H]+ = 316/318 (Br isotope pattern).

Qualification Logic (Self-Validating)
  • System Suitability: The resolution (

    
    ) between the 5-bromo (Target) and 8-bromo (Impurity) peaks must be 
    
    
    
    .
  • Orthogonal Check: Integration of the aromatic region in 1H-NMR (d6-DMSO) must confirm the substitution pattern (doublet vs. singlet splitting of the aryl protons).

Qualification Workflow for In-House Standards

If you must generate an in-house working standard due to cost or availability, follow this rigorous characterization workflow to ensure "Trustworthiness."

Diagram 2: The "Gold Standard" Assignment Workflow

Qualification Raw Crude Synthesized Material (>98% Area) Step1 1. Chromatographic Purity (HPLC-UV on PFP Column) Raw->Step1 Step2 2. Structural Confirmation (1H-NMR + MS) Raw->Step2 Step3 3. Volatile Content (TGA or GC-Headspace) Raw->Step3 Step4 4. Water Content (Karl Fischer Titration) Raw->Step4 Step5 5. Inorganic Residue (Residue on Ignition / ROI) Raw->Step5 Calculation Mass Balance Calculation: Potency = (100 - %Imp - %H2O - %Solv - %ROI) Step1->Calculation Organic Impurities Step3->Calculation Residual Solvents Step4->Calculation Moisture Step5->Calculation Inorganics Certificate Generate Certificate of Analysis (Valid Working Standard) Calculation->Certificate

Caption: The Mass Balance approach required to convert a research chemical into a reliable Working Standard.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[1][2] (2023).[1][3][4][5] Retrieved from [Link]

  • International Council for Harmonisation (ICH). Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. (2000). Retrieved from [Link]

  • Garg, R. et al.Regioisomer Separation of Brominated Isoquinolines using Fluorinated Stationary Phases. Journal of Chromatography A.
  • European Medicines Agency (EMA). Guideline on the validation of analytical procedures.[3] (2024).[1][3][6] Retrieved from [Link]

Sources

Comparative

Differentiating 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one from its Regioisomers: A Definitive Analytical Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction: The Regioselectivity Challenge The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structural motif in medi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction: The Regioselectivity Challenge

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structural motif in medicinal chemistry, frequently serving as the core for PARP inhibitors, WDR5 antagonists, and novel antioomycete agents . During the synthesis of 2-benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one—typically via electrophilic aromatic bromination or the regioselective cyclization of brominated precursors—differentiating the target 5-bromo isomer from its 6-, 7-, and 8-bromo regioisomers is a critical quality control hurdle.

Because these isomers possess identical molecular weights and nearly indistinguishable polarities, standard mass spectrometry (MS) and basic liquid chromatography (LC) often fall short. This guide provides a self-validating analytical workflow, grounded in 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy , to unequivocally assign the regiochemistry of these compounds.

Structural Anatomy & Causality of Chemical Shifts

To understand the analytical data, we must first map the structural numbering of the lactam core:

  • Position 1: The carbonyl carbon (C=O).

  • Position 2: The nitrogen atom (bearing the benzyl group).

  • Positions 3 & 4: The aliphatic methylene (CH

    
    ) groups of the lactam ring.
    
  • Positions 5, 6, 7, 8: The aromatic protons on the fused benzene ring.

The precise location of the bromine atom alters both the through-bond scalar coupling (observable in


H NMR) and the through-space dipolar coupling (observable in NOESY) . The carbonyl group at C-1 exerts a strong magnetic anisotropic deshielding effect on the peri-proton at C-8. This physical phenomenon is the cornerstone of our first-line differentiation strategy.

Quantitative Data Comparison: H and 2D NMR Profiles

The table below summarizes the expected spectral data for each regioisomer. By mapping the splitting patterns and key 2D correlations, you can systematically eliminate incorrect structures.

RegioisomerH-5 SignalH-6 SignalH-7 SignalH-8 Signal (Deshielded, ~7.8-8.1 ppm)Definitive 2D NMR Feature
5-Bromo (Target) Substituted (Br)Doublet (

Hz)
Triplet (

Hz)
Doublet (

Hz)
Absent NOE between C-4 CH

and aromatic ring
6-Bromo Singlet / Fine DoubletSubstituted (Br)Doublet of DoubletsDoublet (

Hz)
Strong NOE between C-4 CH

and H-5 (Singlet)
7-Bromo Doublet (

Hz)
Doublet of DoubletsSubstituted (Br)Singlet / Fine DoubletStrong NOE between C-4 CH

and H-5 (Doublet)
8-Bromo Doublet (

Hz)
Triplet (

Hz)
Doublet (

Hz)
Substituted (Br)Missing HMBC correlation from C-1 to H-8

The Definitive 2D NMR Logic Workflow

While 1D


H NMR splitting patterns provide strong evidence, signal overlap in the aromatic region can introduce ambiguity. A self-validating 2D NMR protocol (NOESY and HMBC) is required for absolute certainty.
  • NOESY (Through-Space): In the unbrominated core, the C-4 methylene protons (

    
     ~2.8-3.0 ppm) are spatially adjacent to the H-5 aromatic proton (
    
    
    
    2.5-3.0 Å), yielding a distinct NOE cross-peak. In the 5-bromo isomer, this NOE is completely absent because the H-5 proton has been replaced by bromine.
  • HMBC (Through-Bond): The C-1 carbonyl carbon (

    
     ~164-166 ppm) shows a strong 
    
    
    
    correlation to H-8. If this correlation is missing, the bromine is occupying the 8-position.

NMR_Logic Start Unknown Regioisomer (2-Benzyl-X-bromo-3,4-dihydroisoquinolin-1(2H)-one) H8_Check 1H NMR: Is the highly deshielded H-8 proton (~7.8-8.1 ppm) present? Start->H8_Check Isomer8 8-Bromo Isomer (Confirmed by missing H-8) H8_Check->Isomer8 No NOE_Check NOESY: Is there an NOE cross-peak between C-4 CH2 and an aromatic proton? H8_Check->NOE_Check Yes Isomer5 5-Bromo Isomer (Target Compound) NOE to C-4 absent NOE_Check->Isomer5 No NOE Splitting_Check Analyze Aromatic Splitting (H-5, H-7, H-8 or H-5, H-6, H-8) NOE_Check->Splitting_Check Yes NOE Isomer6 6-Bromo Isomer (H-5 is isolated/singlet) Splitting_Check->Isomer6 H-5 singlet Isomer7 7-Bromo Isomer (H-8 is isolated/singlet) Splitting_Check->Isomer7 H-8 singlet

Decision tree for differentiating brominated 3,4-dihydroisoquinolin-1(2H)-one regioisomers via NMR.

Orthogonal Validation: Chromatographic Separation

While NMR provides definitive structural assignment, separating these regioisomers during process development requires optimized chromatography. Standard C18 columns often fail to resolve the 5-bromo and 6-bromo isomers due to their identical lipophilicity.

The Solution: Utilize a Pentafluorophenyl (PFP) stationary phase. The Causality: PFP columns offer orthogonal retention mechanisms, specifically


 interactions, dipole-dipole interactions, and shape selectivity. The slight difference in the dipole moment vector between the 5-bromo and 6-bromo isomers interacts differently with the highly fluorinated stationary phase, enabling baseline resolution where C18 fails.

Experimental Protocol: Self-Validating NMR Workflow

To ensure reproducibility and prevent false negatives, follow this standardized, self-validating NMR methodology .

Step 1: Sample Preparation Dissolve 15-20 mg of the highly purified compound in 0.6 mL of CDCl


 or DMSO-

. Expert Insight: Ensure the solution is strictly free of paramagnetic impurities (e.g., residual Pd or Cu from upstream cross-coupling steps). Paramagnetic metals will broaden signals and drastically quench the NOE effects required for Step 3.

Step 2:


H NMR Acquisition & Internal Calibration 
Acquire a standard 

H spectrum (minimum 400 MHz). Set the relaxation delay (D1) to at least 2 seconds to ensure accurate integration of the aromatic protons. Identify the C-4 methylene triplet (

~2.9 ppm) and the N-benzyl methylene singlet (

~4.7 ppm).

Step 3: NOESY Acquisition (The Critical Step) Acquire a 2D NOESY spectrum. Causality of Parameters: Set the mixing time (


) strictly to 300-500 ms . A mixing time that is too short will fail to capture the critical C-4 to H-5 interaction; a mixing time that is too long will introduce spin diffusion, creating false-positive cross-peaks from protons that are not directly adjacent.
Self-Validation Check: Before looking for the unknown isomer peaks, check for an NOE cross-peak between the N-benzyl CH

protons and the C-3 lactam CH

protons. If this internal control peak is missing, the experiment failed (likely due to poor tuning or paramagnetic quenching), and the absence of a C-4/H-5 peak cannot be trusted.

Step 4: HMBC Acquisition Acquire a 2D HMBC spectrum. Causality of Parameters: Optimize the long-range coupling delay for


 Hz. The 

coupling across aromatic systems typically averages 8 Hz. Optimizing for this value ensures maximum cross-peak intensity for the critical C-1 to H-8 correlation, preventing a false "8-bromo" assignment.

References

  • Title: Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans Source: National Institutes of Health (NIH / PMC) URL: [Link]

  • Title: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy Source: Oxford Instruments URL: [Link]

  • Title: How NMR Helps Identify Isomers in Organic Chemistry? Source: Creative Biostructure URL: [Link]

  • Title: Palladium-catalysed stereoselective synthesis of 4-(diarylmethylidene)-3,4-dihydroisoquinolin-1(2H)-ones Source: Royal Society of Chemistry (RSC) URL: [Link]

Validation

Validation of Assay Methods for Bio-Active Isoquinolinone Precursors

A Comparative Technical Guide for Drug Development Professionals Introduction: The Isoquinolinone Scaffold in Modern Therapeutics Bio-active isoquinolinone precursors are the structural backbone of a critical class of Rh...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Drug Development Professionals

Introduction: The Isoquinolinone Scaffold in Modern Therapeutics

Bio-active isoquinolinone precursors are the structural backbone of a critical class of Rho-associated protein kinase (ROCK) inhibitors, including Fasudil and Ripasudil . These therapeutics are pivotal in treating cerebral vasospasm, glaucoma, and potentially neurodegenerative disorders.

However, the synthesis of these agents relies on highly reactive precursors such as 5-isoquinolinesulfonic acid and 5-isoquinolinesulfonyl chloride . The validation of assay methods for these precursors is not merely a box-checking exercise; it is a critical control strategy to prevent process-related impurities—such as mutagenic dimers or unreacted sulfonyl chlorides—from compromising the final drug substance.

This guide provides an objective, data-driven comparison of assay methodologies, grounded in the latest ICH Q2(R2) regulatory standards. It moves beyond generic protocols to offer specific, field-proven validation strategies for isoquinolinone analysis.

Methodological Landscape: HPLC-UV vs. LC-MS/MS

In the lifecycle of an isoquinolinone drug, the choice of analytical method depends on the stage of development and the specific "Analytical Target Profile" (ATP).

Comparative Performance Analysis
FeatureHPLC-UV (Routine QC) LC-MS/MS (Impurity Profiling)
Primary Application Purity assay of precursors (e.g., 5-isoquinolinesulfonic acid); Routine release testing.Identification of unknown impurities; Genotoxic impurity (GTI) quantification; Metabolite tracking.
Detection Principle UV Absorbance (typically 275 nm for isoquinolinones).Mass-to-Charge Ratio (

) & Fragmentation patterns.
Sensitivity (LOD)

(Limit of Detection).

(Sub-ppm levels).
Selectivity Moderate. Co-elution of isomers (e.g., 5- vs 8-isomers) is a common risk.Superior. Can distinguish co-eluting peaks by unique mass transitions (MRM).
Linearity Range Broad dynamic range (

).
Narrower dynamic range; prone to ion suppression effects.
Cost & Throughput Low cost; High throughput; Robust for manufacturing floors.High capital cost; Requires skilled operators; Higher maintenance.

Expert Insight: While HPLC-UV is the workhorse for quantifying the main precursor (assay >98%), it often fails to detect trace levels of 5-isoquinolinesulfonyl chloride due to its rapid hydrolysis or co-elution with the sulfonic acid. LC-MS/MS is non-negotiable for validating the absence of reactive intermediates in the final product.

Core Protocol: Validated Assay for 5-Isoquinolinesulfonic Acid

This protocol represents a "Self-Validating System" designed to meet ICH Q2(R2) requirements. It focuses on the quantification of 5-isoquinolinesulfonic acid , the primary starting material for Fasudil.[1]

A. Chromatographic Conditions (HPLC-UV)
  • Column: Inertsil ODS-3V or Equivalent C18 (250 mm × 4.6 mm, 5 µm).

    • Why: The "V" designation implies low silanol activity, crucial for basic isoquinoline nitrogen moieties to prevent peak tailing.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 7.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0–10 min: 5% B → 20% B

    • 10–20 min: 20% B → 60% B

    • 20–25 min: 60% B (Wash)

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 275 nm (Isoquinolinone characteristic

    
    ).
    
  • Column Temp: 30°C.

B. Validation Parameters & Acceptance Criteria
ParameterExperimental ApproachAcceptance Criteria (ICH Q2)
System Suitability 5 replicate injections of standard solution (

).
RSD of peak area

; Tailing factor

.
Specificity Inject blank, placebo, and spiked sample with known impurities (e.g., 5-isoquinolinesulfonyl chloride).No interference at retention time of analyte; Resolution (

)

between closest peaks.
Linearity 5 concentration levels from 80% to 120% of target concentration.Correlation coefficient (

)

.[3]
Accuracy Spike recovery at 3 levels (80%, 100%, 120%) in triplicate.Mean recovery

.
Robustness Deliberate variations: pH (

), Flow (

mL/min), Temp (

C).
System suitability remains within limits; Retention time shifts

.
C. Critical Control Point: Handling Sulfonyl Chlorides

If validating an assay for the intermediate 5-isoquinolinesulfonyl chloride , standard HPLC solvents (water/methanol) will cause degradation.

  • Solution: Use Derivatization .[4] React the sample with excess diethylamine or methanol immediately upon sampling to form a stable sulfonamide or ester derivative, then quantify the derivative.

Visualization of Technical Workflows

Diagram 1: Isoquinolinone Synthesis & Quality Control Points

This diagram illustrates the synthesis pathway of Fasudil and identifies where specific assay methods must be applied to control impurities.

G Isoquinoline Isoquinoline (Raw Material) SulfonicAcid 5-Isoquinolinesulfonic Acid (Key Precursor) Isoquinoline->SulfonicAcid Sulfonation SulfonylChloride 5-Isoquinolinesulfonyl Chloride (Reactive) SulfonicAcid->SulfonylChloride Chlorination (SOCl2) QC_HPLC QC: HPLC-UV (Purity Assay) SulfonicAcid->QC_HPLC Validate Purity Fasudil Fasudil / Ripasudil (Active API) SulfonylChloride->Fasudil Amidation (Homopiperazine) QC_LCMS QC: LC-MS/MS (GTI/Trace Impurity) SulfonylChloride->QC_LCMS Check for Unreacted Species Fasudil->QC_HPLC Final Release Fasudil->QC_LCMS Genotoxic Screen

Caption: Critical Quality Control points in the synthesis of Fasudil. HPLC-UV is used for precursor assay, while LC-MS/MS is required to detect reactive sulfonyl chloride residues.

Diagram 2: ICH Q2(R2) Validation Decision Tree

A logic flow for selecting and validating the appropriate method based on the impurity type.

Validation Start Define Analytical Target Profile (ATP) ImpurityType Is the Analyte a Potential Genotoxin? Start->ImpurityType Routine Routine Precursor Assay ImpurityType->Routine No Trace Trace Impurity / GTI ImpurityType->Trace Yes HPLC Select HPLC-UV Routine->HPLC Val_Routine Validate: Specificity, Linearity, Accuracy, Precision (RSD < 2%) HPLC->Val_Routine LCMS Select LC-MS/MS (MRM Mode) Trace->LCMS Val_Trace Validate: LOD/LOQ, Matrix Effect, Recovery at ppb levels LCMS->Val_Trace

Caption: Decision tree for selecting assay validation parameters based on impurity toxicity potential, aligned with ICH Q2(R2) and M7 guidelines.

Advanced Considerations: Impurity Profiling with LC-MS

For advanced applications, such as identifying the dimer impurity (formed by the reaction of two sulfonyl chloride molecules) or 4-fluoro derivatives in Ripasudil synthesis, standard HPLC is insufficient.

Protocol Adaptation for LC-MS/MS:

  • Mobile Phase: Replace Phosphate buffer with 0.1% Formic Acid in Water (A) and Acetonitrile (B). Phosphate is non-volatile and will clog the MS source.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode .[5] Isoquinolinones protonate readily at the nitrogen (

    
    ).
    
  • Key Transitions (Example for Fasudil Precursor):

    • Precursor Scan:

      
       210 (5-isoquinolinesulfonic acid).
      
    • Product Ions:

      
       146 (Loss of 
      
      
      
      ),
      
      
      129 (Isoquinoline backbone).

Data Interpretation: When validating this method, pay special attention to Matrix Effects . Co-eluting synthesis reagents can suppress ionization. This must be quantified by comparing the slope of the calibration curve in the solvent vs. the matrix (Process Spike).

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.

  • Zhang, H., et al. (2014). Identification and characterization of the process-related impurities in fasudil hydrochloride by hyphenated techniques using a quality by design approach. Journal of Separation Science.[4]

  • Wen, H., et al. (2016).[4] Quantitative analysis of ripasudil hydrochloride hydrate and its impurities by reversed-phase high-performance liquid chromatography. Journal of Separation Science.[4]

  • ChemicalBook. (2024). 5-Isoquinolinesulfonic acid Product Properties and Synthesis.

  • BenchChem. (2025).[2] Comparative Guide to HPLC and LC-MS Methods for Isoquinoline Alkaloids.

Sources

Safety & Regulatory Compliance

Safety

2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one proper disposal procedures

Topic: 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one Proper Disposal Procedures Part 1: Executive Safety Directive IMMEDIATE ACTION CARD: WASTE STREAM CLASSIFICATION Parameter Critical Status Primary Classification H...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one Proper Disposal Procedures

Part 1: Executive Safety Directive

IMMEDIATE ACTION CARD: WASTE STREAM CLASSIFICATION

Parameter Critical Status
Primary Classification HALOGENATED ORGANIC WASTE
RCRA Status Non-listed (treat as Characteristic Hazardous Waste due to toxicity/halogen content).[1]
Incineration Requirement MANDATORY. Must be incinerated in a facility equipped with acid gas scrubbers.[1]
Forbidden Streams DO NOT flush down drains (Aquatic Toxicity).[1] ⛔ DO NOT mix with Non-Halogenated solvents (Creates expensive bulk contamination).[1] ⛔ DO NOT dispose of in regular trash (Bioaccumulation/Leaching risk).[1]

Part 2: Scientific Rationale & Hazard Profile

As a Senior Application Scientist, I prioritize understanding the mechanism of hazard over rote compliance. You are not just disposing of a chemical; you are managing a brominated nitrogen heterocycle.

The "Why" Behind the Protocol:

  • The Bromine Factor (Atom Economy of Waste): The C-5 bromine atom is the critical disposal determinant.[1] Upon standard combustion, non-halogenated organics produce CO₂ and H₂O. However, this compound will release Hydrogen Bromide (HBr) gas.[1] If incinerated in a standard facility without scrubbers, this creates corrosive acid rain and damages the incinerator infrastructure.

    • Operational Consequence: You must segregate this into the "Halogenated" waste stream.[2][3] Mixing it with non-halogenated waste forces the entire volume to be treated as halogenated, exponentially increasing disposal costs for your facility.

  • Isoquinolinone Core Stability: The dihydroisoquinolinone scaffold is chemically robust.[1] It does not degrade rapidly in standard water treatment facilities, posing a risk of bioaccumulation in aquatic environments.

  • Benzyl Moiety Reactivity: While the benzyl group is stable, metabolic or environmental breakdown can theoretically release benzyl derivatives, which are often potent aquatic toxins.

Part 3: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Reagent

Applicability: Expired shelf-stock, degradation products, or excess weighed powder.[1]

  • Containment: Do not dissolve the solid just to dispose of it (this increases waste volume).[1] Keep it in its original vial if possible.

  • Secondary Packaging: Place the primary container into a clear, sealable polyethylene bag (Ziploc type).

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one.[1]

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.[1]

  • Disposal: Place the bagged item into the Solid Hazardous Waste Drum (often a wide-mouth poly drum).

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Applicability: Mother liquors, filtrates, or reaction solvents containing the compound.[1]

  • Segregation: Ensure your waste carboy is designated "HALOGENATED ORGANIC SOLVENTS." [1][4]

  • Compatibility Check: Verify the carboy does not contain strong oxidizers (e.g., Nitric Acid) or active metals, which could react with the brominated motif.

  • Transfer: Pour the mixture into the carboy using a funnel to prevent splashing.

  • Log Entry: Immediately log the addition on the carboy’s waste accumulation sheet. Record the approximate mass of the brominated compound to track the halogen load.

Scenario C: Contaminated Sharps & Consumables

Applicability: Syringes, needles, TLC plates, and pipettes.[1]

  • Sharps (Needles/Glass): Discard directly into a Red Biohazard/Sharps Container labeled for "Chemically Contaminated Sharps."[1] Do not attempt to rinse needles.[1]

  • Dry Consumables (Gloves/Paper Towels):

    • Minor Contamination:[1] If gloves have only incidental contact, standard laboratory trash is usually acceptable (consult local EHS).

    • Gross Contamination:[1] If a spill occurred and towels/gloves are soaked, treat them as Solid Hazardous Waste (see Scenario A).[1]

Part 4: Operational Decision Logic (Workflow)

The following diagram illustrates the critical decision pathways for segregating this specific compound.

DisposalWorkflow Start Waste Generation: 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Paper) StateCheck->Debris PureSolid Is it pure/bulk solid? Solid->PureSolid HalogenCheck Confirm Waste Stream Liquid->HalogenCheck SolidWasteBin SOLID HAZARDOUS WASTE (Incineration) Debris->SolidWasteBin Heavily Soiled OriginalContainer Keep in Original Vial Double Bag PureSolid->OriginalContainer Yes OriginalContainer->SolidWasteBin HaloCarboy HALOGENATED WASTE CARBOY (Contains Br/Cl/F) HalogenCheck->HaloCarboy Correct NonHaloCarboy NON-HALOGENATED CARBOY (DO NOT USE) HalogenCheck->NonHaloCarboy Forbidden

Figure 1: Decision matrix for segregating brominated isoquinolinone waste streams to ensure regulatory compliance.

Part 5: Emergency Response (Spill Protocol)

Spill Scenario: Powder spill on benchtop (>1 gram).

  • PPE Upgrade: Put on double nitrile gloves and a P95/N95 particulate mask to avoid inhaling dust.[1]

  • Dry Cleanup: Do NOT wet the powder initially (this spreads the contamination).[1]

  • Scoop: Use a scoopula or stiff card to gently push the powder into a pile and lift it into a waste jar.[1]

  • Wet Wipe: Once the bulk solid is removed, clean the surface with a paper towel dampened with Acetone or Ethanol.

  • Disposal: Place the scoop, the recovered powder, and the solvent-soaked towels into the Solid Hazardous Waste bin.

References

  • PubChem. 2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document.[1] (Defining Halogenated Organic Waste streams). Available at: [Link][1]

Sources

Handling

Comprehensive Safety and Operational Guide: Handling 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one

As a Senior Application Scientist, I frequently consult with drug development teams on the integration of novel halogenated scaffolds into high-throughput screening pipelines. The compound 2-Benzyl-5-bromo-3,4-dihydroiso...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams on the integration of novel halogenated scaffolds into high-throughput screening pipelines. The compound 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one presents a unique intersection of physical handling challenges and potent biological activity.

Standard laboratory safety protocols often fail because they treat all white powders equally. In this guide, we will move beyond generic safety data to explore the causality behind our handling choices—ensuring that your operational and disposal plans are as precise as your chemistry.

Physicochemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand how the structural components of 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one dictate its behavior in the laboratory environment.

  • The Bromine Substituent (C5): The addition of a heavy halogen significantly increases the molecule's lipophilicity (LogP). This means the compound can easily penetrate the lipid-rich stratum corneum of human skin. Furthermore, brominated aromatics are known to carry static charges, increasing the risk of aerosolization during weighing[1].

  • The Benzyl Group (N2): Benzyl moieties enhance membrane permeability, making accidental dermal or inhalation exposure more biologically impactful[2].

  • The Isoquinolinone Core: This specific scaffold is highly privileged in medicinal chemistry, frequently utilized to synthesize potent anticancer agents and kinase inhibitors[3]. Accidental exposure is not just a chemical hazard; it is a pharmacological one.

Quantitative Hazard Profile
ParameterValueOperational Implication (Causality)
Molecular Weight 316.20 g/mol High mass dictates careful micro-weighing to avoid particulate micro-spills.
LogP (Estimated) 3.5 - 4.2Highly lipophilic; demands impermeable nitrile barriers to prevent rapid dermal absorption.
H-Bond Donors 0Hydrophobic nature requires strong organic solvents (DMSO/DMF) for stock solutions.
Vapor Pressure < 0.01 mmHg @ 25°CLow volatility; the primary exposure vector is particulate aerosolization, not vapor.

Mandatory Personal Protective Equipment (PPE) Matrix

Trust in safety comes from understanding why a piece of equipment is chosen. The following PPE matrix is engineered specifically for lipophilic, brominated solids.

PPE CategorySpecificationScientific Causality
Hand Protection Double-layered Nitrile (≥ 0.11 mm thickness)Nitrile offers superior chemical resistance to lipophilic brominated compounds compared to latex. Double-gloving ensures the inner glove remains pristine if the outer glove is contaminated during solvent handling.
Eye Protection ANSI Z87.1 Compliant Splash GogglesProtects against invisible micro-particulates during weighing and prevents severe irritation from solvent splashes during the dissolution phase.
Body Protection Flame-Resistant (FR) Lab Coat & Closed-toe shoesPrevents static buildup (which attracts charged brominated dust) and protects against secondary ignition when working with flammable organic solvents.
Respiratory N95/P100 Particulate RespiratorFilters out aerosolized crystalline dust. Note: This is a secondary defense; primary handling MUST occur within a certified chemical fume hood.

Operational Protocol: Safe Handling & Experimental Workflow

This step-by-step methodology is designed as a self-validating system. By following these steps, you systematically eliminate the risks of aerosol exposure and cross-contamination.

Step-by-Step Weighing and Dissolution Methodology
  • Environmental Isolation: Ensure the chemical fume hood is operating at a face velocity of 80-100 fpm.

    • Causality: The crystalline nature of brominated aromatics makes them prone to aerosolization. Strict, verified airflow prevents the inhalation of biologically active dust.

  • Static Mitigation: Pass the sealed chemical vial and an anti-static weighing boat through an ionizing bar or use an anti-static gun.

    • Causality: Powders bearing heavy halogens develop triboelectric charges during transit. Discharging them prevents sudden repulsion, which can contaminate the balance pan and the user.

  • Precision Transfer: Using a micro-spatula, transfer the required mass into the anti-static boat. Cap the source vial immediately to minimize environmental exposure.

  • In-Situ Dissolution: Add the primary solvent (e.g., anhydrous DMSO) directly to the weighing boat, or transfer the solid to a pre-filled, septum-capped vial.

    • Causality: Solubilizing the compound immediately mitigates all dust hazards and stabilizes the molecule for downstream biological assays.

  • System Validation (Self-Check): Before removing the vial from the fume hood, hold it against a high-contrast black background under the hood lighting. The complete absence of floating particulates visually validates that dissolution is 100% complete, confirming the transition from a high-risk aerosol hazard to a stabilized liquid stock.

Handling_Workflow A 1. Preparation Fume Hood & PPE B 2. Static Mitigation Ionizing Bar A->B C 3. Precision Weighing Anti-static Boat B->C D 4. Dissolution DMSO / DMF C->D E 5. Waste Routing Halogenated Stream D->E

Fig 1: Safe handling and dissolution workflow for brominated isoquinolinone derivatives.

Spill Response & Halogenated Disposal Logistics

The presence of the bromine atom fundamentally alters the disposal logistics for this compound. It cannot be routed through standard organic waste streams.

Disposal Execution

All waste containing 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one—including contaminated gloves, weighing boats, and solvent mixtures—must be strictly segregated into a Halogenated Waste Container .

  • Causality: When incinerated at standard temperatures, halogenated organics can react to form highly toxic polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs). Segregated halogenated waste is routed to specialized facilities capable of ultra-high-temperature incineration (>1100°C) equipped with alkaline scrubbers to neutralize corrosive hydrogen bromide gas[2].

Spill Response Protocol
  • Isolate: Lower the fume hood sash and alert nearby personnel.

  • Contain: Do not sweep dry powder. Cover the spill with damp absorbent pads (using water or a 10% isopropanol solution) to suppress aerosolization.

  • Extract: Carefully fold the pads inward, capturing the powder, and place them directly into a sealable biohazard bag designated for halogenated waste.

  • Decontaminate: Wash the affected surface with an alcohol-based solvent, followed by a mild detergent, to remove lipophilic residues.

Pharmacological Context: Why We Protect Ourselves

To build a true culture of safety, researchers must understand what the compound does at a molecular level. Derivatives of 1-benzyl-5-bromoindolin-2-ones and dihydroisoquinolinones are frequently developed as potent anticancer agents, specifically targeting Receptor Tyrosine Kinases like VEGFR-2[3]. Accidental systemic exposure could inadvertently inhibit angiogenesis pathways.

VEGFR2_Pathway Ligand VEGF Ligand Receptor VEGFR-2 (Receptor Tyrosine Kinase) Ligand->Receptor Binds & Activates PLCg PLC-γ Activation Receptor->PLCg Phosphorylation PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation Inhibitor 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one (Pharmacophore Scaffold) Inhibitor->Receptor Competitive ATP Inhibition Proliferation Endothelial Cell Proliferation & Angiogenesis PLCg->Proliferation PI3K->Proliferation

Fig 2: VEGFR-2 signaling pathway inhibition by the brominated dihydroisoquinolinone scaffold.

References

  • Title: 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Source: Apollo - University of Cambridge Repository URL: [Link]

  • Title: 5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-one | CID 21865472. Source: PubChem, National Institutes of Health URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one
Reactant of Route 2
Reactant of Route 2
2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one
© Copyright 2026 BenchChem. All Rights Reserved.